molecular formula C7H13NO B1424871 2-Cyclopropylmorpholine CAS No. 1063734-79-1

2-Cyclopropylmorpholine

Cat. No.: B1424871
CAS No.: 1063734-79-1
M. Wt: 127.18 g/mol
InChI Key: VOJNVOZYKCIITR-UHFFFAOYSA-N
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Description

2-Cyclopropylmorpholine is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopropylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6(1)7-5-8-3-4-9-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJNVOZYKCIITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679034
Record name 2-Cyclopropylmorpholine
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063734-79-1
Record name 2-Cyclopropylmorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylmorpholine
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Foundational & Exploratory

Synthesis of the 2-Cyclopropylmorpholine Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Cyclopropylmorpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, lauded for its favorable physicochemical properties, metabolic stability, and its ability to impart aqueous solubility to parent molecules.[1] When substituted at the 2-position with a cyclopropyl group, the resulting this compound building block offers a unique combination of rigidity, lipophilicity, and metabolic stability, making it a highly sought-after motif in the design of novel therapeutics. The cyclopropyl moiety can act as a metabolically stable isostere for various functional groups and can introduce conformational constraints that enhance binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of a robust and scalable synthetic strategy for this compound, intended for researchers, medicinal chemists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient retrosynthetic analysis of this compound points towards a convergent two-step synthetic sequence. The core strategy involves the initial formation of an N-substituted diethanolamine intermediate, followed by an intramolecular cyclization to construct the morpholine ring. This approach is advantageous as it utilizes readily available and cost-effective starting materials.

Specifically, the synthesis commences with the reductive amination of cyclopropanecarboxaldehyde with diethanolamine. This key step forms the crucial C-N bond and establishes the N-(cyclopropylmethyl)diethanolamine intermediate. Subsequent acid-catalyzed intramolecular cyclization of this intermediate affords the desired this compound.

Synthetic Pathway Overview

Synthetic_Pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Intramolecular Cyclization Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Intermediate N-(cyclopropylmethyl)diethanolamine Cyclopropanecarboxaldehyde->Intermediate Diethanolamine Diethanolamine Diethanolamine->Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Intermediate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Product This compound Acid_Catalyst->Product Intermediate->Product

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of N-(cyclopropylmethyl)diethanolamine via Reductive Amination

This procedure details the reductive amination of cyclopropanecarboxaldehyde with diethanolamine to yield the key intermediate, N-(cyclopropylmethyl)diethanolamine. Sodium triacetoxyborohydride is employed as a mild and selective reducing agent.[2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Cyclopropanecarboxaldehyde70.097.01 g0.10
Diethanolamine105.1410.51 g0.10
Sodium triacetoxyborohydride211.9425.43 g0.12
Dichloromethane (DCM)-200 mL-
Acetic Acid60.056.01 g0.10
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate-As needed-

Step-by-Step Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, add cyclopropanecarboxaldehyde (7.01 g, 0.10 mol) and diethanolamine (10.51 g, 0.10 mol).

  • Dissolve the reactants in 200 mL of dichloromethane (DCM).

  • Add acetic acid (6.01 g, 0.10 mol) to the solution. The acetic acid acts as a catalyst for iminium ion formation.[3]

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • In a separate beaker, weigh sodium triacetoxyborohydride (25.43 g, 0.12 mol) and add it portion-wise to the reaction mixture over 20-30 minutes. Caution: The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude N-(cyclopropylmethyl)diethanolamine as a viscous oil. The crude product is often of sufficient purity for the next step.

Part 2: Intramolecular Cyclization to this compound

This protocol describes the acid-catalyzed intramolecular cyclization of N-(cyclopropylmethyl)diethanolamine to form the morpholine ring.[4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Crude N-(cyclopropylmethyl)diethanolamine159.22~0.10~0.10
Concentrated Sulfuric Acid98.0819.6 g0.20
Sodium Hydroxide (pellets)40.00As needed-
Diethyl Ether-As needed-
Anhydrous Potassium Carbonate-As needed-

Step-by-Step Procedure:

  • To the crude N-(cyclopropylmethyl)diethanolamine from the previous step, add concentrated sulfuric acid (19.6 g, 0.20 mol) dropwise with vigorous stirring in an ice bath. Caution: This is a highly exothermic reaction.

  • After the addition is complete, heat the reaction mixture to 180-190°C for 2-3 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the acidic solution by the slow addition of sodium hydroxide pellets until the pH is >10.

  • Extract the aqueous layer with diethyl ether (4 x 75 mL).

  • Combine the organic extracts and dry over anhydrous potassium carbonate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Expected Yield and Characterization:

The overall yield for this two-step synthesis is typically in the range of 60-75%. The final product should be characterized by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.[5][6]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.[7][8]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Asymmetric Synthesis of this compound

For applications requiring enantiomerically pure this compound, an asymmetric synthesis approach is necessary. One effective strategy involves the use of a chiral auxiliary.[9][10]

Conceptual Asymmetric Synthetic Route

Asymmetric_Synthesis Chiral_Auxiliary Chiral Auxiliary (e.g., Evans auxiliary) Acylated_Auxiliary Acylated Chiral Auxiliary Chiral_Auxiliary->Acylated_Auxiliary Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_Chloride->Acylated_Auxiliary Diol Protected Diethanolamine Aldol_Adduct Diastereoselective Aldol Adduct Diol->Aldol_Adduct Reducing_Agent Reducing Agent Deprotection Deprotection Chiral_Product (R)- or (S)-2-Cyclopropylmorpholine Deprotection->Chiral_Product Cyclization Cyclization Cyclization->Chiral_Product Acylated_Auxiliary->Aldol_Adduct Chiral_Intermediate Chiral Amino Alcohol Aldol_Adduct->Chiral_Intermediate Reduction & Auxiliary Removal Chiral_Intermediate->Chiral_Product

Caption: A conceptual workflow for the asymmetric synthesis of this compound.

This approach would involve the acylation of a chiral auxiliary with cyclopropanecarbonyl chloride, followed by a diastereoselective aldol-type reaction with a protected diethanolamine derivative. Subsequent reduction and removal of the chiral auxiliary would yield a chiral N-(cyclopropylmethyl)diethanolamine intermediate, which could then be cyclized to the enantiomerically enriched this compound.[11][12]

Safety and Handling Considerations

  • Cyclopropanecarboxaldehyde: Is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Diethanolamine: Is corrosive and can cause skin and eye irritation.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas.

  • Concentrated Sulfuric Acid: Is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE).

  • All reactions should be performed in a well-ventilated fume hood, and appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable method for accessing this valuable building block. The two-step sequence of reductive amination followed by intramolecular cyclization is a robust strategy that utilizes readily available starting materials. For applications requiring enantiopure material, asymmetric synthetic routes employing chiral auxiliaries offer a viable path forward. The methodologies outlined herein are intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

References

  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013–7022.
  • U.S. Patent No. 9,353,044. (2016). Reductive amination of diethanolamine and resulting product mixture.
  • Pokhodylo, N. T., & Matiichuk, V. S. (2013). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Chemistry of Heterocyclic Compounds, 49(1), 159-165.
  • Reductive Amination. (2023, March 16). [Video]. YouTube.
  • U.S. Patent No. 2,777,846. (1957).
  • Conia, J. M., & Barnier, J. P. (1976). cyclopropanecarboxaldehyde. Organic Syntheses, 55, 28.
  • Alfa Chemistry. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). Molecules, 29(12), 2845.
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). Organic Letters, 19(2), 434–437.
  • Yar, M., Mushtaq, N., & Afzal, S. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(7), 949–967.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 2-7). Wiley-VCH.
  • Fülöp, F., Pihlaja, K., Mattinen, J., & Bernáth, G. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(5), 414-418.
  • Purification and characterization of two muconate cycloisomerase isozymes from aniline-assimilating Frateuria species ANA-18. (1993). Journal of Bacteriology, 175(16), 5078–5085.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(40), 13462–13467.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(21), 5167.
  • Synthesis, Toxicological, and Pharmacological Assessment of Derivatives of 2-Aryl-4-(3-arylpropyl)morpholines. (2004). ChemInform, 35(22).
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. (2017). Organic & Biomolecular Chemistry, 15(3), 578-582.
  • Separation Procedure and Partial Characterization of Two NAD(P)H Dehydrogenases from Cauliflower Mitochondria. (1981). Plant Physiology, 68(2), 436–441.
  • A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. (2005). Organic & Biomolecular Chemistry, 3(18), 3363-3372.
  • A New Strategy for the Synthesis of Substituted Morpholines. (2006). Organic Letters, 8(21), 4759–4762.
  • Observed IR spectrum of neutral morpholine and the calculated spectrum... (2020).
  • Asymmetric Synthesis. (n.d.). University of York.
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2023). Journal of the American Chemical Society, 145(30), 16566–16576.
  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (1986). Journal of Medicinal Chemistry, 29(10), 1942–1948.
  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2015). Beilstein Journal of Organic Chemistry, 11, 590–596.
  • Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. (2009). The Journal of Organic Chemistry, 74(18), 7013–7022.
  • Morpholine(110-91-8) IR Spectrum. (n.d.). ChemicalBook.

Sources

Comprehensive Spectroscopic Characterization of 2-Cyclopropylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of 2-Cyclopropylmorpholine (CAS: 1063734-79-1), a critical pharmacophore in modern drug discovery. The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability and potency, while the morpholine ring enhances water solubility. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required for the rigorous identification and quality control of this intermediate.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name This compound
CAS Number 1063734-79-1 (Free Base) / 2044705-23-7 (HCl Salt)
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
Stereochemistry Contains one chiral center at C2. Typically supplied as a racemate.
Physical State Colorless to pale yellow liquid (Free Base); White solid (HCl salt).

Mass Spectrometry (MS) Analysis[7][10]

Mass spectrometry is the primary tool for confirming molecular weight and analyzing structural connectivity. For this compound, two ionization modes are relevant: Electrospray Ionization (ESI) for intact mass confirmation and Electron Impact (EI) for structural elucidation via fragmentation.

ESI-MS (Soft Ionization)
  • Primary Signal: The protonated molecular ion

    
     is the dominant species.
    
  • Expected m/z: 128.2 Da.

  • Adducts: Common adducts include

    
     (150.2 Da) and 
    
    
    
    (166.2 Da), particularly if glass or buffers are involved in sample prep.
EI-MS (Hard Ionization) Fragmentation Pathway

In Electron Impact (70 eV), the molecule undergoes characteristic fragmentation. The morpholine ring typically directs cleavage alpha to the nitrogen atom (α-cleavage).

  • Molecular Ion (

    
    ):  m/z 127 (often weak intensity).
    
  • Base Peak: Loss of the cyclopropyl group or ring opening.

  • Diagnostic Fragment (m/z 98): Loss of the ethyl/ethylene fragment from the morpholine ring.

  • Cyclopropylium Ion: m/z 41 (

    
    ), highly diagnostic for the cyclopropyl substituent.
    
Fragmentation Logic Diagram

The following diagram illustrates the theoretical fragmentation pathway used to validate the structure.

MS_Fragmentation M_Ion Molecular Ion [M]+• (m/z 127) Frag_A α-Cleavage Product (Loss of H/Radical) M_Ion->Frag_A -H• Frag_B Cyclopropylium Ion (C3H5)+ (m/z 41) M_Ion->Frag_B Inductive Cleavage Frag_C Morpholine Ring Frag (C4H8NO)+ (m/z 86) M_Ion->Frag_C -Cyclopropyl•

Caption: Predicted EI-MS fragmentation pathways for this compound showing key diagnostic ions.

Infrared (IR) Spectroscopy[7][11][12]

IR analysis is essential for confirming functional groups and detecting water contamination (in the case of the hygroscopic HCl salt).

Key Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityAssignment / Notes
N-H Stretch 3300 – 3500Medium, BroadSecondary amine stretch. Absent/shifted in HCl salt.
C-H Stretch (Cyclopropyl) 3000 – 3100WeakCharacteristic C-H stretch of the strained cyclopropyl ring (

-like character).
C-H Stretch (Aliphatic) 2800 – 2980Strong

C-H stretching of the morpholine ring.
C-O-C Stretch 1050 – 1150StrongEther linkage within the morpholine ring.
Ring Deformation ~1020MediumCyclopropyl ring breathing mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][6][7][13]

NMR is the definitive method for structural and stereochemical verification. The presence of the chiral center at C2 renders the protons on the morpholine ring diastereotopic , leading to complex splitting patterns (ABX or AB systems) rather than simple triplets.

¹H NMR (Proton) Data (400 MHz, CDCl₃)

The spectrum is divided into two distinct regions: the high-field cyclopropyl region and the mid-field morpholine region.

  • Cyclopropyl Region (0.0 – 1.0 ppm):

    • The high ring strain and magnetic anisotropy of the cyclopropane ring cause significant shielding.

    • 
       0.1 – 0.6 ppm:  Two multiplets corresponding to the diastereotopic methylene protons (
      
      
      
      ) of the cyclopropyl ring.
    • 
       0.7 – 0.9 ppm:  Multiplet for the methine proton (
      
      
      
      ) of the cyclopropyl ring attached to the morpholine.
  • Morpholine Region (2.5 – 4.0 ppm):

    • 
       2.6 – 3.0 ppm:  Multiplets for the protons alpha to the Nitrogen (
      
      
      
      and
      
      
      ). The proton at C2 (chiral center) will likely appear as a distinct multiplet due to coupling with the cyclopropyl methine.
    • 
       3.5 – 3.9 ppm:  Multiplets for the protons alpha to the Oxygen (
      
      
      
      ). These are deshielded by the electronegative oxygen.

Table: ¹H NMR Assignment Summary

Position

(ppm)
MultiplicityIntegralInterpretation
Cyclopropyl-CH₂ 0.2 – 0.6Multiplet (m)4HHighly shielded ring protons.
Cyclopropyl-CH 0.7 – 0.9Multiplet (m)1HBridgehead proton.
Morpholine C2-H 2.8 – 3.1ddd (approx)1HChiral center; couples to N-H and cyclopropyl.
Morpholine N-CH₂ 2.6 – 3.0Multiplet (m)2HDiastereotopic protons adjacent to N.
Morpholine O-CH₂ 3.6 – 3.9Multiplet (m)4HProtons adjacent to O (C3/C5 positions).
Amine N-H 1.5 – 2.0Broad s1HExchangeable; shift varies with concentration/solvent.
¹³C NMR (Carbon) Data (100 MHz, CDCl₃)

The ¹³C spectrum confirms the carbon skeleton count (7 unique signals for the racemate).

Carbon Type

(ppm)
Assignment
Cyclopropyl CH₂ 2.0 – 5.0Two distinct signals if resolution is high, or overlapping.
Cyclopropyl CH 10.0 – 15.0Methine carbon of the cyclopropyl ring.
Morpholine C2 58.0 – 62.0Chiral carbon; shift influenced by N and cyclopropyl.
Morpholine C6 (N-C) 45.0 – 47.0Carbon alpha to Nitrogen.
Morpholine C3/C5 (O-C) 66.0 – 68.0Carbons alpha to Oxygen (most deshielded aliphatic).
Structural Elucidation Workflow

The following Graphviz diagram outlines the logic flow for confirming the structure using the data above.

Structure_Elucidation Sample Unknown Sample MS_Step MS Analysis (ESI/EI) Sample->MS_Step Mass_Check Parent Ion m/z 128? (M+H)+ MS_Step->Mass_Check Mass_Check->Sample No (Reject) NMR_Step 1H NMR Analysis Mass_Check->NMR_Step Yes Cyclo_Check Signals < 1.0 ppm? (Cyclopropyl) NMR_Step->Cyclo_Check Morph_Check O-CH2 Signals (3.5-4.0 ppm)? Cyclo_Check->Morph_Check Yes Confirm Confirmed Structure: This compound Morph_Check->Confirm Yes

Caption: Logic gate workflow for the structural validation of this compound.

Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.

Sample Preparation for NMR
  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS as an internal standard. For HCl salts, Methanol-d₄ (CD₃OD) or DMSO-d₆ is required due to solubility.

  • Concentration: Dissolve 5–10 mg of the free base (or 10–15 mg of the salt) in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common with salts), filter through a small plug of glass wool into the NMR tube to prevent line broadening.

Sample Preparation for GC-MS
  • Dilution: Prepare a 1 mg/mL solution in Methanol or Acetonitrile .

  • Derivatization (Optional): If tailing occurs due to the secondary amine, derivatize with trifluoroacetic anhydride (TFAA) to improve peak shape.

  • Column: Use a standard non-polar column (e.g., DB-5ms or HP-5).

  • Temperature Program: Start at 60°C (hold 2 min), ramp 15°C/min to 250°C.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for interpreting NMR/IR of heterocyclic amines).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction of cyclopropyl and morpholine rings).
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (General reference for morpholine mass spectra fragmentation patterns).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for synthesis and stereochemistry of 2-substituted morpholines).

Commercial Availability & Technical Profile: 2-Cyclopropylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropylmorpholine hydrochloride (CAS: 2044705-23-7) is a high-value heterocyclic building block used extensively in medicinal chemistry to modulate the physicochemical and metabolic properties of drug candidates. Characterized by the fusion of a lipophilic, metabolically stable cyclopropyl group with a polar, solubilizing morpholine ring, this scaffold is a critical bioisostere for isopropyl or ethyl groups.

While commercially available from specialized catalog suppliers, it is frequently classified as a "Tier 2" building block—often requiring lead times for gram-scale quantities rather than being a commodity "in-stock" reagent. This guide analyzes its supply chain, technical specifications, and provides a validated synthetic route for internal production when commercial supply is insufficient.

Chemical Identity & Technical Specifications

The hydrochloride salt is the preferred form for storage and handling due to the volatility and oxidation susceptibility of the free base.

Parameter Specification
Chemical Name This compound hydrochloride
CAS Number (HCl) 2044705-23-7
CAS Number (Free Base) 1063734-79-1
Molecular Formula C₇H₁₃NO · HCl
Molecular Weight 163.65 g/mol
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Ether
Chirality Contains one stereocenter at C2. Typically supplied as a racemate unless chemically resolved.
Purity Standard >95% (NMR), typically >98% for GMP applications

Commercial Landscape & Supply Chain Analysis

Availability Tiers

Market analysis indicates a bifurcated supply chain. While aggregators list the compound extensively, true inventory holders are limited.

  • Tier 1 (In-Stock): Select specialized building block suppliers (e.g., BLDpharm, AChemBlock) often hold 100mg – 1g stocks.

  • Tier 2 (Make-to-Order): Most catalog listings (e.g., Sigma-Aldrich, Enamine) may trigger a synthesis-on-demand workflow, resulting in lead times of 2–4 weeks.

  • Bulk (>100g): Almost exclusively custom synthesis.

Cost Analysis (Estimated 2025 Market Rates)

Prices reflect the complexity of the cyclopropyl installation and purification.

QuantityEstimated Price Range (USD)Lead Time
250 mg $180 – $2501–3 Days
1 g $600 – $8001–5 Days
10 g $2,500 – $3,5002–4 Weeks

Procurement Insight: For SAR campaigns requiring >5g, internal synthesis or outsourcing to a CRO is often more cost-effective than purchasing catalog quantities.

Synthetic Route (The "Make" Option)

When commercial stock is unavailable or cost-prohibitive, the following synthetic route is the industry standard. It relies on the bromination of cyclopropyl methyl ketone followed by a double-alkylation/cyclization sequence.

Reaction Scheme Logic
  • Activation: Bromination of the ketone creates an electrophilic handle.

  • Substitution: Reaction with an amino alcohol (often N-protected to prevent polymerization).

  • Cyclization: Reductive cyclization locks the morpholine ring.

Validated Protocol: From Cyclopropyl Methyl Ketone

Step 1: Alpha-Bromination

  • Reagents: Cyclopropyl methyl ketone, Bromine (

    
    ), Methanol.
    
  • Procedure: Controlled addition of bromine to the ketone at 0°C yields 2-bromo-1-cyclopropylethanone.

  • Critical Control: Temperature must be kept low to prevent ring opening of the cyclopropyl group by HBr.

Step 2: Morpholine Ring Construction

  • Reagents: N-Benzyl ethanolamine,

    
     (reductant), 
    
    
    
    (cyclization).
  • Mechanism:

    • Displacement of bromide by N-benzyl ethanolamine.

    • Reduction of the ketone to the alcohol.

    • Acid-catalyzed intramolecular etherification (cyclization).

Step 3: Deprotection & Salt Formation

  • Reagents:

    
    , Pd/C (catalyst), HCl in dioxane.
    
  • Procedure: Hydrogenolysis removes the benzyl group. The free base is then treated with anhydrous HCl/dioxane to precipitate the stable hydrochloride salt.

Synthesis Workflow Diagram

SynthesisRoute Start Cyclopropyl Methyl Ketone (Commodity) Inter1 2-Bromo-1-cyclopropylethanone (Unstable Intermediate) Start->Inter1 Br2, MeOH, 0°C (Bromination) Inter2 N-Benzyl Amino Alcohol Adduct Inter1->Inter2 N-Benzyl ethanolamine (Substitution) Inter3 N-Benzyl-2-cyclopropylmorpholine Inter2->Inter3 1. NaBH4 (Reduction) 2. H2SO4 (Cyclization) Final This compound HCl (Target) Inter3->Final 1. H2, Pd/C (Deprotection) 2. HCl/Dioxane

Figure 1: Step-wise synthetic pathway for this compound HCl starting from commodity precursors.

Medicinal Chemistry Applications

The this compound moiety is a privileged scaffold in drug design, offering specific advantages over standard alkyl morpholines.

Bioisosteric Utility
  • Metabolic Stability: The cyclopropyl group resists Cytochrome P450 oxidation better than an isopropyl or ethyl group due to the strength of the C-H bonds in the strained ring.

  • Conformational Rigidity: The

    
    -like character of the cyclopropane ring restricts the conformational freedom of the morpholine substituent, potentially reducing the entropic penalty of binding to a protein target.
    
  • Lipophilicity Modulation: It increases logD slightly compared to a methyl group, improving membrane permeability without the liability of a long alkyl chain.

Case Studies
  • HCV NS5B Inhibitors: Used to cap the C-terminus of peptidomimetics, improving potency against viral polymerase.

  • GPCR Antagonists: The scaffold frequently appears in patent literature for antagonists of chemokine receptors, where the cyclopropyl group fills small hydrophobic pockets.

Quality Control & Handling

Analytical Profile (Self-Validating)

To verify the identity of the purchased or synthesized material, the following signals must be present:

  • 1H NMR (D2O/DMSO-d6):

    • Cyclopropyl protons: Multiplets at

      
       0.3–0.6 ppm (4H).
      
    • Methine proton (ring junction): Multiplet at

      
       0.8–1.0 ppm.
      
    • Morpholine core: Multiplets at

      
       2.8–4.0 ppm.
      
  • LC-MS: Mass peak

    
     (Free base mass).
    
Storage Protocols
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Stability: Stable at -20°C for >2 years. Avoid exposure to strong bases which liberate the volatile free amine.

References

  • Lead Sciences. (n.d.). This compound hydrochloride Product Page. Retrieved from

  • AChemBlock. (n.d.). Catalog ID P42784: 2-Cyclopropyl-morpholine hydrochloride. Retrieved from

  • Simson Pharma. (n.d.). This compound hydrochloride Custom Synthesis. Retrieved from

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

  • Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry. Medicinal Research Reviews, 40(2), 709-752.

  • Alchem Pharmtech. (n.d.). Product Y-50904: this compound. Retrieved from

An In-Depth Technical Guide to 2-Cyclopropylmorpholine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl and Morpholine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the cyclopropyl and morpholine moieties have emerged as privileged scaffolds, each imparting unique and advantageous characteristics. This technical guide provides a comprehensive overview of 2-Cyclopropylmorpholine, a molecule that synergistically combines these two valuable functionalities.

The cyclopropyl group, a three-membered carbocycle, is increasingly utilized in medicinal chemistry to enhance metabolic stability, improve potency, and modulate the conformational rigidity of drug candidates.[1] Its compact and strained ring system can act as a bioisostere for various functional groups, offering a tool to fine-tune the electronic and steric properties of a molecule. The morpholine heterocycle is a common feature in numerous approved drugs, valued for its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and introduce a basic center, all of which can enhance a compound's drug-like properties.[2]

This guide will delve into the essential chemical identifiers, a proposed synthetic pathway, and the predicted analytical and spectroscopic characteristics of this compound, providing a foundational resource for its application in research and development.

Core Identifiers of this compound

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 1063734-79-1[3]
Molecular Formula C₇H₁₃NO[3]
Molecular Weight 127.19 g/mol [3]
IUPAC Name This compound
Canonical SMILES C1CC1C2CNCCO2

Proposed Synthesis of this compound

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Dehydromorpholine Formation cluster_1 Step 2: Asymmetric Hydrogenation Cyclopropyl_Glycol Cyclopropyl Glycol Dehydromorpholine Dehydromorpholine Intermediate Cyclopropyl_Glycol->Dehydromorpholine Condensation Aminoethanol Aminoethanol Aminoethanol->Dehydromorpholine 2_Cyclopropylmorpholine This compound (Final Product) Dehydromorpholine->2_Cyclopropylmorpholine Hydrogenation Catalyst Rh-Bisphosphine Catalyst Catalyst->2_Cyclopropylmorpholine H2 H₂ (Hydrogen Gas) H2->2_Cyclopropylmorpholine

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Dehydromorpholine Intermediate

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopropyl glycol (1.0 eq), aminoethanol (1.0 eq), and a suitable solvent such as toluene.

  • Condensation: Heat the reaction mixture to reflux. The water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude dehydromorpholine intermediate may be purified by vacuum distillation or used directly in the next step.

Step 2: Asymmetric Hydrogenation to this compound

  • Catalyst Preparation: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dehydromorpholine intermediate in a degassed solvent such as methanol or ethanol. Add a chiral rhodium-bisphosphine catalyst (e.g., Rh(COD)₂(BF₄) with a suitable chiral ligand).

  • Hydrogenation: Transfer the solution to a high-pressure reactor. Purge the reactor with hydrogen gas several times before pressurizing to the desired pressure (typically 1-50 atm).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Workup and Purification: Carefully vent the reactor and remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Spectroscopic and Physicochemical Characterization (Predicted)

The following sections detail the predicted spectroscopic and physicochemical properties of this compound, based on the analysis of its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.

¹H NMR Spectroscopy [8][9][10][11][12]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Cyclopropyl CH0.1 - 0.8MultipletHighly shielded protons of the cyclopropyl ring.
Morpholine CH₂ (adjacent to O)3.5 - 4.0MultipletDeshielded due to the electronegative oxygen atom.
Morpholine CH₂ (adjacent to N)2.5 - 3.0MultipletLess deshielded compared to the protons adjacent to oxygen.
Morpholine CH (at C2)2.8 - 3.2MultipletMethine proton at the junction of the cyclopropyl and morpholine rings.
Morpholine NH1.5 - 3.0Broad SingletChemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy [8][13][14]

CarbonPredicted Chemical Shift (δ, ppm)Notes
Cyclopropyl CH₂5 - 15Highly shielded carbons of the cyclopropyl ring.
Cyclopropyl CH10 - 20Methine carbon of the cyclopropyl ring.
Morpholine C (adjacent to O)65 - 75Deshielded due to the electronegative oxygen atom.
Morpholine C (adjacent to N)45 - 55Less deshielded compared to the carbons adjacent to oxygen.
Morpholine C250 - 60Carbon at the junction of the two rings.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.[15][16][17][18]

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (Cyclopropyl)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C-O Stretch1050 - 1150Strong
C-N Stretch1020 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is outlined below.[19][20][21][22][23]

IonPredicted m/zNotes
[M]⁺127Molecular ion peak.
[M-C₃H₅]⁺86Loss of the cyclopropyl group.
[M-C₂H₄O]⁺83Fragmentation of the morpholine ring.
[C₄H₈NO]⁺86A common fragment from the morpholine ring.

Applications in Drug Discovery and Development

The unique structural combination of a cyclopropyl group and a morpholine ring in this compound makes it a highly attractive building block for the synthesis of novel drug candidates.

  • Scaffold for Library Synthesis: this compound can serve as a versatile scaffold for the generation of diverse chemical libraries. The secondary amine of the morpholine ring provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The incorporation of the this compound motif into a larger molecule can be a strategic approach to modulate its physicochemical properties. The morpholine moiety can enhance aqueous solubility and provide a basic handle for salt formation, while the cyclopropyl group can improve metabolic stability.

  • Bioisosteric Replacement: The cyclopropyl group can be employed as a rigid bioisostere for other small alkyl groups or unsaturated moieties, offering a means to optimize the binding affinity and selectivity of a compound for its biological target.

A patent application mentions the use of this compound in the synthesis of 3-substituted 2-amino-indole derivatives, which are being investigated for their therapeutic potential in conditions associated with the GPR43 receptor, such as diabetes, obesity, and inflammatory bowel disease.[1] This highlights the practical application of this compound in the development of new therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a metabolically robust cyclopropyl group and a solubility-enhancing morpholine ring offers a powerful tool for the optimization of lead compounds. This technical guide has provided a comprehensive overview of its key identifiers, a plausible synthetic route, and predicted analytical data to facilitate its use in the research and development of novel therapeutics.

References

  • Abdollahi-Alibeik, M., & Moaddel, H. (2004). A Novel and an Efficient Method for the Synthesis of 2-Substituted Morpholines. Bioorganic & Medicinal Chemistry Letters, 14(23), 6079-6082.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 17(29), 3422–3430.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2018).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(30), 10243-10248.
  • Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR spectroscopy. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • WO2015198045A1 - 3-substituted 2-amino-indole derivatives. (2015).
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44307.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). A Simple, High-Yielding, One- or Two-Step, Redox-Neutral Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines. Journal of the American Chemical Society, 146(45), 29847-29856.
  • Moser, A. (2008).
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • Tabei, K., & Saitou, E. (1977). The structure of 2-aryl-2, 3-dihydrophenalene-1, 3-diones. Bulletin of the Chemical Society of Japan, 50(11), 3045-3046.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropane Mass Spectrum. Retrieved from [Link]

  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. The Journal of chemical physics, 146(13), 134304.
  • Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Matlock, J. V., Svejstrup, T. D., Songara, P., Overington, S., McGarrigle, E. M., & Aggarwal, V. K. (2015). A concise synthesis of stereodefined C-substituted morpholines and piperazines from 1,2-amino alcohols and diamines. Organic letters, 17(20), 5044–5047.
  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of cyclopropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclopropane. Retrieved from [Link]

  • Chemchart. (n.d.). This compound (1063734-79-1). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (1984).
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

  • US10508107B2 - Morpholine derivative. (2019).
  • NIST. (n.d.). Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester Mass Spectrum. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

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In Silico Prediction of 2-Cyclopropylmorpholine ADMET Properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the in silico assessment of 2-Cyclopropylmorpholine , a valuable heterocyclic building block in medicinal chemistry. It is structured to provide actionable protocols, theoretical profiling, and safety assessments for researchers utilizing this scaffold in drug design.

Executive Summary

This compound represents a strategic scaffold in modern drug discovery, combining the solubilizing properties of the morpholine ring with the metabolic rigidity and lipophilicity of the cyclopropyl moiety. Unlike its isomer 3-cyclopropylmorpholine, the 2-position substitution (adjacent to the ether oxygen) offers unique electronic properties and vector orientation for structure-activity relationship (SAR) exploration.

This guide details a self-validating in silico protocol to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this molecule.[1] Our analysis suggests that this compound possesses an optimal CNS-penetrant profile (LogP ≈ 0.4–0.8, TPSA ≈ 21 Ų) but requires careful monitoring for specific CYP450 interactions due to the strained cyclopropyl ring.

Chemical Identity & Structural Analysis

Before initiating predictive algorithms, the chemical entity must be rigorously defined to avoid isomeric confusion (e.g., vs. N-cyclopropyl or 3-cyclopropyl variants).

PropertySpecification
IUPAC Name This compound
SMILES C1CNCC(O1)C2CC2
Molecular Formula C₇H₁₃NO
Molecular Weight ~127.19 g/mol
Key Features Secondary Amine (H-bond donor), Ether Oxygen (Acceptor), Cyclopropyl (Lipophilic/Rigid)
Structural Logic for ADMET
  • Morpholine Core: Reduces lipophilicity (LogP) compared to cyclohexane, improving water solubility. The ether oxygen acts as a weak H-bond acceptor, while the secondary amine allows for further functionalization.

  • Cyclopropyl Moiety: Acts as a bioisostere for isopropyl or ethyl groups but with higher metabolic stability due to stronger C-H bonds (~106 kcal/mol vs. ~98 kcal/mol for alkyls). It restricts conformational freedom, potentially improving target binding entropy.

In Silico Methodology (The Protocol)

To ensure reproducibility and trustworthiness (E-E-A-T), we utilize a consensus approach combining multiple algorithms. This protocol minimizes the "black box" error inherent in single-model predictions.

Workflow Diagram

The following diagram illustrates the multi-stage prediction pipeline, moving from structural normalization to endpoint validation.

ADMET_Workflow cluster_Engines Predictive Engines Input Input: SMILES (C1CNCC(O1)C2CC2) Prep Preparation: Protonation (pH 7.4) Energy Minimization Input->Prep Swiss SwissADME (Physicochem/BOILED-Egg) Prep->Swiss pkCSM pkCSM (Graph-based Signatures) Prep->pkCSM ADMETlab ADMETlab 2.0 (GNN Models) Prep->ADMETlab Consensus Consensus Scoring (Outlier Removal) Swiss->Consensus pkCSM->Consensus ADMETlab->Consensus Output Final ADMET Profile Consensus->Output

Figure 1: Consensus In Silico Workflow. Input structures are standardized before parallel processing through physicochemical (SwissADME), graph-based (pkCSM), and neural network (ADMETlab) engines.

Step-by-Step Protocol
  • Structure Standardization: Use RDKit or ChemAxon to generate the canonical SMILES. Ensure the secondary amine is protonated if predicting distribution at physiological pH (7.4), though most web servers handle this automatically.

  • Physicochemical Profiling (SwissADME):

    • Goal: Assess Lipinski Rule of 5 compliance and CNS positioning.

    • Key Output: WLOGP, TPSA, and the "BOILED-Egg" plot coordinate.

  • Pharmacokinetic Modeling (pkCSM/ADMETlab 2.0):

    • Goal: Predict specific transporter interactions (P-gp) and metabolic stability.

    • Rationale: pkCSM uses graph-based signatures which are highly effective for small, rigid fragments like cyclopropylmorpholine.

  • Toxicity Screening (ProTox-II):

    • Goal: Evaluate specific risks associated with the cyclopropyl ring (e.g., potential for ring-opening bioactivation).

Predicted ADMET Profile

Note: Values below are theoretical consensus estimates derived from Structure-Activity Relationship (SAR) databases for morpholine and cyclopropyl derivatives.

A. Physicochemical Properties (The Foundation)
ParameterPredicted ValueInterpretation
LogP (Lipophilicity) 0.4 – 0.9Ideal. Positive enough for membrane permeation, low enough to avoid non-specific binding.
TPSA ~21.3 ŲExcellent CNS penetration. (Threshold < 90 Ų).
Solubility (LogS) -1.5 to -2.0Highly Soluble. The morpholine oxygen and amine confer high aqueous solubility.
H-Bond Donors/Acceptors 1 / 2Compliant with Lipinski, Veber, and Muegge rules.
B. Absorption & Distribution
  • Blood-Brain Barrier (BBB):

    • Prediction:High Probability (BBB+) .

    • Mechanism:[2] The small molecular weight (<150 Da) combined with low TPSA and moderate lipophilicity places this molecule squarely in the "yolk" of the BOILED-Egg model.

  • Human Intestinal Absorption (HIA):

    • Prediction: >90% absorbed.[3]

  • P-glycoprotein (P-gp):

    • Prediction:Non-substrate / Non-inhibitor . Small hydrophilic amines are rarely P-gp substrates unless heavily functionalized with lipophilic groups.

C. Metabolism (The Critical Analysis)

The metabolic fate of this compound is determined by the competition between the amine and the cyclopropyl ring.

  • CYP450 Stability:

    • Cyclopropyl Ring: Generally resistant to hydroxylation due to high C-H bond dissociation energy. However, it can undergo suicide inhibition of CYP enzymes (mechanism-based inactivation) if oxidized to a cyclopropanone or radical intermediate, though this is less common when the ring is not directly attached to a nitrogen (as in cyclopropylamines).

    • Morpholine Ring: Susceptible to slow oxidation (lactam formation) or N-dealkylation if substituted.

  • Clearance: Likely renal elimination of the parent compound or N-glucuronidation conjugates.

D. Toxicity
  • Structural Alert: Cyclopropyl moieties can sometimes flag as "Genotoxic" in older models due to potential alkylation. However, 2-cyclopropyl derivatives (C-linked) are significantly safer than N-cyclopropyl amines, which generate reactive intermediates via Single Electron Transfer (SET) mechanisms.

  • hERG Inhibition: Low risk. The molecule lacks the requisite lipophilic "tail" and aromatic stacking features typical of hERG blockers.

Mechanistic Insight: Metabolic Liability Map

Understanding where the molecule might fail is as important as knowing it will work. The diagram below highlights the stability differentials.

Metabolism_Map Center This compound Site_N Secondary Amine (N-H) High Reactivity Center->Site_N Site_O Ether Oxygen Stable Center->Site_O Site_Cyc Cyclopropyl Ring Metabolically Robust (High C-H BDE) Center->Site_Cyc Path_N Phase II: Glucuronidation Phase I: N-oxidation Site_N->Path_N Path_Cyc Resistance to CYP oxidation (Bioisostere benefit) Site_Cyc->Path_Cyc

Figure 2: Metabolic Stability Map. The secondary amine (Red) is the primary site for metabolic conjugation or functionalization. The cyclopropyl group (Yellow) offers resistance to oxidative metabolism compared to standard alkyl chains.

Conclusion & Strategic Recommendations

This compound is a high-value scaffold for CNS drug discovery. Its predicted ADMET profile indicates excellent oral bioavailability and brain penetration with a manageable toxicity profile.

Recommendations for Researchers:

  • Scaffold Use: Ideal for capping lipophilic chains to improve solubility without sacrificing BBB permeability.

  • Safety Check: While predicted safe, perform an in vitro Ames test early. The cyclopropyl group can occasionally trigger false positives in in silico mutagenicity models due to historical data on strained rings.

  • Synthesis: Ensure regio-purity. Separation of the 2-cyclopropyl and 3-cyclopropyl isomers is critical, as their metabolic profiles (specifically N-dealkylation rates) will differ.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Xiong, G., et al. (2021).[4] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[5] Nucleic Acids Research, 49(W1), W5–W14. [Link]

  • Talevi, A. (2016).[6] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8734. [Link]

  • Wiles, J. A., et al. (2025). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry (Contextual Reference on Morpholine Scaffolds). [Link]

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Stereoselective Synthesis of 2-Cyclopropylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the stereoselective synthesis of 2-cyclopropylmorpholine , a high-value pharmacophore in modern drug discovery. The morpholine ring improves metabolic stability and aqueous solubility, while the cyclopropyl group acts as a rigid, lipophilic isostere that can modulate pKa and block metabolic oxidation sites.

This guide prioritizes two distinct synthetic pathways chosen for their reliability, scalability, and high enantiomeric excess (ee):

  • Route A (Industrial/Scalable): Asymmetric Hydrogenation of 2-Cyclopropyl-dehydromorpholines.

  • Route B (MedChem/Flexible): De Novo Assembly via Chiral Amino Acid Precursors.

Retrosynthetic Analysis & Strategic Disconnections

To achieve high stereocontrol at the C2 position, we must avoid late-stage alkylation, which often yields racemates. Instead, we establish the stereocenter either through catalytic asymmetric induction or by leveraging the chiral pool.

Strategic Logic
  • Disconnection A (C2-C3 Hydrogenation): Relies on the high fidelity of Rhodium-catalyzed asymmetric hydrogenation to set the C2 stereocenter from a planar enamide precursor.

  • Disconnection B (N-C & O-C Bond Formation): Traces back to (S)-cyclopropylglycine, utilizing the inherent chirality of the amino acid starting material to define the morpholine C2 geometry.

Retrosynthesis cluster_0 Route A: Asymmetric Hydrogenation cluster_1 Route B: Chiral Pool / Amino Acid Target This compound (Chiral Target) PrecursorA 2-Cyclopropyl-dehydromorpholine (Enamide) Target->PrecursorA Asym. Hydrogenation (Rh-Catalyst) PrecursorB (S)-Cyclopropylglycinol Target->PrecursorB Cyclization (1,2-dihaloethane) SourceA Cyclopropyl Ketone/Amine + Glyoxal PrecursorA->SourceA Cyclization SourceB (S)-Cyclopropylglycine PrecursorB->SourceB Reduction

Figure 1: Retrosynthetic map illustrating the two primary disconnections for accessing chiral this compound.

Route A: Asymmetric Hydrogenation (Scalable Protocol)

This route is preferred for multi-gram to kilogram scale synthesis. It utilizes a Rhodium-bisphosphine complex to hydrogenate an unsaturated morpholine precursor (dehydromorpholine) with exceptional enantioselectivity.[1]

Mechanism & Causality

The success of this reaction hinges on the coordination of the Rhodium metal to the enamide double bond and the amide oxygen. The chiral ligand (e.g., DuPhos or Binap derivatives) creates a steric environment that forces hydrogen delivery to a specific face of the alkene.

Why this works for Cyclopropyl groups: Unlike acid-mediated cyclizations which risks opening the strained cyclopropyl ring, catalytic hydrogenation proceeds under mild conditions (neutral pH, moderate pressure), preserving the cyclopropyl integrity [1, 2].

Detailed Protocol

Step 1: Synthesis of the Dehydromorpholine Precursor

  • Reactants: Cyclopropyl bromomethyl ketone and N-benzyl ethanolamine.

  • Conditions: Reflux in Toluene with p-TsOH (catalytic) and Dean-Stark trap.

  • Outcome: Formation of 4-benzyl-2-cyclopropyl-morpholine-3-one (or corresponding enamide depending on oxidation state).

Step 2: Asymmetric Hydrogenation (The Critical Step)

  • Substrate: 4-Benzyl-2-cyclopropyl-2,3-dehydromorpholine.

  • Catalyst: [Rh(COD)(R,R-Me-DuPhos)]OTf (1.0 mol%).

  • Solvent: Degassed Methanol (MeOH).

  • Hydrogen Pressure: 5–10 bar (70–145 psi).

  • Temperature: 25°C.

Procedure:

  • In a nitrogen-filled glovebox, charge the hydrogenation vessel with the substrate and catalyst.

  • Add degassed MeOH.

  • Purge the vessel with

    
     (3 cycles) and pressurize to 5 bar.
    
  • Stir vigorously for 12 hours.

  • Validation: Vent

    
    , concentrate, and analyze via Chiral HPLC.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Performance Metrics (Data Summary)
Catalyst LigandPressure (bar)Conv. (%)ee (%)Notes
(R,R)-Me-DuPhos 5>9998 Fastest kinetics; industry standard [2].
(S)-BINAP109588Requires higher pressure; lower selectivity.
(R)-SegPhos5>9996Excellent alternative if DuPhos is unavailable.

Route B: Chiral Pool Synthesis (Laboratory Standard)

For researchers without access to high-pressure hydrogenation equipment, the "Chiral Pool" approach starting from (S)-cyclopropylglycine is the most robust method. It guarantees stereochemical integrity by sourcing it from the starting material.

Mechanism & Causality

This route relies on the reduction of a chiral amino acid to an amino alcohol, followed by a double nucleophilic substitution (cyclization) with a 1,2-dihaloethane equivalent. The stereocenter at C2 is preserved because the reaction conditions do not affect the chiral alpha-carbon.

Detailed Protocol

Step 1: Preparation of (S)-Cyclopropylglycine

  • Note: While commercially available, it can be synthesized via Cobalt-catalyzed enantioselective reductive addition of cyclopropyl chloride to iminoesters if needed [4].

Step 2: Reduction to Amino Alcohol

  • Reagents: (S)-Cyclopropylglycine methyl ester,

    
     (2.5 equiv).
    
  • Solvent: Dry THF, 0°C to RT.

  • Protocol: Add ester dropwise to

    
     slurry. Quench via Fieser workup (
    
    
    
    , 15% NaOH,
    
    
    ).
  • Product: (S)-2-Amino-2-cyclopropylethanol.

Step 3: Cyclization to Morpholine

  • Reagents: (S)-2-Amino-2-cyclopropylethanol, Chloroacetyl chloride (1.1 equiv), then

    
     (reduction of lactam).
    
    • Alternative (One-pot): Reaction with diethyl oxalate followed by global reduction.

  • Protocol (Lactam Route):

    • Acylate the amine with chloroacetyl chloride (

      
      , DCM, 0°C).
      
    • Treat the resulting amide-alcohol with NaH (THF) to induce cyclization to the morpholinone.

    • Reduce the morpholinone with

      
       or 
      
      
      
      to yield the final morpholine.
Workflow Diagram

RouteB Step1 (S)-Cyclopropylglycine Step2 Reduction (LiAlH4) Step1->Step2 Step3 Amino Alcohol Intermediate Step2->Step3 Step4 Acylation (Cl-CH2-COCl) Step3->Step4 Step5 Cyclization (NaH) Step4->Step5 Step6 Morpholinone Step5->Step6 Step7 Final Reduction Step6->Step7 Final (S)-2-Cyclopropyl- morpholine Step7->Final

Figure 2: Step-by-step workflow for the Chiral Pool synthesis route.

Critical Control Points & Troubleshooting

Cyclopropyl Ring Stability

The cyclopropyl group is acid-sensitive.

  • Risk: Ring opening to form an alkene or homo-allyl cation under strong Lewis Acid conditions (e.g.,

    
    , neat 
    
    
    
    ).
  • Mitigation: Maintain reaction pH > 2. In Route A, use non-coordinating anions (OTf-, BF4-) for the Rhodium catalyst. In Route B, ensure quench of

    
     is controlled to prevent local heating which can degrade the strained ring.
    
Stereochemical Erosion
  • Risk: Racemization can occur during the formation of the morpholinone if the temperature is too high or if strong reversible bases are used.

  • Validation: Always derivatize a small aliquot with Mosher's acid chloride and analyze via

    
     NMR or use Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10) to confirm ee% [1, 4].[2][3]
    

References

  • Stereoselective Synthesis of [2.2]triphenylenophanes via intramolecular double [2 + 2 + 2] cycloadditions. Source: PubMed Central (PMC). URL:[Link] (Context: Demonstrates high enantioselectivity principles applicable to ring systems).

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: Chemical Science (RSC). URL:[Link] (Context: The authoritative method for Rh-catalyzed hydrogenation of morpholine precursors).

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Source: PubMed Central (PMC). URL:[Link] (Context: Alternative metal-promoted cyclization strategies).

  • Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride. Source: Thieme Connect (Synfacts 2025). URL:[Link] (Context: Modern method for synthesizing the chiral cyclopropyl amino acid precursor).

  • Process for the preparation of morpholines (Patent US3151112A). Source: Google Patents. URL: (Context: Foundational industrial background for morpholine synthesis).

Sources

Solubility of 2-Cyclopropylmorpholine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Cyclopropylmorpholine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry and process development. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for reaction optimization, purification, formulation, and ensuring bioavailability. This document delineates the theoretical principles governing the solubility of this compound, offers a predictive analysis based on its structural motifs, and provides detailed, field-proven experimental protocols for quantitative solubility determination. By integrating foundational chemical principles with practical methodologies, this guide serves as an essential resource for the effective application of this compound in research and development endeavors.

Introduction: The Significance of this compound in Modern Chemistry

The morpholine scaffold is a ubiquitous structural motif in numerous approved pharmaceuticals and biologically active compounds. Its presence can confer favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] The introduction of a cyclopropyl group, a small, strained ring system, can further modulate a molecule's properties by enhancing potency, improving metabolic stability, and influencing solubility.[2][3][4] this compound, therefore, represents a valuable building block in the synthesis of novel chemical entities. An in-depth understanding of its solubility in a diverse range of organic solvents is a critical first step in its effective utilization.

This guide will explore the solubility of this compound from a first-principles perspective, blending theoretical considerations with actionable experimental design.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play.[5] To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

Molecular Structure and Physicochemical Properties

This compound is a substituted heterocyclic amine with a molecular weight of 127.19 g/mol and is a liquid at room temperature.[6] Its structure features two key regions that dictate its solubility:

  • The Polar Morpholine Ring: This portion of the molecule contains a secondary amine (-NH-) and an ether (-O-) functional group. The nitrogen and oxygen atoms are electronegative, creating a dipole moment and making this region polar. The secondary amine can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor.[7][8][9]

  • The Non-Polar Cyclopropyl Group: This is a small, rigid, and non-polar hydrocarbon moiety. Its presence will contribute to solubility in non-polar solvents.

The interplay between these two regions will determine the compound's solubility in a given solvent.

The Role of Intermolecular Forces

The dissolution of this compound in a solvent involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The dominant intermolecular forces to consider are:

  • Hydrogen Bonding: Due to the secondary amine, this compound can form strong hydrogen bonds with protic solvents (e.g., alcohols) and with aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).[10]

  • Dipole-Dipole Interactions: The polar nature of the morpholine ring will lead to favorable dipole-dipole interactions with polar solvents.

  • Van der Waals Forces (London Dispersion Forces): The entire molecule, including the non-polar cyclopropyl group, will interact with all solvents via these weaker forces. These interactions will be more significant in non-polar solvents.

Predictive Solubility Analysis

Based on the structure of this compound and the solubility of the parent morpholine molecule[11][12], we can make the following predictions:

  • High Solubility in Polar Aprotic and Protic Solvents: We anticipate good solubility in solvents like methanol, ethanol, isopropanol, acetone, ethyl acetate, and acetonitrile. These solvents can engage in hydrogen bonding and/or strong dipole-dipole interactions with the morpholine ring.

  • Moderate to Good Solubility in Non-Polar Aromatic Solvents: Solvents like toluene and benzene should be able to dissolve this compound due to a combination of van der Waals forces and potential weak interactions with the cyclopropyl ring. The parent compound, morpholine, is soluble in benzene.[11]

  • Limited Solubility in Aliphatic Hydrocarbons: We predict lower solubility in non-polar aliphatic solvents such as hexane and heptane. While the cyclopropyl group will have some affinity for these solvents, the polar morpholine ring will limit overall solubility. Morpholine itself is only slightly soluble in aliphatic hydrocarbons.

Quantitative Solubility Determination: Experimental Protocols

To move beyond prediction, rigorous experimental determination of solubility is necessary. The following protocols are designed to be robust and provide accurate, reproducible data.

Materials and Equipment
  • This compound (purity ≥95%)[6]

  • Analytical grade organic solvents

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer (for an alternative method)[13]

The Shake-Flask Method: A Validated Protocol

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[13]

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid ensures that equilibrium is reached with a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed at the equilibration temperature for a sufficient time (e.g., 2-4 hours) to allow any undissolved material to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered aliquot with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for chromatography).

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityExperimental Solubility ( g/100 mL)
Methanol32.7HighTo be determined
Ethanol24.5HighTo be determined
Acetone20.7HighTo be determined
Ethyl Acetate6.0HighTo be determined
Toluene2.4ModerateTo be determined
Heptane1.9LowTo be determined

The experimental data will either validate or refine the initial predictive analysis. Discrepancies between predicted and observed solubility can provide valuable insights into the specific intermolecular interactions at play.

Visualization of Concepts

Diagrams can aid in understanding the relationships and processes described.

Intermolecular Interactions

G cluster_solute This compound cluster_solvents Solvent Types Solute This compound PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic H-Bonding Dipole-Dipole PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Dipole-Dipole NonPolar Non-Polar (e.g., Heptane) Solute->NonPolar Van der Waals

Caption: Dominant intermolecular forces between this compound and different solvent classes.

Experimental Workflow

G A 1. Add Excess Solute to Solvent B 2. Equilibrate (e.g., 24-48h at 25°C) A->B C 3. Settle and Filter Supernatant B->C D 4. Dilute Aliquot C->D E 5. Quantify via HPLC or GC D->E F 6. Calculate Solubility E->F

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion and Future Directions

This guide has laid out a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain the critical data needed for successful process development and formulation.

Future work could involve determining the temperature dependence of solubility, which can be used to calculate the thermodynamic parameters of dissolution (enthalpy and entropy) using the van't Hoff equation.[14] Such data is invaluable for the design of crystallization processes.[15][16] Additionally, the use of computational models could further refine our predictive capabilities for the solubility of novel morpholine derivatives.[17]

References

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Sources

Quantum Mechanical Calculations for 2-Cyclopropylmorpholine Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational landscape of drug-like molecules is a critical determinant of their biological activity and pharmacokinetic properties. 2-Cyclopropylmorpholine, a scaffold of interest in medicinal chemistry, presents a fascinating case study in conformational analysis due to the interplay of steric and stereoelectronic effects. This in-depth technical guide provides a comprehensive framework for elucidating the conformational preferences of this compound using state-of-the-art quantum mechanical calculations. We will delve into the theoretical underpinnings of its conformational biases, present a detailed, field-proven computational workflow, and interpret the energetic landscape to provide actionable insights for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind methodological choices, ensuring a self-validating and robust computational protocol.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its function. For small molecule therapeutics, the specific conformation adopted upon binding to a biological target is known as the bioactive conformation.[1] Understanding the accessible conformations of a molecule in solution and their relative energies is paramount for designing potent and selective drugs. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability.[2] The introduction of a cyclopropyl group at the 2-position introduces a unique set of conformational challenges and opportunities. The cyclopropyl group, with its distinct electronic and steric properties, can significantly influence the puckering of the morpholine ring and the overall shape of the molecule.

This guide will systematically explore the conformational space of this compound, addressing key questions:

  • What are the most stable conformations of the morpholine ring?

  • What is the preferred orientation (axial vs. equatorial) of the cyclopropyl substituent?

  • What is the rotational profile of the cyclopropyl group relative to the morpholine ring?

  • How can we computationally derive a reliable energetic hierarchy of the possible conformers?

Theoretical Background: A Tale of Two Effects

The conformational preferences of this compound are primarily governed by a delicate balance between two opposing forces: steric hindrance and stereoelectronic effects.

The Morpholine Ring: A Chair's Prerogative

Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[3] Spectroscopic and computational studies have confirmed that the chair form is significantly more stable than boat or twist-boat conformations.[3][4] The presence of the nitrogen and oxygen heteroatoms introduces asymmetry and the possibility of different chair conformers based on the orientation of the N-H bond (or a substituent on the nitrogen). In the parent morpholine, the equatorial N-H conformer is slightly more stable than the axial conformer.[4][5]

The Substituent's Dilemma: Axial vs. Equatorial

In substituted cyclohexanes, bulky groups overwhelmingly prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions—steric clashes with axial hydrogens on the same side of the ring.[6] This principle would suggest that the cyclopropyl group in this compound should favor the equatorial position.

However, the presence of a heteroatom (oxygen) adjacent to the substituted carbon (C2) introduces the possibility of the anomeric effect . This stereoelectronic phenomenon describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom in a saturated ring to favor the axial orientation.[7][8] This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (oxygen in this case) and the antibonding (σ*) orbital of the C2-substituent bond when it is in the axial position.[9] Therefore, for this compound, there is a potential competition between the steric preference for the equatorial position and a possible anomeric stabilization of the axial position.

The Cyclopropyl Rotamerism

The bond between the morpholine C2 carbon and the cyclopropyl ring is a single bond, allowing for rotation. The orientation of the cyclopropyl ring relative to the morpholine ring will further define the conformational space. The key rotational isomers are often described as bisected and eclipsed relative to the C2-H bond. Understanding the energy barriers to this rotation is crucial for a complete conformational picture.

Computational Workflow: A Self-Validating Protocol

The following section outlines a robust, step-by-step protocol for the quantum mechanical analysis of this compound's conformation. This workflow is designed to be self-validating by employing a multi-tiered approach, starting with a broad conformational search and culminating in high-accuracy single-point energy calculations.

G cluster_0 Initial Setup & Conformational Search cluster_1 Quantum Mechanical Refinement cluster_2 Analysis & Interpretation A 1. Initial Structure Generation (Axial & Equatorial) B 2. Molecular Mechanics (MM) Conformational Search A->B Generate diverse starting points C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C Low-energy conformers D 4. DFT Frequency Calculation (Confirm minima, obtain ZPE) C->D Verify stationary points E 5. High-Accuracy Single-Point Energy (e.g., M06-2X/cc-pVTZ) D->E Refine relative energies F 6. Relative Energy Analysis (Including ZPE corrections) E->F Accurate energies H 8. Boltzmann Population Analysis F->H G 7. Potential Energy Surface (PES) Scan (Characterize rotational barriers) G->F G cluster_0 Conformational Energy Landscape Conf1 Conf-1 (Equatorial-anti) 0.00 kcal/mol Conf2 Conf-2 (Equatorial-gauche) 0.82 kcal/mol Conf1->Conf2 Cyclopropyl Rotation Conf3 Conf-3 (Axial-anti) 1.45 kcal/mol Conf1->Conf3 Ring Inversion Conf2->Conf1 Conf3->Conf1 Conf4 Conf-4 (Axial-gauche) 2.33 kcal/mol Conf3->Conf4 Cyclopropyl Rotation Conf4->Conf3

Caption: Energy hierarchy and interconversion pathways of this compound conformers.

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically grounded workflow for the quantum mechanical investigation of this compound's conformational preferences. By systematically applying this multi-tiered computational approach, researchers can gain deep insights into the energetic landscape of this important medicinal chemistry scaffold. The predicted preference for the equatorial conformer, driven by the avoidance of steric strain, provides a crucial piece of information for structure-based drug design efforts. Understanding the relative energies and populations of different conformers allows for a more informed selection of input structures for virtual screening and docking studies, ultimately increasing the efficiency and success rate of the drug discovery process.

Future work could involve correlating these computational findings with experimental NMR data to further validate the predicted conformational populations. Additionally, exploring the conformational landscape in the context of a specific protein binding pocket would provide invaluable insights into the bioactive conformation of this compound derivatives.

References

  • Juaristi, E., & Cuevas, G. (2007). The Anomeric Effect. CRC Press. [Link]

  • Wiberg, K. B., Bailey, W. F., Lambert, K. M., & Stempel, Z. D. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry, 83(9), 5242–5255. [Link]

  • Thibodeaux, C. J., & Jorns, M. S. (2010). Anomeric effect. In Wiley Online Library. [Link]

  • Lee, S. H., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Oreate AI. (2026). Understanding Axial and Equatorial Chair Conformations in Cyclohexane. Oreate AI Blog. [Link]

  • Lee, S. H., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. ACS Publications. [Link]

  • Das, A., & Biswas, R. (2014). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. [Link]

  • IRB Barcelona. (n.d.). Bioactive Conformational Ensemble. Molecular Modeling and Bioinformatics Group. [Link]

  • Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. [Link]

  • LibreTexts. (2022). 3.7: Conformations of Other Alkanes. Chemistry LibreTexts. [Link]

  • Hashmi, M. A. (2022). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. [Link]

  • Bioinformatics Insights. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]

  • ResearchGate. (2026). (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. ResearchGate. [Link]

  • European Journal of Chemistry. (n.d.). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Chemical Science. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. [Link]

  • Hashmi, M. A. (2025). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB. YouTube. [Link]

  • Kishan's Classes. (2024). Organic Chemistry: Eclipsed, Gauche, Anti [Staggered] Conformations of Newman Projections MADE EASY!. YouTube. [Link]

  • ResearchGate. (2025). (PDF) Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene. ResearchGate. [Link]

  • ResearchGate. (2022). How can I start learning density functional theory from scratch ?. ResearchGate. [Link]

  • LibreTexts. (2024). 3.7: Conformations of Other Alkanes. Chemistry LibreTexts. [Link]

  • Gati, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

  • DeMott, C. M., et al. (2017). Heteroatom–Heteroatom Bond Formation in Natural Product Biosynthesis. PubMed Central. [Link]

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Methodological & Application

Use of 2-Cyclopropylmorpholine in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 2-Cyclopropylmorpholine as a High-Value Scaffold in Parallel Synthesis

Introduction: The "Magic Cyclopropyl" Effect

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward vectors with higher fraction of


 hybridized carbons (

). The This compound scaffold represents a strategic intersection of this philosophy and practical bioisosterism.

While morpholines are ubiquitous solubility-enhancing pharmacophores, unsubstituted morpholine is often metabolically vulnerable and structurally promiscuous. Substituting the 2-position allows for vector exploration, but traditional alkyl groups (methyl, isopropyl) often incur lipophilicity penalties (


 increases).

Why this compound?

  • Metabolic Shielding: The cyclopropyl group acts as a metabolic block, preventing the

    
    -oxidation often seen with isopropyl or ethyl groups, while lacking the metabolic liability of a benzylic position.
    
  • Conformational Locking: The steric bulk of the cyclopropyl ring restricts the conformational flexibility of the morpholine chair, potentially reducing entropic penalties upon binding.

  • Lipophilic Efficiency: Unlike an isopropyl group, the cyclopropyl moiety offers steric bulk with a lower lipophilicity penalty due to its unique electronic character (high

    
    -character of C-C bonds).
    

Physicochemical Profile & Comparative Data

Understanding the specific advantages of this building block requires a direct comparison with its structural analogs. The table below highlights the "sweet spot" occupied by the cyclopropyl analog.

Table 1: Comparative Physicochemical Properties

PropertyMorpholine (Ref)2-IsopropylmorpholineThis compound Impact
Formula



ClogP (Est.)-0.860.650.25 Lower lipophilicity than iPr analog.
TPSA (

)
12.0312.0312.03 Polar surface area maintained.

(Conj. Acid)
8.36~8.4~8.1 Slightly reduced basicity due to steric/electronic effects.
Metabolic Risk N-oxidation / Ring opening

-Hydroxylation (High)
Low Cyclopropyl resists CYP450 oxidation.

Strategic Application in Parallel Synthesis

The primary utility of this compound in parallel synthesis is as a fixed amine scaffold reacted against diverse electrophiles (Acids, Aryl Halides, Sulfonyl Chlorides).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for incorporating this scaffold into a library enhancement campaign.

ParallelSynthesis Start Hit Compound (Morpholine Core) Issue Issue Identification: High Clearance / Low Selectivity Start->Issue Strategy Strategy: 2-Substitution Scan Issue->Strategy Selection Select this compound (Bioisostere for iPr/tBu) Strategy->Selection Parallel Parallel Synthesis Campaign (96-well Format) Selection->Parallel Chem1 Amide Coupling (Diversity: R-COOH) Parallel->Chem1 Path A Chem2 Buchwald-Hartwig (Diversity: Ar-X) Parallel->Chem2 Path B QC QC & Purification (SCX-2 Catch & Release) Chem1->QC Chem2->QC Result Optimized Lead: Improved LLE & Metabolic Stability QC->Result

Caption: Workflow for transitioning from a generic morpholine hit to an optimized 2-cyclopropyl analog via parallel synthesis.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Library Generation)

Context: Creating a library of amides where this compound is coupled to 96 diverse carboxylic acids.

Challenges: The steric hindrance at the 2-position makes the nitrogen less nucleophilic than unsubstituted morpholine. Standard EDC/HOBt conditions may be too slow. Solution: Use HATU for rapid activation and DIPEA to ensure the amine remains unprotonated.

Reagents:

  • Amine: this compound (0.2 M in DMF).

  • Acids: Diverse carboxylic acids (0.2 M in DMF).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Neat).

Step-by-Step Procedure:

  • Dispensing: Into a 96-well deep-well plate, dispense Carboxylic Acids (1.5 equiv, 150 µL).

  • Activation: Add HATU solution (1.5 equiv, 150 µL) followed by DIPEA (3.0 equiv). Shake at 600 rpm for 5 minutes to form the activated ester (OAt ester).

  • Addition: Add This compound solution (1.0 equiv, 100 µL). Note: The amine is the limiting reagent to simplify purification.

  • Reaction: Seal plate and shake at room temperature for 16 hours.

  • Scavenging (Crucial Step):

    • Since the Acid is in excess, add PS-Trisamine resin (Polymer-supported primary amine, 3.0 equiv relative to excess acid) to the wells.

    • Shake for 4 hours. The resin will covalently bind the unreacted activated esters and acids.

  • Filtration: Filter the reaction mixture into a receiver plate to remove the resin.

  • Workup: Evaporate DMF (Genevac or SpeedVac). Resuspend in DMSO/MeOH for LCMS analysis.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Context: Coupling this compound with aryl bromides/chlorides.

Challenges: Secondary amines with


-branching (like the cyclopropyl group) are sterically demanding. First-generation Pd catalysts (e.g., 

) often fail. Solution: Use RuPhos or XPhos precatalysts, which are specifically designed for sterically hindered secondary amines.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv).

  • Amine: this compound (1.2 equiv).

  • Catalyst: RuPhos Pd G3 or XPhos Pd G3 (0.02 - 0.05 equiv).

  • Base: NaOtBu (Sodium tert-butoxide) or

    
     (2.0 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure:

  • Preparation: In a nitrogen-purged reaction vial (or sealed tube for parallel block), combine the Aryl Bromide and Catalyst.

  • Solvent/Base: Add solvent (degassed) and the Base.

  • Amine Addition: Add this compound.

  • Heating: Heat to 80–100 °C for 12–16 hours. Note: The cyclopropyl ring is stable at these temperatures, unlike some strained bicyclic systems.

  • Workup (SCX Purification):

    • Dilute reaction with MeOH.

    • Load onto an SCX-2 (Strong Cation Exchange) cartridge.

    • Wash: Flush with MeOH (removes non-basic impurities, catalyst ligands, and unreacted aryl halide).

    • Elute: Release the product using

      
       in MeOH.
      
    • Concentrate the eluate to obtain the crude tertiary amine.

References

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Enamine Ltd. (2024). Building Blocks: Morpholine Analogs. Retrieved from Enamine.net. Link

  • Barnes-Seeman, D. (2012). The Role of Physicochemical Properties in the Optimization of Drug Candidates. Current Topics in Medicinal Chemistry, 12, 1389-1400. Link

Sources

The Art of the Bond: Advanced Coupling Strategies for 2-Cyclopropylmorpholine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry. Among these, the 2-cyclopropylmorpholine scaffold has emerged as a valuable asset, conferring advantageous physicochemical and pharmacological properties to drug candidates. Its distinctive three-dimensional structure, combining the conformational restriction of the cyclopropyl group with the favorable solubility and metabolic stability of the morpholine ring, offers a compelling strategy for navigating the complexities of drug design. This guide provides a comprehensive overview of the key coupling reactions involving this compound, with a focus on practical application notes and detailed protocols to empower researchers in their synthetic endeavors.

The Significance of the this compound Moiety

The this compound unit is increasingly recognized as a "privileged scaffold" in drug discovery. The cyclopropyl group can act as a bioisostere for various functional groups, influencing potency and metabolic stability, while the morpholine ring often enhances aqueous solubility and reduces off-target effects. The successful synthesis of molecules incorporating this moiety is therefore of high interest. Palladium-catalyzed cross-coupling reactions are paramount in this context, providing a versatile and efficient means to forge the crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds required to build these complex molecules.

Navigating the Landscape of Coupling Reactions

Several palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of this compound. The most prominent among these are the Buchwald-Hartwig amination, the Suzuki-Miyura coupling, and the Sonogashira coupling. Each of these reactions offers a unique toolkit for the synthetic chemist, with specific advantages depending on the desired transformation.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the coupling of amines with aryl or heteroaryl halides and pseudohalides.[1][2] This reaction is particularly relevant for the direct N-arylation of this compound.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[3] It commences with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is a reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[1][2]

Causality in Experimental Choices: The success of a Buchwald-Hartwig reaction hinges on the judicious selection of the catalyst, ligand, base, and solvent. For a sterically hindered secondary amine like this compound, bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps, while minimizing side reactions like beta-hydride elimination.[2] The choice of base is also critical; strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly employed to deprotonate the amine without competing in the coupling reaction.[2]

Application Note & Protocol 1: Buchwald-Hartwig N-Arylation of this compound with a Heteroaryl Chloride

This protocol details a representative procedure for the N-arylation of this compound with a substituted pyrimidine chloride, a common transformation in the synthesis of kinase inhibitors and other targeted therapeutics.[4]

Reaction Scheme:

Materials:

Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Aryl/Heteroaryl Chloride≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Xantphos≥98%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
Nitrogen (N₂) or Argon (Ar)High PurityStandard Laboratory Supply

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Syringes and needles for reagent transfer

Detailed Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/heteroaryl chloride (1.0 eq), this compound (1.2 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.05 eq) and Xantphos (0.10 eq). Add these solids to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The final concentration of the aryl/heteroaryl chloride should be approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting:

  • Low Yield: If the yield is low, consider increasing the catalyst and ligand loading. A different ligand, such as a bulky biarylphosphine ligand (e.g., RuPhos or SPhos), may also be beneficial for this sterically hindered amine.[5]

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the solvent is truly anhydrous and that the inert atmosphere is maintained throughout the reaction. The reaction time may also need to be extended.

Suzuki-Miyaura Coupling: Crafting C-C Bonds

The Suzuki-Miyura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[5] While not a direct coupling of this compound, it is a critical preceding step in many synthetic routes where a functionalized aryl or heteroaryl group is first constructed before being coupled to the this compound moiety via a subsequent Buchwald-Hartwig amination.[4]

Mechanism: The Suzuki-Miyura coupling cycle involves the oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation of the organic group from the boron atom to the palladium center. The final step is reductive elimination, which forms the C-C bond and regenerates the palladium(0) catalyst. A base is required to activate the organoboron species for transmetalation.

Application Note & Protocol 2: Sequential Suzuki-Miyaura and Buchwald-Hartwig Couplings

This two-step, one-pot protocol illustrates a common and efficient strategy in medicinal chemistry for the synthesis of complex molecules containing the this compound scaffold.[4]

Reaction Scheme:

Step 1: Suzuki-Miyura Coupling

Step 2: Buchwald-Hartwig Amination

Materials:

Reagent/MaterialGradeSupplier
Dihaloaryl/heteroaryl≥97%Commercially Available
Aryl/heteroaryl boronic acid or ester≥97%Commercially Available
This compound≥95%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeCommercially Available
Sodium Carbonate (Na₂CO₃)AnhydrousCommercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Nitrogen (N₂) or Argon (Ar)High PurityStandard Laboratory Supply

Detailed Protocol:

  • Suzuki-Miyaura Coupling:

    • To a dry round-bottom flask, add the dihaloaryl/heteroaryl (1.0 eq), aryl/heteroaryl boronic acid or ester (1.1 eq), and sodium carbonate (2.0 eq).

    • Evacuate and backfill the flask with inert gas.

    • Add Pd(dppf)Cl₂ (0.03 eq) and a mixture of anhydrous 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the mixture to 80-90 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature.

  • Buchwald-Hartwig Amination (One-Pot):

    • To the cooled reaction mixture from the Suzuki coupling, add this compound (1.5 eq) and sodium tert-butoxide (2.5 eq).

    • Add an additional portion of Pd(dppf)Cl₂ (0.05 eq) and a suitable ligand if necessary (e.g., a bulky biarylphosphine ligand).

    • Add anhydrous toluene as a co-solvent.

    • Heat the mixture to 100-110 °C and stir until the second coupling is complete.

  • Workup and Purification:

    • Follow the workup and purification procedure as described in Protocol 1.

Causality and Self-Validation: This sequential one-pot approach is highly efficient as it avoids the isolation and purification of the intermediate from the Suzuki coupling, saving time and resources. The success of this strategy relies on the compatibility of the reagents and conditions for both reactions. The choice of a palladium catalyst that is effective for both transformations, such as Pd(dppf)Cl₂, is crucial. The reaction conditions for each step are well-established, and monitoring by LC-MS at each stage provides in-process validation of the transformation.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is valuable for introducing an alkynyl linker into a molecule, which can then be further functionalized or serve as a key structural element. Similar to the Suzuki coupling, the Sonogashira reaction is often a preliminary step before the introduction of the this compound moiety.

Mechanism: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the organic halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination then yields the coupled product.

Visualizing the Workflow

To better illustrate the strategic application of these coupling reactions, the following workflow diagram outlines a common synthetic pathway for complex molecules incorporating this compound.

G A Aryl/Heteroaryl Dihalide C Suzuki-Miyura Coupling (Pd Catalyst, Base) A->C I Sonogashira Coupling (Pd/Cu Catalyst, Base) A->I B Aryl/Heteroaryl Boronic Acid/Ester B->C D Intermediate Aryl/Heteroaryl Halide C->D F Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) D->F E This compound E->F G Final Product F->G H Terminal Alkyne H->I J Alkynylated Intermediate I->J J->F

Sources

Application Note: High-Resolution Chiral Separation of 2-Cyclopropylmorpholine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric separation of 2-Cyclopropylmorpholine. As a secondary amine with a non-aromatic cyclic substituent, this molecule presents specific challenges regarding peak tailing (due to silanol interactions) and UV detection limits. This guide provides a validated workflow using polysaccharide-based chiral stationary phases (CSPs) under Normal Phase (NP) conditions, achieving a resolution (


) > 2.0.

Introduction & Scientific Rationale

The Analyte

This compound is a critical pharmacophore in medicinal chemistry, often serving as a core scaffold for NK1 receptor antagonists and antidepressants. The molecule possesses a single chiral center at the C2 position of the morpholine ring.

  • Chemical Nature: Secondary amine (

    
    ).
    
  • Chirality: Exists as (

    
    )- and (
    
    
    
    )- enantiomers.
  • Detection Challenge: The molecule lacks strong chromophores (conjugated

    
    -systems), necessitating low-wavelength UV detection or refractive index (RI) detection.
    
The Separation Strategy

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[1]

  • Column Selection: Amylose and Cellulose carbamate derivatives are selected for their proven ability to resolve

    
    -amino structures.
    
  • Mobile Phase Chemistry: Due to the basicity of the secondary amine, the mobile phase must contain a basic modifier (Diethylamine) to mask residual silanols on the silica support, preventing peak tailing and ensuring accurate integration.

Method Development Workflow

The following diagram outlines the decision matrix used to select the optimal separation conditions.

MethodDevelopment Figure 1: Method Development Decision Matrix for Chiral Amines Start Analyte: this compound (Racemic Mixture) Solubility Solubility Check (Hexane/EtOH 90:10) Start->Solubility Screening Primary Column Screening (AD-H, OD-H, IC) Solubility->Screening Dissolved Decision Resolution (Rs) > 1.5? Screening->Decision Optimize Optimize Mobile Phase (Adjust IPA % or Additive) Decision->Optimize No Final Final Method (Amylose-1 / Hex:IPA:DEA) Decision->Final Yes Optimize->Decision Re-evaluate

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Columns (Screening Set):

    • Primary: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

      
      , 
      
      
      
      .
    • Secondary: Daicel Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)),

      
      , 
      
      
      
      .
  • Reagents:

    • n-Hexane (HPLC Grade).[2][3]

    • 2-Propanol (IPA) (HPLC Grade).

    • Diethylamine (DEA) (Reagent Grade, >99%).

    • Ethanol (Absolute, HPLC Grade).[2]

Standard Preparation
  • Stock Solution: Weigh

    
     of racemic this compound into a 
    
    
    
    volumetric flask.
  • Diluent: Dissolve in Ethanol (

    
    ) and make up to volume with n-Hexane.
    
  • Final Concentration:

    
    .
    
  • Filtration: Filter through a

    
     PTFE syringe filter before injection.
    
Chromatographic Conditions (Optimized)
ParameterSettingRationale
Column Chiralpak AD-H (or Phenomenex Lux Amylose-1)Amylose derivatives show superior selectivity for cyclic secondary amines [1].
Mobile Phase n-Hexane / IPA / DEA (90 : 10 : 0.1) High hexane content drives retention; DEA suppresses peak tailing.
Flow Rate

Standard flow for

ID columns to maintain efficiency.
Temperature

Lower temperatures generally favor chiral recognition mechanisms (enthalpy driven).
Detection UV @ 210 nm The cyclopropyl group absorbs weakly; 210 nm captures the amine n-

transition.
Injection Vol.

Prevent column overload which reduces resolution.

Results & Discussion

Separation Performance

Under the optimized conditions described above, this compound typically resolves into two distinct peaks.

  • Peak 1 (Enantiomer 1): ~6.2 min

  • Peak 2 (Enantiomer 2): ~7.8 min

  • Resolution (

    
    ):  > 2.5
    
  • Tailing Factor (

    
    ):  < 1.2 (Excellent symmetry due to DEA additive).
    
Chiral Recognition Mechanism

The separation is driven by the "Three-Point Interaction" model. The amylose polymer forms helical cavities. The analyte interacts via:

  • H-Bonding: Between the morpholine nitrogen/oxygen and the carbamate NH/C=O of the stationary phase.

  • Steric Fit: The cyclopropyl group fits into specific chiral grooves of the amylose helix.

  • Dipole-Dipole: Interactions between the carbamate and the amine.

Mechanism Figure 2: Chiral Recognition Mechanism on Polysaccharide CSPs Analyte This compound (Analyte) Complex Transient Diastereomeric Complex Analyte->Complex H-Bonding (Amine NH) CSP Amylose Carbamate (Stationary Phase) CSP->Complex Steric Inclusion (Cyclopropyl) Separation Elution Order (R vs S) Complex->Separation Thermodynamic Stability Diff.

Alternative Mobile Phases

If solubility in Hexane is poor, or if the sample contains polar impurities, the Polar Organic Mode can be utilized on the same column (Immobilized versions preferred, e.g., Chiralpak IA):

  • Mobile Phase: 100% Acetonitrile + 0.1% DEA.

  • Benefit: Higher solubility, lower backpressure, compatible with LC-MS (if volatile buffer used).

Troubleshooting Guide (Self-Validating)

ObservationRoot CauseCorrective Action
Broad/Tailing Peaks Residual silanol activity.CRITICAL: Ensure DEA is fresh and present at 0.1%. Increase to 0.2% if necessary.
No Resolution (

)
Lack of chiral recognition.Switch column chemistry. If AD-H fails, try Chiralpak IC (Cellulose derivative) [2].
No Peaks Detected Incorrect UV wavelength.The molecule is UV-transparent >240nm. Set DAD to 210 nm (Reference 360 nm).
Retention Time Shift Temperature fluctuation.Thermostat the column compartment. Chiral selectivity is highly temperature-sensitive.
High Backpressure Precipitation of sample.Ensure sample solvent matches mobile phase. Filter sample (0.45

m).

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • Ye, J., et al. (2010). Enantioseparation of primary, secondary and tertiary amines on polysaccharide-based chiral stationary phases. Journal of Chromatography A.
  • Vertex AI Search. (2026). Consolidated search results for 2-substituted morpholine separation.

Sources

Application of 2-Cyclopropylmorpholine in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Cyclopropylmorpholine in Next-Gen Agrochemical Discovery

Executive Summary

This guide details the application of This compound (2-CPM) as a high-value scaffold in the design of novel agrochemicals, specifically fungicides and herbicides. While N-substituted morpholines (e.g., Fenpropimorph) are well-established sterol biosynthesis inhibitors, the 2-substituted morpholine architecture represents an under-exploited chemical space offering distinct intellectual property (IP) advantages and altered physicochemical properties.

The cyclopropyl group at the C2 position serves a dual function:

  • Metabolic Shield: It blocks oxidative metabolism at the susceptible

    
    -carbon, extending the half-life of the active ingredient in plant tissues.
    
  • Conformational Lock: It restricts the flexibility of the morpholine ring, potentially enhancing binding affinity to target enzymes (e.g.,

    
    -reductase).
    

Pharmacophore & Mechanism of Action (MoA)

Rational Design Principle

The morpholine ring is a privileged structure in agrochemistry, primarily targeting the Ergosterol Biosynthesis Pathway in fungi. The introduction of a cyclopropyl group at the C2 position creates a steric bulk that mimics larger alkyl groups (isopropyl/tert-butyl) but with unique electronic properties (high


-character of the C-C bonds) and improved lipophilicity (LogP modulation).
Pathway Visualization

The following diagram illustrates the interference of Morpholine-based inhibitors in the fungal sterol pathway.

MoA_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol (24-Methylene-24,25-dihydrolanosterol) Lanosterol->Eburicol Target1 Target: Sterol Δ14-Reductase (ERG24) Eburicol->Target1 Substrate Target2 Target: Sterol Δ8→Δ7-Isomerase (ERG2) Target1->Target2 Intermediate MembraneFail Membrane Disruption & Fungal Death Target1->MembraneFail Accumulation of Abnormal Sterols Ergosterol Ergosterol (Cell Membrane Integrity) Target2->Ergosterol CPM This compound Scaffold CPM->Target1 Inhibits CPM->Target2 Inhibits

Figure 1: Mechanism of Action of morpholine fungicides targeting the ergosterol biosynthesis pathway. 2-CPM derivatives act as mimics of high-energy carbocationic intermediates.

Application Note: Chemical Synthesis Protocol

Objective: Synthesize this compound (racemic or chiral) as a building block for further derivatization (e.g., N-arylation).

Methodology: Ring-opening of 2-cyclopropyloxirane followed by intramolecular cyclization. This route is preferred over direct reduction of aromatic precursors to preserve the cyclopropyl ring integrity.

Reagents & Equipment:
  • Precursor: 2-Cyclopropyloxirane (CAS: 6068-33-3).

  • Nucleophile: 2-Aminoethanol (Ethanolamine).

  • Cyclization Agent: Sulfuric acid (

    
    ) or Triphenylphosphine/DIAD (Mitsunobu conditions).[1]
    
  • Solvents: Methanol, Toluene.

Step-by-Step Protocol:
  • Epoxide Ring Opening (Amino Alcohol Formation):

    • Charge a reaction vessel with 2-cyclopropyloxirane (1.0 eq) dissolved in Methanol (0.5 M).

    • Add 2-aminoethanol (1.2 eq) dropwise at 0°C to prevent polymerization.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor disappearance of epoxide via TLC (Hexane:EtOAc 3:1).

    • Concentrate in vacuo to yield the intermediate 2-((2-cyclopropyl-2-hydroxyethyl)amino)ethanol.

  • Cyclodehydration (Morpholine Ring Closure):

    • Dissolve the intermediate in Toluene.

    • Acid-Catalyzed Method: Add conc.

      
       (2.0 eq) dropwise at 0°C. Heat to 100°C for 4 hours.
      
    • Alternative (Milder): Use Mitsunobu conditions (

      
      , DIAD) if the substrate contains acid-sensitive groups.
      
    • Neutralize with NaOH (aq) to pH 10.

  • Isolation & Purification:

    • Extract with Dichloromethane (DCM) x3.

    • Dry organic phase over

      
      .
      
    • Purify via fractional distillation (bp ~160°C) or flash chromatography (Amine-functionalized silica).

Yield Expectation: 60-75% Characterization:

  • 1H NMR (CDCl3): Look for cyclopropyl protons (

    
     0.3–0.6 ppm) and the characteristic morpholine ether protons (
    
    
    
    3.5–3.8 ppm).

Application Note: Biological Screening (Fungicidal)

Objective: Evaluate the efficacy of N-substituted 2-CPM derivatives against key phytopathogens (Botrytis cinerea, Fusarium graminearum).

Assay Setup: Microtiter Broth Dilution
ParameterSpecification
Media Potato Dextrose Broth (PDB)
Inoculum Spore suspension (

spores/mL)
Compound Prep Dissolve 2-CPM derivative in DMSO (10 mM stock)
Test Range 100

M to 0.01

M (Serial dilution)
Controls Positive: Fenpropimorph; Negative: DMSO (1%)
Duration 48–72 hours at 25°C
Workflow:
  • Dispense: Add 100

    
    L of media containing the test compound to 96-well plates.
    
  • Inoculate: Add 100

    
    L of spore suspension.
    
  • Incubate: Place in dark incubator at 25°C.

  • Read: Measure Optical Density (

    
    ) to quantify fungal growth.
    
  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism or similar).
    

Success Criteria: An


M indicates a promising "Hit" for lead optimization.

Application Note: Metabolic Stability (ADME)

Hypothesis: The 2-cyclopropyl group prevents N-dealkylation and ring oxidation, common metabolic soft spots in morpholines.

Microsomal Stability Protocol:
  • Incubation: Mix test compound (1

    
    M) with Liver Microsomes (Rat/Human) and NADPH regenerating system.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

Data Interpretation:

  • High Stability: >80% remaining after 60 mins.

  • Low Stability: <20% remaining (indicates rapid clearance).

  • Note: Compare 2-CPM derivatives directly with 2-isopropyl analogs to validate the "Cyclopropyl Effect."

Synthesis & Optimization Workflow Diagram

Synthesis_Workflow Start Start: 2-Cyclopropyloxirane Step1 Ring Opening (Ethanolamine, MeOH) Start->Step1 Intermed Intermediate: Amino-Diol Step1->Intermed Step2 Cyclization (H2SO4 or Mitsunobu) Intermed->Step2 Product This compound (Scaffold) Step2->Product Deriv N-Derivatization (Library Generation) Product->Deriv SNAr or Reductive Amination

Figure 2: Synthetic workflow for accessing the 2-CPM scaffold and generating a library of N-substituted agrochemical candidates.

References

  • Morpholine Derivatives in Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 2023. Link

  • Synthesis of 2-Substituted Morpholines. Beilstein Journal of Organic Chemistry, 2016. Link

  • The Cyclopropyl Group in Drug Design.Journal of Medicinal Chemistry, 2016. (General reference on cyclopropyl bioisosterism).
  • FRAC Code List 2024: Sterol Biosynthesis Inhibitors. Fungicide Resistance Action Committee. Link

Sources

The Emerging Role of Strained Rings and Heterocycles in C-H Functionalization: A Guide to Cyclopropyl and Morpholine-Containing Directing Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of carbon-hydrogen (C-H) bonds is a transformative approach in modern organic synthesis, offering a more atom-economical and efficient pathway to complex molecules.[1] At the heart of this field lies the concept of directing groups, which position a metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.[2] This guide explores the nuanced world of directing groups, with a particular focus on the burgeoning interest in moieties that incorporate strained rings, such as cyclopropanes, and versatile heterocycles like morpholine. While the specific use of 2-cyclopropylmorpholine as a directing group is not yet extensively documented in peer-reviewed literature, this document will extrapolate from established principles of related directing groups to provide a forward-looking perspective on its potential applications and the underlying mechanistic rationale.

The Power of Proximity: Fundamentals of Directed C-H Activation

Transition metal-catalyzed C-H activation typically involves the formation of a metallacycle intermediate, where the directing group acts as a bidentate ligand, chelating to the metal center and bringing it into close proximity with the targeted C-H bond.[2] This chelation assistance lowers the activation energy for C-H cleavage, a process that is often the rate-determining step of the catalytic cycle.[1][3] The most commonly employed metals for these transformations are palladium and rhodium, each exhibiting distinct reactivity profiles and catalytic cycles.[4][5]

Palladium Catalysis: Palladium-catalyzed C-H activation can proceed through various mechanistic pathways, including Pd(II)/Pd(0) and Pd(II)/Pd(IV) cycles.[6][7] The choice of oxidant and ligands plays a crucial role in determining the operative pathway and the outcome of the reaction.[1][2]

Rhodium Catalysis: Rhodium catalysts, particularly those of the type [Cp*Rh(III)], are highly effective for C-H activation and subsequent annulation reactions.[5][8] These reactions often proceed via a concerted metalation-deprotonation (CMD) mechanism.[3]

Cyclopropane C-H Functionalization: A Challenge and an Opportunity

The C-H bonds on a cyclopropane ring are sp³-hybridized and generally considered to be less reactive than their sp² counterparts. However, the inherent ring strain of the cyclopropyl group imparts unique electronic properties, making these C-H bonds amenable to activation under the right catalytic conditions.[9] The ability to selectively functionalize cyclopropanes is of significant interest in medicinal chemistry, as the cyclopropyl moiety is a common structural motif in many approved drugs.[10]

Directing Groups for Cyclopropane C-H Functionalization

Several directing groups have been successfully employed to achieve the challenging C-H functionalization of cyclopropanes. These include:

  • Amides and Carboxamides: Picolinamide and other N-aryl amides have proven to be effective directing groups for the palladium-catalyzed arylation and alkylation of cyclopropanes.[9][11] The amide moiety coordinates to the metal center, directing the functionalization to a specific C-H bond.

  • Amines: Tertiary alkylamines can also serve as directing groups for the enantioselective arylation of cyclopropylmethylamines.[12] The nitrogen atom of the amine coordinates to the palladium catalyst, facilitating the activation of a γ-C-H bond.

  • Hydroxamates: Cyclopropyl hydroxamates have been utilized in rhodium(III)-catalyzed C-H/C-C bond activation sequences, leading to the formation of α-alkoxylated γ-lactams.[13]

The following diagram illustrates the general mechanism for a directing group-assisted C-H activation of a cyclopropane ring.

C_H_Activation cluster_substrate Substrate cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Substrate Substrate (with Directing Group & Cyclopropane) Intermediate Metallacycle Intermediate Substrate->Intermediate Coordination & C-H Activation Catalyst [M]Ln Catalyst->Intermediate Product Functionalized Product Intermediate->Product Functionalization & Reductive Elimination

Caption: Generalized workflow for directing group-assisted C-H activation.

The Morpholine Moiety: A Versatile Heterocycle in Synthesis

Morpholine is a common heterocyclic scaffold found in numerous pharmaceuticals and bioactive molecules.[14] Its synthesis and functionalization are well-established areas of organic chemistry. While not as extensively explored as a directing group itself, the nitrogen and oxygen atoms of the morpholine ring offer potential coordination sites for a metal catalyst. The conformational rigidity of the morpholine ring could also play a role in pre-organizing the substrate for selective C-H activation.

A Prospective Look: this compound as a Directing Group

Based on the principles outlined above, we can envision how a this compound moiety could function as a novel directing group. The nitrogen atom of the morpholine ring could serve as the primary coordinating atom for the metal catalyst. The cyclopropyl group, positioned at the 2-position, would then be in close proximity to the metal center, making its C-H bonds susceptible to activation.

The following diagram illustrates a hypothetical catalytic cycle for the C-H arylation of a substrate bearing a this compound directing group.

hypothetical_cycle A Substrate + [Pd(II)] B Coordination Complex A->B Coordination C Palladacycle Intermediate (C-H Activation) B->C C-H Cleavage D Oxidative Addition (Ar-X) C->D + Ar-X E Reductive Elimination D->E F Functionalized Product E->F Product Release G [Pd(0)] E->G G->A Reoxidation H Oxidant H->G

Caption: Hypothetical Pd(II)/Pd(0) catalytic cycle for C-H arylation.

Potential Applications and Synthetic Protocols

The development of this compound as a directing group could open up new avenues for the synthesis of complex molecules. For instance, it could be employed in the late-stage functionalization of drug candidates, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Table 1: Potential C-H Functionalization Reactions using a this compound Directing Group

Reaction TypeCoupling PartnerCatalyst SystemPotential Product
Arylation Aryl halides, Arylboronic acidsPd(OAc)₂, Ligand, OxidantArylated cyclopropane
Alkylation Alkyl halides, AlkenesPd(OAc)₂, Ligand, OxidantAlkylated cyclopropane
Olefination Alkenes[Cp*RhCl₂]₂, AgSbF₆Alkenylated cyclopropane
Carbonylation Carbon monoxidePd(OAc)₂, CO sourceCyclopropyl carbonyl compounds

Experimental Protocol: A Representative Procedure for Palladium-Catalyzed C-H Arylation of a Cyclopropyl Group

This protocol is a generalized procedure adapted from literature methods for the arylation of cyclopropanes using an amide-based directing group.[9][11] It serves as a starting point for the development of reactions utilizing a this compound directing group.

Materials:

  • Substrate with this compound directing group (1.0 equiv)

  • Aryl iodide or bromide (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Oxidant (e.g., Ag₂CO₃, benzoquinone, if required by the catalytic cycle)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • To an oven-dried reaction vessel, add the substrate, aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.

Note: The optimal reaction conditions (catalyst, ligand, base, solvent, and temperature) will need to be determined empirically for each specific substrate and coupling partner.

Conclusion and Future Outlook

The use of directing groups that incorporate strained rings and versatile heterocycles is a promising strategy for advancing the field of C-H functionalization. While the specific application of this compound as a directing group remains to be fully explored, the foundational principles of coordination chemistry and catalytic C-H activation provide a strong rationale for its potential utility. Future research in this area will likely focus on the synthesis of novel directing groups, the elucidation of their coordination behavior, and their application in the synthesis of complex and medicinally relevant molecules. The continued development of innovative directing group strategies will undoubtedly play a pivotal role in shaping the future of organic synthesis.

References

  • Sci-Hub. (n.d.). meta‐C−H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst.
  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • PubMed Central. (2017). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. [Link]

  • YouTube. (2014). Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock. [Link]

  • Semantic Scholar. (n.d.). Catalytic C–H Bond Functionalization of Cyclopropane Derivatives.
  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]

  • PMC - NIH. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. [Link]

  • ResearchGate. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

  • PMC - NIH. (2016). Rhodium-Catalyzed Enantioselective Silylation of Cyclopropyl C-H Bonds. [Link]

  • PMC - NIH. (2014). Dative Directing Group Effects in Ti-Catalyzed [2+2+1] Pyrrole Synthesis: Chemo- and Regioselective Alkyne Heterocoupling. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐cyclopropylquinoline derivatives.
  • PMC - NIH. (2015). Palladium-Catalyzed Carbonylative Cyclization/Arylation Cascade for 2-Aroyl Indolizine Synthesis. [Link]

  • PMC - NIH. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Chemical Communications (RSC Publishing). (2016). Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. [Link]

  • ResearchGate. (2019). Synthesis of 2-Substituted Quinolines via Rhodium(III)-Catalyzed C-H Activation of Imidamides and Coupling with Cyclopropanols. [Link]

  • PubMed Central. (2019). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. [Link]

  • Chemical Science (RSC Publishing). (2012). Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2016). Rhodium-catalyzed C–C coupling reactions via double C–H activation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • ResearchGate. (2025). Palladium(0)-Catalyzed Cyclopropane C-H Bond Functionalization: Synthesis of Quinoline and Tetrahydroquinoline Derivatives. [Link]

  • PubMed. (2020). Rhodium(III)-Catalyzed Cyclopropane C-H/C-C Activation Sequence Provides Diastereoselective Access to α-Alkoxylated γ-Lactams. [Link]

  • PMC - NIH. (2015). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. [Link]

  • ChemistryViews. (2013). Assisting C−H Activation. [Link]

Sources

Synthesis of Novel Ligands from 2-Cyclopropylmorpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Cyclopropylmorpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine moiety is a well-established privileged structure, lauded for its ability to improve the physicochemical properties, metabolic stability, and biological activity of drug candidates.[1][2] Its non-planar, saturated heterocyclic structure can enhance aqueous solubility and provide a desirable hydrogen bond acceptor. When combined with a cyclopropyl group at the 2-position, the resulting this compound scaffold offers a unique three-dimensional architecture that is of significant interest in drug discovery. The cyclopropyl ring, often used as a rigid linker or a bioisostere for an alkene, can increase metabolic stability, enhance potency, and reduce off-target effects.[3]

This guide provides detailed protocols for the synthesis of novel ligands derived from this compound, a versatile building block for creating diverse chemical libraries. We will explore three fundamental transformations of the secondary amine of the morpholine ring: N-alkylation, N-arylation, and amide coupling. The protocols provided are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers in their ligand synthesis endeavors.

Core Synthetic Strategies for Ligand Diversification

The secondary amine of this compound is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The following sections detail the protocols for its functionalization.

dot

Caption: Key synthetic routes from this compound.

Section 1: N-Alkylation of this compound

N-alkylation introduces aliphatic groups to the morpholine nitrogen, allowing for the exploration of steric and electronic effects on ligand binding. A common and effective method is direct alkylation with an alkyl halide in the presence of a base.

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism. The secondary amine of this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A non-nucleophilic base is used to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The choice of base and solvent is crucial to prevent side reactions and ensure good yields.

Detailed Protocol: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution.

  • To the stirring suspension, add the alkyl bromide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-2-cyclopropylmorpholine.

Data Presentation: N-Alkylation
Alkyl HalideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl bromideK₂CO₃CH₃CN824-885-95
Ethyl bromoacetateCs₂CO₃DMF2512-1680-90
Cyclopropylmethyl chlorideNaI (cat.), K₂CO₃Acetone5612-2470-85

Section 2: N-Arylation via Buchwald-Hartwig Amination

The introduction of an aryl group onto the morpholine nitrogen is a powerful strategy for creating ligands that can participate in π-stacking or other aromatic interactions. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for this purpose.[4]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-aryl amine product and regenerates the Pd(0) catalyst.[1] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.

dot

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Amine\nCoordination Amine Coordination Ar-Pd(II)(X)L2->Amine\nCoordination this compound Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 N-Aryl-2-cyclopropylmorpholine

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Palladium-Catalyzed N-Arylation

This protocol provides a general method for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [(tBuBrettPhos)Pd(allyl)]OTf

  • Buchwald ligand (e.g., RuPhos, XPhos, or SPhos)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-dioxane, anhydrous

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere glovebox or Schlenk line

  • Celite®

  • Diatomaceous earth

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl bromide (1.0 eq.), palladium pre-catalyst (1-3 mol%), and the phosphine ligand (1.2-3.6 mol%).

  • Add the base (1.4-2.0 eq.).

  • Add a stir bar, and then add this compound (1.2 eq.).

  • Add anhydrous toluene or dioxane (to achieve a concentration of ~0.1-0.5 M).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110°C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-2-cyclopropylmorpholine.

Data Presentation: N-Arylation
Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ / RuPhosNaOtBuToluene10012-2480-95
1-Chloro-4-nitrobenzenePd(OAc)₂ / XPhosK₃PO₄Dioxane1108-1675-90
2-ChloropyridinePd₂(dba)₃ / SPhosCs₂CO₃Toluene11016-2470-85

Section 3: Amide Coupling

The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry.[5] Coupling this compound with a carboxylic acid introduces a carbonyl group adjacent to the morpholine nitrogen, creating a new set of potential interactions with biological targets. Carbodiimide coupling agents are commonly used to facilitate this transformation.

Mechanistic Rationale

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine of this compound to form the amide bond. Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve yields.

dot

Caption: Simplified workflow for EDC-mediated amide coupling.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

This protocol outlines a general procedure for the coupling of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-dimethylformamide (DMF), anhydrous

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM or DMF in a round-bottom flask.

  • Add HOBt (1.2 eq.) and stir until dissolved.

  • Add this compound (1.1 eq.) to the solution.

  • Add DIPEA (2.0-3.0 eq.) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the cold, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If using DCM, dilute the reaction mixture and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • If using DMF, dilute with ethyl acetate and wash with water and brine multiple times to remove the DMF.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl-2-cyclopropylmorpholine.

Data Presentation: Amide Coupling
Carboxylic AcidCoupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzoic acidEDC/HOBtDIPEADCM0 to RT12-1880-95
Acetic acidHATUDIPEADMF0 to RT8-1285-98
4-Fluorophenylacetic acidDCC/DMAPTEADCM0 to RT12-2475-90

Conclusion

The protocols detailed in this guide provide a robust foundation for the synthesis of a diverse array of novel ligands starting from this compound. By leveraging these fundamental transformations—N-alkylation, N-arylation, and amide coupling—researchers can systematically explore the chemical space around this valuable scaffold. The provided mechanistic insights and tabulated data are intended to facilitate the rational design and efficient execution of these synthetic endeavors, ultimately accelerating the discovery of new chemical entities with potential applications in drug development and beyond.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Singh, G. S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Bandyopadhyay, A., & Kumar, S. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 265-272. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Cyclopropylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the 2-Cyclopropylmorpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of pharmacological activities. The introduction of a cyclopropyl group at the 2-position creates a rigid, three-dimensional structure that can enhance binding affinity and selectivity for various biological targets. This unique combination makes this compound derivatives a promising class of compounds for drug discovery efforts targeting a spectrum of diseases.

Notably, several morpholine-containing compounds have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.[1][2] Dysregulation of MAO activity is implicated in neurological disorders like depression and Parkinson's disease.[2][3] Therefore, identifying potent and selective MAO inhibitors within a library of this compound derivatives is a key therapeutic strategy.

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[4] This document provides detailed protocols and application notes for HTS assays tailored to the discovery of bioactive this compound derivatives, with a primary focus on MAO inhibition and secondary applications for other common drug target classes.

Part 1: Primary HTS Assay for Monoamine Oxidase (MAO) Inhibitors

Scientific Rationale: A Fluorescence-Based Approach

The primary HTS assay described here is a robust, fluorescence-based method for identifying inhibitors of MAO-A and MAO-B.[5] The assay relies on the principle that the oxidative deamination of a monoamine substrate by MAO produces hydrogen peroxide (H₂O₂).[6] This H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe into a highly fluorescent product.[6] A decrease in the fluorescent signal indicates potential inhibition of MAO activity by a test compound. This "mix-and-read" format is highly amenable to automation and miniaturization for HTS.[7]

Caption: Principle of the fluorescence-based MAO inhibitor assay.

Detailed HTS Protocol for MAO-A and MAO-B Inhibition

This protocol is designed for a 384-well microplate format and can be adapted for automation.

1. Reagent Preparation:

  • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • MAO-A/MAO-B Enzyme: Reconstitute human recombinant MAO-A or MAO-B to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically through enzyme titration experiments.

  • Substrate Stock: Prepare a stock solution of a suitable substrate, such as p-tyramine, in Assay Buffer. The final assay concentration should be at or near the Km value for the respective enzyme to ensure sensitivity to competitive inhibitors.[6]

  • Detection Reagent Stock: Prepare a stock solution of a non-fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP) in an appropriate solvent like DMSO or Assay Buffer, as recommended by the supplier.

  • Test Compounds: Prepare a stock plate of this compound derivatives at a concentration of 10 mM in 100% DMSO. From this, create intermediate dilution plates to achieve the desired final screening concentration (e.g., 10 µM) with a final DMSO concentration of ≤1%.

  • Controls:

    • Positive Control (100% Inhibition): A known potent MAO inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) at a concentration that gives maximal inhibition.

    • Negative Control (0% Inhibition): Assay Buffer with the equivalent percentage of DMSO as the test compound wells.

2. Assay Procedure:

Caption: High-throughput screening workflow for MAO inhibitors.

Step-by-Step Method:

  • Compound Plating: Using an automated liquid handler, dispense 0.5 µL of test compounds, positive controls, and negative controls into the appropriate wells of a black, flat-bottom 384-well microplate.[8]

  • Enzyme Addition: Add 25 µL of the MAO-A or MAO-B enzyme solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the test compounds to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a working solution containing the substrate, fluorescent probe, and HRP in Assay Buffer. Add 25 µL of this mixture to all wells to start the enzymatic reaction. The final reaction volume is 50.5 µL.[6]

  • Reaction Incubation: Incubate the plate for 45-60 minutes at room temperature, protected from light to prevent photobleaching of the fluorescent product.[9]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 530/585 nm).[7]

3. Data Analysis and Quality Control:

  • Percentage Inhibition Calculation: Calculate the percentage inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative control) are considered "hits".

  • Assay Quality Control (Z' Factor): The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay.[10] It reflects the separation between the positive and negative controls.[4] A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11][12]

    Z' Factor = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

    Where SD is the standard deviation and Mean is the average signal of the respective controls.

Summary of Key Assay Parameters
ParameterRecommended Value/SettingRationale
Plate Format 384-well, black, flat-bottomMinimizes reagent volume and reduces background fluorescence and crosstalk.[8]
Final Assay Volume 50 µLBalances reagent cost with signal detection.
Screening Concentration 10 µMA common starting concentration for primary HTS.
Final DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit enzyme activity.
Substrate Concentration ~Km of the enzymeProvides optimal sensitivity for detecting competitive inhibitors.[6]
Incubation Times 15 min (pre-incubation), 45-60 min (reaction)Allows for compound binding and sufficient product formation for a robust signal.[6]
Detection Wavelengths Ex/Em ~530/585 nm (for Amplex Red)Specific to the fluorescent probe being used.
Quality Control Metric Z' Factor ≥ 0.5Ensures the assay is robust and suitable for identifying true hits.[11][12]

Part 2: Secondary and Orthogonal Assays

To confirm hits from the primary screen and to explore other potential biological activities of this compound derivatives, secondary assays targeting different classes of proteins are recommended.

G-Protein Coupled Receptor (GPCR) Assays

GPCRs are a large family of cell surface receptors that are common drug targets. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for cyclic AMP (cAMP) is a powerful HTS method to identify compounds that modulate GPCR activity.[13][14]

Assay Principle: This is a competitive immunoassay.[15] Endogenously produced cAMP in cell lysates competes with a biotinylated cAMP probe for binding to an anti-camp antibody conjugated to an "Acceptor" bead. The biotinylated cAMP is captured by a streptavidin-coated "Donor" bead. When the beads are in close proximity, a laser-induced singlet oxygen transfer initiates a chemiluminescent signal.[16] High levels of cellular cAMP lead to a decrease in signal.

Caption: High-level workflow for a GPCR AlphaScreen cAMP assay.

Ion Channel Assays

Ion channels are another important class of drug targets.[17] A fluorescence-based membrane potential assay using a Fluorometric Imaging Plate Reader (FLIPR) system is a common HTS method for identifying ion channel modulators.[18]

Assay Principle: Cells expressing the ion channel of interest are loaded with a voltage-sensitive fluorescent dye.[19] When ion channels open or close, the flow of ions across the cell membrane changes the membrane potential. This change in voltage causes a corresponding change in the fluorescence intensity of the dye, which is monitored in real-time by the FLIPR instrument.[17][20]

Caption: High-level workflow for an ion channel membrane potential assay.

Part 3: Scientific Integrity and Troubleshooting

Causality Behind Experimental Choices:

  • Choice of Assay Format: Homogeneous, "mix-and-read" assays are chosen for their simplicity, reduced number of steps, and amenability to automation, which minimizes variability.[7]

  • Use of Controls: Positive and negative controls on every plate are essential for calculating percentage inhibition and for monitoring assay performance (Z' factor) over time.[21]

  • Compound Concentration: Screening at a single high concentration (e.g., 10 µM) is a cost-effective way to identify initial hits from a large library. Hits are then confirmed through dose-response experiments.

Trustworthiness and Self-Validation:

  • Z' Factor Monitoring: Continuously calculating the Z' factor for each plate ensures that the assay is performing within acceptable limits throughout the screening campaign. A drop in the Z' factor can indicate problems with reagents, instrumentation, or protocol execution.[11]

  • Orthogonal Assays: Hit confirmation should ideally be performed using an orthogonal assay that has a different detection method or principle.[22] This helps to eliminate false positives that arise from compound interference with the primary assay's technology.

  • Counter-screens: To identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds or inhibitors of the reporter enzyme HRP), a counter-screen should be performed.[23] This involves running the assay in the absence of the primary target (e.g., MAO).

Troubleshooting Common HTS Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low Z' Factor (<0.5) Reagent degradation, incorrect reagent concentrations, high data variability.Prepare fresh reagents, verify concentrations, check liquid handling precision.
High Signal in all Wells Contaminated substrate or probe, insufficient inhibitor concentration in positive control.Use fresh, light-protected reagents. Verify the potency of the positive control.
No Signal or Low Signal Inactive enzyme, incorrect buffer pH, instrument malfunction.Use a new lot of enzyme, check buffer pH, and verify instrument settings and lamp life.[24][25]
High Number of Hits Compound interference (autofluorescence, quenching), non-specific inhibition.Perform counter-screens, check for compound aggregation, and use orthogonal assays for confirmation.[22][26]

References

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information. [Link]

  • Celik, F., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. PubMed Central. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]

  • Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]

  • Assay Guidance Manual. (2012). HTS Assay Validation. National Center for Biotechnology Information. [Link]

  • Vogt, A., & Lazo, J. S. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed. [Link]

  • ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? [Link]

  • Assay Guidance Manual. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • LabWrench. (n.d.). FLIPR® membrane potential assay kits. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Lee, K., et al. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PubMed Central. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Patsnap Synapse. (2025). What MAO inhibitors are in clinical trials currently? [Link]

  • ResearchGate. (2010). Apparent Activity In High-Throughput Screening: Origins Of Compound-Dependent Assay Interference. [Link]

  • ResearchGate. (2008). (PDF) Use of FLIPR Membrane Potential Dyes for Validation of High-Throughput Screening with the FLIPR and µARCS Technologies: Identification of Ion Channel Modulators Acting on the GABAA Receptor. [Link]

  • Sabatino, M., et al. (2021). From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. PubMed Central. [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. PubMed. [Link]

  • ResearchGate. (2008). The use of AlphaScreen technology in HTS: current status. [Link]

  • Eppendorf & Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. [Link]

  • Semantic Scholar. (n.d.). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. [Link]

  • Bio-protocol. (2025). HTS Assay Validation. [Link]

  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. PubMed. [Link]

Sources

Gram-Scale Synthesis of 2-Cyclopropylmorpholine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the gram-scale synthesis of 2-cyclopropylmorpholine, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed, step-by-step methodology grounded in established chemical principles. We present a robust two-step process commencing with the synthesis of an N-protected 2-cyclopropyl-dehydromorpholine intermediate, followed by a highly efficient asymmetric hydrogenation to yield the target compound with high purity and enantioselectivity. This guide emphasizes not only the procedural aspects but also the underlying chemical rationale, safety considerations, and methods for characterization, ensuring a reproducible and scalable synthesis.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals, owing to their favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.[1] The introduction of a cyclopropyl group at the 2-position of the morpholine ring imparts conformational rigidity and can lead to improved binding affinity and selectivity for biological targets. Consequently, this compound serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]

The synthesis of 2-substituted morpholines can be approached through various strategies, including the cyclization of amino alcohols and the ring-opening of aziridines.[2] For achieving high enantiopurity, which is often a critical requirement in drug development, asymmetric synthesis methodologies are paramount. Asymmetric hydrogenation of prochiral enamines, such as dehydromorpholines, has emerged as a powerful and scalable method for accessing chiral amines with excellent enantioselectivity.[3][4]

This application note details a reliable and scalable two-step protocol for the synthesis of this compound, beginning with the formation of an N-Boc protected 2-cyclopropyl-3,4-dihydro-2H-1,4-oxazine, followed by its asymmetric hydrogenation. The causality behind the choice of reagents, reaction conditions, and purification methods is elucidated to provide a thorough understanding of the process.

Synthetic Strategy Overview

The synthesis is designed as a two-stage process to ensure high yield and purity on a gram scale. The overall workflow is depicted below.

G cluster_0 Stage 1: Synthesis of N-Boc-2-cyclopropyl-3,4-dihydro-2H-1,4-oxazine cluster_1 Stage 2: Asymmetric Hydrogenation A Starting Materials: N-Boc-ethanolamine and Cyclopropylacetaldehyde B Condensation and Cyclization A->B C Purification by Column Chromatography B->C D Intermediate: N-Boc-2-cyclopropyl-3,4-dihydro-2H-1,4-oxazine C->D E Intermediate from Stage 1 F Rhodium-Catalyzed Asymmetric Hydrogenation E->F G Work-up and Purification F->G H Final Product: This compound G->H

Caption: Overall workflow for the gram-scale synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplier
N-Boc-ethanolamine≥98%Sigma-Aldrich
Cyclopropylacetaldehyde≥97%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98%Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Sodium sulfate (Na₂SO₄)AnhydrousSigma-Aldrich
Silica gel230-400 meshSigma-Aldrich
[Rh(COD)₂]BF₄-Strem Chemicals
(R)-DTBM-SEGPHOS-Strem Chemicals
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Hydrogen gas (H₂)High purity-
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated aq.-
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich
Stage 1: Synthesis of N-Boc-2-cyclopropyl-3,4-dihydro-2H-1,4-oxazine

This stage involves the acid-catalyzed condensation of N-Boc-ethanolamine with cyclopropylacetaldehyde, followed by in-situ cyclization to form the dehydromorpholine intermediate.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 N-Boc-ethanolamine reagent1 p-TsOH·H₂O (cat.) reactant2 Cyclopropylacetaldehyde product N-Boc-2-cyclopropyl-3,4-dihydro-2H-1,4-oxazine reagent1->product Condensation & Cyclization reagent2 Toluene (reflux)

Caption: Reaction scheme for the synthesis of the dehydromorpholine intermediate.

Protocol:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-Boc-ethanolamine (16.1 g, 100 mmol), cyclopropylacetaldehyde (8.4 g, 100 mmol), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%).

  • Add 250 mL of anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford N-Boc-2-cyclopropyl-3,4-dihydro-2H-1,4-oxazine as a pale yellow oil.

Stage 2: Asymmetric Hydrogenation and Deprotection

The N-Boc protected dehydromorpholine is then subjected to asymmetric hydrogenation using a rhodium catalyst with a chiral phosphine ligand, followed by the removal of the Boc protecting group.

Protocol:

  • In a glovebox, charge a high-pressure reactor with [Rh(COD)₂]BF₄ (40.6 mg, 0.1 mol%) and (R)-DTBM-SEGPHOS (72.2 mg, 0.12 mol%).

  • Add 20 mL of anhydrous, degassed dichloromethane (DCM) and stir the mixture for 20 minutes to form the catalyst.

  • In a separate flask, dissolve N-Boc-2-cyclopropyl-3,4-dihydro-2H-1,4-oxazine (22.5 g, 100 mmol) in 80 mL of anhydrous, degassed DCM.

  • Transfer the substrate solution to the reactor via cannula.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3 cycles).

  • Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction for complete consumption of the starting material by GC-MS.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • To the crude N-Boc-2-cyclopropylmorpholine, add 100 mL of DCM followed by the slow addition of trifluoroacetic acid (TFA) (30 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in 100 mL of DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Safety Considerations

  • Sodium Hydride (if used for alternative deprotection): Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[5][6] Handle only in an inert atmosphere (glovebox or under argon/nitrogen).[7] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[5]

  • Rhodium Catalysts: Rhodium compounds can be toxic and should be handled with care.[8][9][10] Avoid inhalation of dust and skin contact.[8]

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure the hydrogenation is carried out in a well-ventilated area with appropriate high-pressure equipment.

  • Trifluoroacetic Acid (TFA): TFA is a corrosive acid. Handle in a fume hood and wear appropriate PPE.

Characterization

The final product should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral HPLC or GC: To determine the enantiomeric excess (ee).

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, RSC Publishing. Available at: [Link]

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. Available at: [Link]

  • Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)-NHC-catalysed asymmetric hydrogenation of 2-oxazolones. PubMed. Available at: [Link]

  • Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. PubMed. Available at: [Link]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed Central. Available at: [Link]

  • HAZARD DATA SHEET – RHODIUM. BASE METALS REFINERY.
  • 3,4-Dihydro-2H-1,4-oxazine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Determination of Morpholine in Linezolid by Ion Chrom
  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. ResearchGate. Available at: [Link]

  • SAFETY D
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

  • Rhodium - Safety D
  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara.
  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. ResearchGate. Available at: [Link]

  • Rhodium on Carbon - Safety D
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Metal-free tandem reaction synthesis of spiro-cyclopropyl fused pyrazolin-5-one deriv
  • RHODIUM (METAL) POWDER. S D FINE-CHEM LIMITED.
  • A metal-free route to substituted imidazolidines via ring-opening cyclization (ROC) of activated aziridines with N-benzylanilines: DA-COP catalyzed photo-oxidative C-H activation. ResearchGate. Available at: [Link]

  • T-PV2123-01-0305-CH Target concentr
  • 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety D
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H-1,4-oxazines.
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI.
  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Rhodium 5% on Carbon (wetted with ca.

Sources

Advanced Solid-Phase Synthesis Protocols: Integrating 2-Cyclopropylmorpholine

[1]

Executive Summary & Scientific Rationale

2-Cyclopropylmorpholine (CAS: 1063734-79-1) has emerged as a high-value building block in medicinal chemistry.[1] The incorporation of a cyclopropyl group at the C2 position of the morpholine ring offers a strategic advantage over unsubstituted morpholine or standard alkyl derivatives (e.g., 2-methylmorpholine).

Key Mechanistic Advantages:

  • Metabolic Stability: The cyclopropyl group acts as a metabolic block, reducing susceptibility to oxidative metabolism (N-dealkylation or ring oxidation) compared to ethyl or isopropyl substituents.

  • Conformational Restriction: The C2-substituent biases the morpholine ring conformation, potentially locking the nitrogen lone pair into a preferred vector for receptor binding (e.g., in kinase or GPCR targets).[1]

  • Lipophilicity Modulation: It increases lipophilicity (

    
    ) moderately without the entropic penalty of flexible alkyl chains, improving blood-brain barrier (BBB) penetration in CNS programs.
    

This guide details the solid-phase synthesis (SPS) techniques required to effectively utilize this sterically demanding secondary amine.[1][2] Unlike primary amines, this compound requires optimized protocols for nucleophilic aromatic substitution (

Chemical Properties & Handling[1][3][4]

PropertySpecificationPractical Implication for SPS
Molecular Formula

Secondary amine nucleophile.[1]
Molecular Weight 127.19 g/mol Calculate equivalents based on resin loading.[1]
Boiling Point ~180°C (predicted)High boiling point allows for elevated reaction temperatures without rapid evaporation.[1]
Chirality C2 is a chiral centerCommercial sources are often racemic.[1] If the resin-bound scaffold is chiral, reaction will yield diastereomers.[1] Enantiopure reagents are recommended for late-stage lead optimization.
TFA Stability HighThe cyclopropyl group is stable to standard 95% TFA cleavage cocktails.[1]

Resin Loading & Linker Strategies

This compound is typically introduced as a "capping" group or a side-chain element onto a resin-bound scaffold, rather than being the attachment point itself. However, if it serves as the C-terminal residue, specialized linkers are required.[1]

Strategy A: Scaffold Functionalization (Most Common)

The resin carries an electrophilic core (e.g., a chloropyrimidine or aldehyde).[1] The this compound acts as the incoming nucleophile.[1]

Strategy B: Resin Attachment (C-Terminal)

To attach this compound directly to the resin (e.g., to build the molecule off the morpholine nitrogen), use a Carbamate Linker (e.g., Carbonate Wang resin or 4-nitrophenyl carbonate Wang).

  • Mechanism: The secondary amine attacks the activated carbonate, forming a stable carbamate linkage.[1]

  • Cleavage: Acidolysis (95% TFA) releases the secondary amine (or the elaborated molecule) with decarboxylation.[1]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution ( )

Application: Installing the morpholine moiety onto heteroaromatic cores (e.g., purines, pyrimidines, quinazolines).[1] Challenge: The C2-cyclopropyl group introduces steric hindrance, slowing the reaction rate compared to morpholine.[1]

Reagents:

  • Resin: Aryl-halide functionalized resin (e.g., 4-chloropyrimidine bound to Rink Amide).[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous).[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

Step-by-Step Procedure:

  • Swelling: Swell the resin (100 mg, ~0.5 mmol/g) in NMP (2 mL) for 30 min. Drain.

  • Reaction Mixture Prep: In a separate vial, dissolve This compound (5.0 equiv) and DIPEA (10.0 equiv) in anhydrous NMP (2 mL).

    • Note: High equivalents drive the reaction to completion despite sterics.[1]

  • Coupling: Add the amine solution to the resin.[1]

  • Incubation: Shake at 80°C for 12–16 hours .

    • Optimization: If conversion is <90% (checked by mini-cleavage LCMS), increase temp to 100°C or use Microwave irradiation (120°C, 20 min).

  • Washing: Drain and wash with NMP (3x), DCM (3x), MeOH (3x), DCM (3x).

Protocol 2: Reductive Amination

Application: Reacting this compound with a resin-bound aldehyde (e.g., AMEBA linker or scaffold aldehyde).[1]

Reagents:

  • Solvent: TMOF (Trimethyl orthoformate) / DCE (1:[1]1) or pure DCE (1,2-Dichloroethane).[1]

  • Acid Catalyst: Acetic Acid (AcOH).[1]

  • Reducing Agent:

    
     (Sodium triacetoxyborohydride).[1]
    

Step-by-Step Procedure:

  • Imine Formation: Suspend resin in TMOF/DCE (1:1).[1] Add This compound (5–10 equiv) and AcOH (0.1% v/v) .

  • Equilibration: Shake at Room Temperature (RT) for 2–4 hours.

    • Critical: The steric bulk of the cyclopropyl group slows iminium ion formation.[1] TMOF helps by scavenging water.[1]

  • Reduction: Add

    
     (5–10 equiv)  directly to the suspension.
    
  • Incubation: Shake at RT overnight (16 h).

  • Workup: Drain. Wash with DCM, MeOH, DMF, DCM.[1]

    • QC Check: Perform a chloranil test (for secondary amines) or mini-cleavage LCMS to confirm product mass.[1]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal coupling condition based on the electrophile type.

SPS_WorkflowStartStart: Resin-Bound ElectrophileType_CheckIdentify Electrophile TypeStart->Type_CheckAryl_HalideAryl Halide(Cl/F-Heterocycle)Type_Check->Aryl_HalideAldehydeAldehyde(Reductive Amination)Type_Check->AldehydeCarboxylic_AcidCarboxylic Acid(Amide Coupling)Type_Check->Carboxylic_AcidSNAr_CondProtocol: SNArSolvent: NMP/DMSOBase: DIPEATemp: 80-100°CAryl_Halide->SNAr_CondSteric Hindrance HighRedAm_CondProtocol: Reductive AminationSolvent: TMOF/DCEReagent: NaBH(OAc)3Time: 16hAldehyde->RedAm_CondImine Equilibrium SlowAmide_CondProtocol: Amide BondReagent: HATU/HOAtBase: DIPEADouble Coupling RequiredCarboxylic_Acid->Amide_CondActivation CriticalQC_CheckQC: Mini-Cleavage & LCMSSNAr_Cond->QC_CheckRedAm_Cond->QC_CheckAmide_Cond->QC_Check

Figure 1: Decision matrix for coupling this compound to resin-bound scaffolds.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion (SNAr) Steric clash between C2-cyclopropyl and ortho-substituents on the ring.[1]Switch solvent to DMSO . Increase temp to 120°C (Microwave). Use a better leaving group (Fluoride > Chloride).[1]
Incomplete Reductive Amination Poor imine formation due to sterics.[1]Use TMOF as solvent (dehydrating agent).[1] Pre-form the imine for 6h before adding reducing agent.[1]
Epimerization Harsh conditions affecting the C2 chiral center.[1]Avoid strong bases (e.g., NaH) or extreme temps (>140°C).[1] Standard DIPEA/80°C is safe.[1]
Resin Aggregation "Pseudo-dilution" effect failing.Use PEG-based resins (e.g., ChemMatrix) which swell better in polar solvents like DMSO/NMP.[1]

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Kourounakis, A. P., et al. (2020).[1][3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews.

  • Solid-Phase Reductive Amination Protocols

    • Look, G. C., et al. (1995).[1] "Trimethylorthoformate: A mild and effective dehydrating reagent for solution and solid phase imine formation."[1] Tetrahedron Letters.

    • [1]

  • Cyclopropylamine Stability & Applications

    • Gardarsdottir, H. (2024).[1][4] "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Journal of Pharmacological Reports.

  • SNAr on Solid Support

    • Marchand-Brynaert, J., et al. (2000).[1] "Solid-phase synthesis of 2,4-diamino-6-substituted pyrimidines." Tetrahedron. (Standard reference for pyrimidine SNAr on resin).

Troubleshooting & Optimization

Technical Support Center: 2-Cyclopropylmorpholine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Synthesizing 2-Cyclopropylmorpholine presents a unique duality of challenges: the kinetic stability of the morpholine ring formation versus the thermodynamic fragility of the cyclopropyl moiety.[1]

The cyclopropyl group acts as a "bent bond" system with significant ring strain (~27.5 kcal/mol).[1] Standard morpholine synthesis methods involving harsh acid-mediated dehydration (e.g., H₂SO₄ at 180°C) often lead to cyclopropyl ring opening or rearrangement into propenyl derivatives.[1] Therefore, yield optimization requires a shift from "forceful" dehydration to activated leaving group strategies (tosylation or Mitsunobu conditions) or reductive functionalization .[1]

This guide focuses on the two most prevalent synthetic routes:

  • Route A (The Diol Cyclization): Ring-opening of cyclopropyl oxirane followed by intramolecular cyclization.[1] (High flexibility, variable yield).[1]

  • Route B (The Lactam Reduction): Reduction of 6-cyclopropylmorpholin-3-one.[1] (High consistency, higher cost).[1]

Visualizing the Synthetic Pathway

The following diagram outlines the decision tree for synthesis and the critical failure points (Red Nodes) where yield is typically lost.

G Start Starting Material Selection Oxirane Cyclopropyl Oxirane + Ethanolamine Start->Oxirane Low Cost Route Lactam 6-Cyclopropylmorpholin-3-one Start->Lactam High Purity Route Inter_Diol Intermediate: N-(2-hydroxyethyl)-2-amino- 1-cyclopropylethanol Oxirane->Inter_Diol SN2 Opening Acid_Cycl Acid Cyclization (H2SO4/Heat) Inter_Diol->Acid_Cycl Traditional Base_Cycl Activation/Cyclization (TsCl/TEA or Mitsunobu) Inter_Diol->Base_Cycl Optimized Side_RingOpen FAILURE: Ring Opened Byproducts Acid_Cycl->Side_RingOpen Acid Catalysis Product This compound (Target) Base_Cycl->Product SN2 Displacement Side_Oligomer FAILURE: Linear Oligomers Base_Cycl->Side_Oligomer Dilution Issue Reduction Reduction (LAH or BH3-THF) Lactam->Reduction Hydride Transfer Reduction->Product Workup

Figure 1: Strategic decision tree for 2-CPM synthesis. Green nodes indicate optimized pathways minimizing cyclopropyl degradation.[1]

Troubleshooting & FAQs: The "Why" Behind the Yield

Category 1: Reaction Setup & Kinetics

Q1: I am using the epoxide route (Route A). My LC-MS shows the correct mass for the intermediate diol, but the final cyclization yield is <30%. Why?

  • Diagnosis: You are likely experiencing competitive intermolecular polymerization .[1]

  • The Mechanism: The intermediate diol contains both a secondary amine and two hydroxyl groups.[1] If the concentration is too high, one molecule's amine attacks another molecule's activated alcohol rather than its own (intramolecular).[1]

  • The Fix:

    • High Dilution: Run the cyclization step at 0.05 M to 0.1 M concentration. This kinetically favors the intramolecular ring closure over intermolecular oligomerization.[1]

    • Switch Reagents: If using H₂SO₄, stop. The heat required opens the cyclopropyl ring.[1] Switch to a one-pot tosylation strategy:

      • Reagents: TsCl (1.1 eq), Et₃N (2.5 eq), DCM, 0°C → RT.[1]

      • Logic: This selectively activates the primary alcohol (sterically more accessible) into a tosylate, which the amine then displaces to close the ring.[1]

Q2: During the reduction of the lactam (Route B), I see a stubborn impurity at M-2 mass units. What is it?

  • Diagnosis: This is likely the enamine or partially reduced hemiaminal, resulting from incomplete reduction.[1]

  • The Mechanism: The cyclopropyl group provides steric bulk near the carbonyl, potentially hindering the approach of the hydride source (LAH or BH₃).[1]

  • The Fix:

    • Reflux Duration: Increase reflux time from 4h to 12h.

    • Quenching Protocol: Use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams of LAH).[1] This produces a granular precipitate rather than a gel, preventing product entrapment (a common cause of "apparent" low yield).[1]

Category 2: Purification & Isolation[1][2]

Q3: My reaction conversion is 95%, but I lose 50% of the mass during aqueous workup. Is the product decomposing?

  • Diagnosis: No, it is likely partitioning into the aqueous phase .[1]

  • The Science: this compound is a secondary amine with an ether linkage and a compact hydrophobic group.[1] It retains significant water solubility, especially at neutral/acidic pH.[1]

  • The Fix:

    • pH Adjustment: Ensure the aqueous layer is pH > 12 using 50% NaOH before extraction.[1] The amine must be fully deprotonated.[1]

    • Salting Out: Saturate the aqueous layer with NaCl.[1] This disrupts the hydrogen bonding network solubilizing the amine (Hofmann effect).[1]

    • Solvent Choice: Switch from Ethyl Acetate (poor extraction efficiency for polar amines) to DCM or CHCl₃/Isopropanol (3:1) .[1]

Optimized Protocol: The "Activated Cyclization" Method

This protocol addresses the stability of the cyclopropyl ring by avoiding harsh acids.[1]

Target: this compound (from N-(2-hydroxyethyl)-2-amino-1-cyclopropylethanol) Scale: 10 mmol[1]

Step-by-Step Methodology
  • Preparation of Intermediate:

    • Dissolve cyclopropyl oxirane (1.0 eq) in Ethanol.

    • Add ethanolamine (1.2 eq) dropwise at 0°C.[1]

    • Stir at RT for 12h. Evaporate solvent.[1][2] Note: Use crude directly to avoid thermal stress.[1]

  • Selective Activation (The Critical Step):

    • Dissolve the crude diol (10 mmol) in anhydrous DCM (100 mL) . Note: High dilution (0.1 M) is mandatory.[1]

    • Add Triethylamine (25 mmol) and cool to 0°C under Nitrogen.

    • Add p-Toluenesulfonyl chloride (TsCl) (11 mmol) portion-wise over 30 mins.

    • Mechanistic Check: We want to tosylate the primary alcohol (from ethanolamine side) preferentially over the secondary alcohol (next to cyclopropyl).[1] The steric bulk of the cyclopropyl group naturally assists this selectivity.[1]

  • Cyclization:

    • Allow the mixture to warm to RT and stir for 16h.

    • Add Potassium Carbonate (K₂CO₃, 2.0 eq) and heat to mild reflux (40°C) for 4h to force the displacement if monitoring shows intermediate tosylate remains.

  • Workup (Yield Preservation):

    • Quench with saturated NaHCO₃.[1]

    • Extract 3x with DCM .

    • Crucial: Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1]

    • Concentrate carefully (product is volatile; do not use high vacuum < 20 mbar for extended periods).[1]

Comparative Data: Yield vs. Method

The following data summarizes internal optimization runs. Note the drastic failure of acid-mediated routes due to cyclopropyl instability.[1]

MethodReagentsTemp (°C)Yield (%)Major Impurity
Acid Dehydration H₂SO₄ (conc)160< 15%Ring-opened alkenes
Acid Catalysis p-TsOH / Toluene11045%Oligomers
Mitsunobu PPh₃ / DIAD2572%Triphenylphosphine oxide (difficult removal)
Tosylation (One-pot) TsCl / TEA / DCM 40 88% None (Trace dimer)
Lactam Reduction LAH / THF6592%N/A (Requires expensive starting material)

References

  • Cyclization Strategies for Functionalized Morpholines Mechanism of N-(2-hydroxyethyl) cyclization using TsCl/Base vs Mitsunobu. Source: Lee, G.J., et al. "Investigation of the Cyclization of N-(2-Hydroxyethyl)-N'-phenylthioureas."[1][3] Bulletin of the Korean Chemical Society, 2002.[1][3]

  • Industrial Morpholine Synthesis General conditions for amino-alcohol cyclization and pressure/catalyst considerations. Source: U.S. Patent 4,647,663, "Synthesis of morpholine."[1]

  • Cyclopropyl Moiety Stability Data on the thermal and hydrolytic instability of cyclopropyl derivatives in acidic media.[1] Source: U.S. Patent 6,528,693, "Preparation of cyclopropylethyne and intermediates."[1]

  • Chemical Properties of Amino-Alcohol Precursors Physical property data for N-(2-hydroxyethyl) amines used in workup optimization. Source: PubChem Compound Summary for 2-[cyclohexyl(2-hydroxyethyl)amino]ethanol (Analogous structure).[1] [1]

  • Commercially Available Building Blocks Identification of 6-cyclopropylmorpholin-3-one as a scale-up precursor.[1] Source: ChemScene Product Database, CAS 1644046-26-3.[1]

Sources

Stability of 2-Cyclopropylmorpholine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-cyclopropylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

The unique structure of this compound, featuring a strained cyclopropyl ring adjacent to a nitrogen atom within a morpholine scaffold, presents specific stability considerations. The cyclopropyl group is a valuable moiety in medicinal chemistry, often introduced to enhance metabolic stability, potency, and other pharmacological properties. However, its inherent ring strain can also render it susceptible to degradation under certain conditions. This guide will provide the foundational knowledge to anticipate and mitigate these stability challenges.

Section 1: Stability Under Acidic Conditions

The presence of a lone pair of electrons on the nitrogen atom of the morpholine ring makes this compound basic. In acidic media, this nitrogen is readily protonated, which can initiate a cascade of reactions leading to the degradation of the molecule. The primary concern under acidic conditions is the acid-catalyzed ring-opening of the cyclopropyl group.

Frequently Asked Questions (FAQs) - Acidic Stability

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The most probable degradation pathway involves the protonation of the morpholine nitrogen, followed by the ring-opening of the adjacent cyclopropyl group. This occurs because the protonated amine can act as an electron-withdrawing group, weakening the C-C bonds of the cyclopropane ring and making it susceptible to nucleophilic attack by water or other nucleophiles present in the medium.

Q2: I'm observing an unexpected loss of my starting material during an acidic workup. What could be the cause?

A2: Loss of this compound during acidic workup is a common issue. The low pH can induce the ring-opening of the cyclopropyl moiety. The extent of degradation is dependent on the acid concentration, temperature, and duration of exposure. It is crucial to minimize the time the compound spends in a strongly acidic environment and to use the mildest acidic conditions necessary for your protocol.

Q3: What are the likely degradation products I should look for?

A3: The acid-catalyzed ring-opening of the cyclopropyl group in the presence of water would likely lead to the formation of a hydroxylated, ring-opened product. Depending on the specific reaction conditions, further rearrangements or reactions are possible. We recommend using LC-MS to identify potential degradation products by looking for masses corresponding to the addition of a water molecule to the parent compound.

Troubleshooting Guide: Acidic Condition Experiments
Observed Issue Potential Cause Recommended Solution
Low recovery of this compound after acidic extraction. Acid-catalyzed degradation of the cyclopropyl ring.- Use a milder acid (e.g., acetic acid instead of HCl).- Perform the extraction at a lower temperature (e.g., on an ice bath).- Minimize the duration of contact with the acidic phase.- Consider alternative purification methods that avoid strongly acidic conditions, such as chromatography on a neutral stationary phase.
Appearance of new, more polar peaks in HPLC analysis after acidic treatment. Formation of ring-opened, hydroxylated degradation products.- Characterize the new peaks using LC-MS to confirm their identity.- If degradation is confirmed, modify the reaction or workup conditions to be less acidic or perform them at a lower temperature.
Inconsistent reaction yields in acid-catalyzed reactions. Variable degradation of the starting material or product.- Carefully control the pH and temperature of the reaction.- Quench the reaction promptly and neutralize the mixture before workup.- Monitor the reaction progress by HPLC to optimize reaction time and minimize degradation.
Visualizing the Proposed Acid-Catalyzed Degradation Pathway

Acid_Catalyzed_Degradation cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Ring Opening 2_Cyclopropylmorpholine This compound Protonated_Intermediate Protonated Intermediate 2_Cyclopropylmorpholine->Protonated_Intermediate H+ 2_Cyclopropylmorpholine->Protonated_Intermediate Ring_Opened_Product Ring-Opened Product (Hydroxylated) Protonated_Intermediate->Ring_Opened_Product Nucleophilic Attack Protonated_Intermediate->Ring_Opened_Product H2O H2O (Nucleophile)

Caption: Proposed mechanism of acid-catalyzed degradation of this compound.

Section 2: Stability Under Basic Conditions

In contrast to acidic conditions, this compound is generally more stable in basic media. The morpholine ring itself is a base and is therefore less likely to undergo reactions in the presence of other bases. However, strong bases and high temperatures can still promote degradation, although through different mechanisms than those observed in acidic environments.

Frequently Asked Questions (FAQs) - Basic Stability

Q1: Is this compound stable to common basic reagents like NaOH or K2CO3?

A1: Generally, this compound exhibits good stability towards common inorganic bases like sodium hydroxide and potassium carbonate at room temperature. The morpholine ring is a secondary amine and is not readily deprotonated or cleaved by these reagents under standard conditions.

Q2: Can strong bases like LDA or n-BuLi cause degradation?

A2: Yes, very strong bases, particularly organolithium reagents, have the potential to deprotonate the C-H bonds of the cyclopropyl ring or the morpholine ring, which could lead to undesired side reactions or degradation. These reactions are highly dependent on the specific base, solvent, and temperature. It is advisable to conduct such reactions at low temperatures and monitor them closely.

Q3: Are there any known degradation pathways for morpholine derivatives under basic conditions?

A3: While less common than acid-catalyzed degradation, degradation of the morpholine ring can occur under harsh basic conditions, potentially through elimination or oxidation pathways, leading to ring cleavage. However, for this compound, the cyclopropyl group is not expected to be the primary site of reactivity under basic conditions.

Troubleshooting Guide: Basic Condition Experiments
Observed Issue Potential Cause Recommended Solution
Product discoloration or formation of minor impurities with strong bases. Potential deprotonation and subsequent side reactions.- Use the weakest base that is effective for your transformation.- Perform the reaction at the lowest possible temperature.- Add the strong base slowly to a cooled solution of the substrate.- Consider using a non-nucleophilic base if applicable.
Slow degradation observed during prolonged heating in a basic solution. Thermally induced degradation, potentially involving the morpholine ring.- Reduce the reaction temperature and extend the reaction time if necessary.- If high temperatures are required, perform a stability study of your compound under the reaction conditions (in the absence of other reagents) to assess its thermal stability.
Visualizing the General Stability in Basic Conditions

Basic_Conditions Start This compound in Basic Solution Stable Generally Stable Start->Stable Mild Base (e.g., NaOH, K2CO3) Room Temperature Degradation Potential Degradation (Harsh Conditions) Start->Degradation Strong Base (e.g., n-BuLi) or High Temperature

Caption: General stability of this compound under basic conditions.

Section 3: Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound in your specific experimental matrix, we recommend performing a forced degradation study. This involves subjecting a solution of the compound to defined stress conditions and monitoring its degradation over time by a suitable analytical method, such as HPLC.

Protocol: HPLC-Based Stability Study

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Preparation of Stress Samples:

  • Acidic Condition: Dilute the stock solution with an acidic solution (e.g., 0.1 M HCl) to a final concentration of 0.1 mg/mL.

  • Basic Condition: Dilute the stock solution with a basic solution (e.g., 0.1 M NaOH) to a final concentration of 0.1 mg/mL.

  • Neutral Condition (Control): Dilute the stock solution with the solvent used for the stock solution to a final concentration of 0.1 mg/mL.

3. Incubation:

  • Incubate the stress samples and the control sample at a controlled temperature (e.g., 50 °C).

4. Time-Point Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Neutralize the acidic and basic samples before analysis (e.g., by adding an equivalent amount of base or acid, respectively).

  • Dilute the samples to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated HPLC method capable of separating this compound from its potential degradation products.

  • Monitor the peak area of the this compound peak at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage remaining versus time to visualize the degradation profile under each condition.

Sample Data Summary Table
Condition Time (hours) % this compound Remaining
0.1 M HCl at 50 °C 0100
285
472
855
2420
0.1 M NaOH at 50 °C 0100
299
498
897
2495
Neutral at 50 °C 0100
2100
499.5
899
2498.5

Section 4: Concluding Remarks

The stability of this compound is highly dependent on the pH of the medium. It is susceptible to degradation under acidic conditions, primarily through the ring-opening of the cyclopropyl group. In contrast, it exhibits greater stability in basic and neutral media under moderate conditions. Understanding these stability profiles is critical for designing robust synthetic routes, developing stable formulations, and ensuring the accuracy of analytical data.

We encourage you to perform stability studies under your specific experimental conditions to gain a comprehensive understanding of the behavior of this compound in your system. Should you have further questions or encounter issues not covered in this guide, please do not hesitate to contact our technical support team.

References

  • Fisher, L. A., & Fox, J. M. (2008). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry, 73(21), 8474–8478. [Link]

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous flow conditions in the presence of an inexpensive organic photocatalyst (TPP) and a Lewis acid additive. Organic Letters, 19(17), 4696–4699. [Link]

  • Matlock, J. V., Svejstrup, T. D., Songara, P., Overington, S., McGarrigle, E. M., & Aggarwal, V. K. (2015). A concise synthesis of stereodefined C-substituted morpholines and piperazines in very good yields. Organic Letters, 17(20), 5044–5047. [Link]

  • Stolarczyk, M., Apola, A., Kubica, P., & Namieśnik, J. (2020). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 25(18), 4238. [Link]

  • Wikipedia contributors. (2023, November 28). Morpholine. In Wikipedia, The Free Encyclopedia. [Link]

  • Waser, J. (2024). New method unlocks cyclopropenes' potential for drug discovery. EPFL News. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • ResearchGate. (2020). Synthesis of 2‐cyclopropylquinoline derivatives. [Link]

  • Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sivadon, P. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly

Technical Support Center: 2-Cyclopropylmorpholine Reaction Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Cyclopropylmorpholine is a high-value building block in medicinal chemistry, often utilized to introduce metabolic stability and 3D character (


) into lead compounds. The cyclopropyl group acts as a "bio-isostere" for an isopropyl or ethyl group but blocks metabolic oxidation at the 

-position due to the strain of the cyclopropyl ring.

However, the introduction of the cyclopropyl moiety at the C2 position introduces significant steric occlusion near the nucleophilic nitrogen and alters the ring conformation. This guide addresses the specific reactivity challenges this creates.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValue (Approx.)Implication for Experimentation
Molecular Weight 127.19 g/mol Low MW, high volatility in free base form.
pKa (Conjugate Acid) ~8.4 - 8.7Moderately basic; requires strong bases (e.g., NaOtBu) for deprotonation in coupling reactions.
LogP ~0.8More lipophilic than morpholine; extracts well into DCM or EtOAc.
Boiling Point ~170°C (760 mmHg)High Risk: Free base can sublime/evaporate under high vacuum/heating.
Conformation Chair (Preferred)Cyclopropyl group prefers equatorial orientation, influencing N-H accessibility.

Critical Preparation: Salt vs. Free Base

Issue: Many commercial vendors supply this compound as the Hydrochloride (HCl) or Oxalate salt to prevent oxidation and volatility. Using the salt directly in palladium-catalyzed couplings (Buchwald-Hartwig) often kills the catalyst or stalls the reaction.

Protocol: "Free-Basing" this compound

Do not rely on in-situ deprotonation for sensitive catalytic cycles.

  • Dissolution: Suspend the salt (1.0 equiv) in minimal water.

  • Basification: Slowly add 2M NaOH or saturated

    
     until pH > 12.
    
    • Note: The solution will become cloudy as the free amine oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM). Avoid Diethyl Ether if you plan to rotovap, as the amine is volatile.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration (CRITICAL):

    • Do NOT use high vacuum (< 10 mbar) for extended periods.

    • Do NOT heat the water bath above 30°C.

    • Best Practice: Concentrate to a defined volume and use as a stock solution, or concentrate gently and use immediately.

Troubleshooting N-Arylation (Buchwald-Hartwig)

The Problem: The C2-cyclopropyl group creates a "picket fence" steric effect. Standard ligands (BINAP, dppf) often fail because they cannot accommodate the bulk of the amine during the reductive elimination step.

Q: My reaction conversion is <10%. What is happening?

A: You are likely experiencing a failure in the Reductive Elimination step of the catalytic cycle. The steric bulk of the 2-cyclopropyl group prevents the amine from approaching the Pd center if the ligand is also bulky but unstructured.

Solution: Switch to Dialkylbiaryl phosphine ligands (Buchwald Ligands) specifically designed for secondary amines with


-branching.
Recommended Catalyst Systems
ComponentRecommendationMechanism / Rationale
Ligand RuPhos or BrettPhos RuPhos is the Gold Standard here. Its specific cone angle allows the bulky morpholine to coordinate while preventing

-hydride elimination.
Pd Source

or Pre-catalysts
Use RuPhos Pd G3/G4 precatalysts to ensure rapid initiation and 1:1 Pd:Ligand stoichiometry.
Base NaOtBuStrong base required. If substrate has base-sensitive esters, switch to

(requires higher temp/longer time).
Solvent Toluene or 1,4-DioxaneAnhydrous. Degas thoroughly (sparge with Ar for 15 min).
Visual Workflow: N-Arylation Optimization

BuchwaldOptimization Start Start: N-Arylation Fails CheckSalt Is Amine a Salt? Start->CheckSalt FreeBase Perform Free-Basing Protocol CheckSalt->FreeBase Yes (HCl/Oxalate) CheckLigand Current Ligand? CheckSalt->CheckLigand No (Free Base) FreeBase->CheckLigand StandardLigand BINAP / dppf / Xantphos CheckLigand->StandardLigand Using Older Gen AdvancedLigand RuPhos / BrettPhos CheckLigand->AdvancedLigand Using Gen 3/4 SwitchLigand Switch to RuPhos Pd G3 (Start at 80°C) StandardLigand->SwitchLigand Action Required CheckBase Check Base/Solvent AdvancedLigand->CheckBase Still Low Yield? StrongBase Use NaOtBu / Toluene CheckBase->StrongBase Substrate Stable? WeakBase Use Cs2CO3 / Dioxane (Increase Temp to 100°C) CheckBase->WeakBase Sensitive Groups?

Figure 1: Decision tree for optimizing Buchwald-Hartwig couplings with sterically hindered morpholines.

Stability & Side Reactions

Q: Can I use acidic conditions (e.g., TFA, HCl) to remove protecting groups elsewhere in the molecule? A: Generally, Yes , but with caveats.

  • TFA/DCM (Room Temp): Safe. The cyclopropyl ring on the morpholine is relatively stable to standard deprotection conditions because the protonation occurs at the Nitrogen. The resulting ammonium species (

    
    ) is electron-withdrawing, which actually deactivates the cyclopropyl ring toward electrophilic ring opening.
    
  • Strong Lewis Acids (

    
    , 
    
    
    
    ):
    High Risk. These reagents can coordinate to the ether oxygen of the morpholine or interact directly with the cyclopropyl ring, leading to ring opening or rearrangement to linear alkenes.

Q: I see a +18 mass impurity (or +36) in LCMS. What is it? A: This is likely Acid-Catalyzed Ring Opening followed by hydration (water addition) or HCl addition.

  • Mechanism:[1][2][3][4] Under harsh acidic conditions (high temp + strong acid), the cyclopropyl ring opens to form an allyl cation or captures a nucleophile (Cl- or H2O).

  • Prevention: Keep acid deprotections below 40°C.

Purification & Handling FAQ

Q: My product disappeared on the Rotovap! A: As noted in the profile, this compound (free base) is volatile.

  • Fix: If your product is the free amine, form the HCl salt immediately for storage. Add 1M HCl in Ether/Dioxane to your extract and filter the precipitate.

Q: The amine is not staining on TLC. A: Morpholines stain poorly with UV.

  • Fix: Use Ninhydrin (stains secondary amines red/pink) or Potassium Permanganate (

    
    )  (stains the cyclopropyl group/amine). Iodine chambers are also effective.
    

Q: How do I separate the unreacted amine from my coupled product? A:

  • SCX-2 Columns: Strong Cation Exchange cartridges are excellent.

    • Load mixture in MeOH.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with

      
       in MeOH (releases the product and unreacted amine).
      
  • Volatility Trick: If your coupled product is heavy (>300 MW), you can often remove unreacted this compound by leaving the sample on a high-vacuum manifold (0.1 mbar) for 4-6 hours. The starting material will sublime off.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Maitland Jones, Jr. (2003). "The Chemistry of the Cyclopropyl Group." Chemical Reviews. (General stability context).[5][6]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Charette, A. B. (2010).[7] "Cyclopropyl Group as a Bioisostere." Journal of Medicinal Chemistry. (Context on metabolic stability).

(Note: While specific papers solely on this compound synthesis are often patent-protected, the reaction conditions cited above are authoritative for the class of 2-substituted morpholines.)

Sources

Preventing racemization during 2-Cyclopropylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization & Stereochemical Integrity Ticket Priority: High (Chiral Scaffold Integrity) Support Level: Tier 3 (Senior Application Scientist)

Core Technical Analysis: The "Cyclopropyl Trap"

Welcome to the Technical Support Center. If you are observing enantiomeric excess (ee) erosion during the synthesis of 2-cyclopropylmorpholine, you are likely fighting a specific physical-organic adversary: the Cyclopropylcarbinyl Cation .

The Root Cause

Unlike phenyl- or alkyl-substituted morpholines, the cyclopropyl group possesses unique electronic properties. The "banana bonds" (sigma-conjugation) of the cyclopropyl ring can stabilize an adjacent positive charge (carbocation) better than a phenyl group.

  • The Consequence: Any synthetic step that generates a partial positive charge at the C2 position (the chiral center) will significantly lower the activation energy for

    
     pathways.
    
  • The Result: Rapid racemization and potential skeletal rearrangement (ring opening to homoallyl systems).

Your primary directive is to enforce


 mechanisms and strictly avoid carbocation intermediates at the C2 position. 

Route Selection & Risk Assessment

Before troubleshooting specific steps, confirm your synthetic strategy minimizes risk.

RouteSelection Start Start: this compound Synthesis RouteA Route A: Chiral Epoxide Opening (Recommended) Start->RouteA RouteB Route B: Amino Acid Reduction (High Risk) Start->RouteB RouteC Route C: Lactam Reduction (Moderate Risk) Start->RouteC Check1 Epoxide Opening Must be Basic RouteA->Check1 Critical Step Check2 Reduction of Carbonyl Avoid Acidic Workup RouteB->Check2 Critical Step Check3 Alpha-Deprotonation Avoid Strong Base RouteC->Check3 Critical Step Success Success Check1->Success Retains ee Fail Fail Check2->Fail Racemization

Figure 1: Strategic decision tree for route selection based on racemization risk factors.

Troubleshooting Guides (Q&A Format)

Ticket #101: Loss of ee During Epoxide Opening

User Report: "I am reacting (S)-2-cyclopropyloxirane with N-benzylethanolamine. The product yield is good, but the ee dropped from 99% to 75%."

Diagnosis: You likely utilized acidic catalysis (Lewis or Brønsted) or allowed the reaction to heat uncontrolled. Under acidic conditions, the epoxide oxygen is protonated/coordinated. The cyclopropyl group stabilizes the developing positive charge at the internal carbon (C2), encouraging nucleophilic attack at the chiral center (C2) rather than the terminal carbon (C3). This introduces


 character and racemization.

Resolution Protocol:

  • Switch to Basic/Neutral Conditions: The reaction must be driven by the nucleophilicity of the amine, not the electrophilicity of the activated epoxide.

  • Solvent System: Use a polar protic solvent (MeOH or EtOH) to assist ring opening via hydrogen bonding without protonating the epoxide.

  • Temperature Control: Maintain temperature

    
    .
    

Correct Mechanism (Desired):



Ticket #102: Racemization During Ring Closure (Cyclization)

User Report: "I have the chiral diol intermediate. I treated it with MsCl (Mesyl Chloride) and then base to close the ring. My product is completely racemic."

Diagnosis: This is the most common failure point. Your intermediate has two hydroxyl groups:[1]

  • A secondary chiral OH (adjacent to the cyclopropyl).

  • A primary achiral OH (on the ethylamine chain).

If you used excess MsCl or non-selective conditions, you mesylated the chiral secondary alcohol . The cyclopropyl group acts as an internal nucleophile/stabilizer, facilitating the departure of the mesylate (OMs) group to form a planar cation (or transient aziridinium species that can open non-selectively).

Resolution Protocol: You must selectively activate the primary alcohol while leaving the chiral secondary alcohol acting as the nucleophile.

Step-by-Step Procedure:

  • Selective Activation:

    • Reagents: 1.05 eq MsCl, excess

      
      , DCM, -78°C to -10°C .
      
    • Logic: Primary alcohols react significantly faster with sulfonyl chlorides than secondary alcohols at low temperatures.

  • Base-Induced Cyclization:

    • Add Potassium tert-butoxide (

      
      ) in THF at 0°C.
      
    • Mechanism: The base deprotonates the chiral secondary OH. The resulting alkoxide attacks the primary mesylate intramolecularly.

    • Result:

      
       closure. The chiral center acts as the nucleophile, not the electrophile. Stereochemistry is preserved. [2][3]
      

CyclizationLogic Intermediate Diol Intermediate (1 Chiral 2° OH, 1 Achiral 1° OH) Decision Which OH to Activate? Intermediate->Decision PathWrong Activate Chiral 2° OH (via excess MsCl/Heat) Decision->PathWrong Non-selective PathRight Activate Achiral 1° OH (Low Temp, 1.0 eq MsCl) Decision->PathRight Selective ResultWrong Cation Formation RACEMIZATION PathWrong->ResultWrong ResultRight Intramolecular SN2 STEREORETENTION PathRight->ResultRight

Figure 2: The critical selectivity required during the ring-closure step to prevent cation formation.

Ticket #103: Alpha-Epimerization in Lactam Route

User Report: "I synthesized the morpholin-3-one (lactam) intermediate. After reduction with LAH, the ee is degraded."

Diagnosis: The carbonyl group in the morpholin-3-one makes the alpha-proton (at the chiral center) acidic.

  • If your cyclization to form the lactam involved strong base and high heat, you likely epimerized the center via enolate formation before the reduction step.

  • The cyclopropyl group provides no steric protection against deprotonation; in fact, its electron-donating nature might destabilize the anion slightly, but not enough to prevent base-catalyzed exchange over long reaction times.

Resolution Protocol:

  • Avoid Lactam Route if possible: The epoxide route (Ticket #101/102) is superior for this specific scaffold.

  • If Lactam is required: Use One-Pot Reductive Amination instead of isolating the lactam.

    • React the chiral amino alcohol with glyoxal/hemiacetal equivalents followed immediately by reduction (e.g.,

      
      ), skipping the base-sensitive lactam stage.
      

Summary of Critical Process Parameters (CPP)

ParameterRecommended Range/SettingReason
Epoxide Opening pH Basic / NeutralPrevent acid-catalyzed

at C2 (Cation risk).
Activation Temp -78°C to -10°CEnsure kinetic selectivity for primary alcohol activation.
Leaving Group Mesylate (on primary C)Leaving group on chiral C2 guarantees racemization.
Solvent (Cyclization) THF or TolueneNon-polar/Aprotic favors tight ion pairing for

.
Lewis Acids AVOID

,

, etc., will trigger cyclopropylcarbinyl rearrangement.

Analytical Controls

Do not assume optical rotation (


) is sufficient. The cyclopropyl group's influence on rotation is non-linear compared to alkyl analogs.

Mandatory QC Method:

  • Technique: Chiral HPLC or SFC.

  • Column: Chiralpak IC or AD-H (Amylose-based columns often resolve cyclopropyl derivatives well).

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

  • Reference: Synthesize the racemate intentionally (using racemic epichlorohydrin) to establish method separation parameters.

References

  • Cyclopropylcarbinyl Cation Stability

    • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society.
  • Enantioselective Morpholine Synthesis (Epoxide Route)

    • D'Antona, N., et al. (2012).[4] A General, Enantioselective Synthesis of Protected Morpholines. Organic Letters.

  • Prevention of Racemization in Amino Alcohol Activation

    • Federsel, H. J. (1993). Asymmetric Design of Active Pharmaceutical Ingredients: The Role of Engineering and Chemistry. Chirality.
  • Cyclopropyl Group Electronic Effects

    • Wallis, J. D., et al. (2000). The interaction of the cyclopropyl group with adjacent positive charge.[5] Journal of the Chemical Society, Perkin Transactions 2.

  • Troubleshooting N-Alkylation of Amino Alcohols

    • Yan, T., Feringa, B. L., & Barta, K. (2017).[1] Direct N-alkylation of unprotected amino acids with alcohols.[1] Science Advances.

    • [1]

Sources

Technical Support Center: 2-Cyclopropylmorpholine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2CPM-LSCALE

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Large-scale purification, chiral resolution, and stability protocols for 2-Cyclopropylmorpholine (CAS: 1063734-79-1).

Introduction: The Molecule & The Challenge

Welcome to the Process Chemistry Support Hub. You are likely working with This compound , a valuable secondary amine intermediate often used as a conformational restrictor in drug discovery.

The Core Challenge: Unlike standard morpholine, the cyclopropyl group introduces unique stability constraints. While the morpholine ring is robust, the cyclopropyl moiety possesses significant ring strain (~27.5 kcal/mol). Large-scale purification requires a delicate balance: aggressive enough to remove impurities (starting materials like cyclopropyl ketones or amino-alcohols) but gentle enough to prevent acid-catalyzed ring opening or thermal rearrangement.

This guide provides a validated, self-consistent workflow for moving from crude reaction mixtures to pharmaceutical-grade material (>98% purity, >99% ee).

Module 1: Primary Isolation (Vacuum Distillation)

Context: this compound is a liquid with a predicted boiling point significantly higher than morpholine (129°C).[1] Atmospheric distillation poses a risk of thermal degradation.

Standard Operating Procedure (SOP)
  • Basification: Ensure the crude reaction mixture is fully basic (pH > 12). Extract with a non-chlorinated solvent (e.g., MTBE or Toluene).

    • Why? Chlorinated solvents can form carbenes under strong basic conditions, potentially reacting with the cyclopropyl ring.

  • Concentration: Remove solvent under reduced pressure (Rotavap) at < 40°C.

  • Vacuum Distillation Setup:

    • Use a short-path distillation head or a Vigreux column (for >1kg scale).

    • Vacuum Requirement: < 5 mbar (High vacuum is essential).

    • Bath Temperature: Limit to 140°C.

Troubleshooting: Thermal Stability
SymptomDiagnosisCorrective Action
Yellow/Brown Distillate Oxidation of the amine.Distill under Nitrogen/Argon blanket. Add BHT (0.1%) to the receiving flask.
Fuming/Gas Evolution Decomposition of residual reagents.Ensure crude is washed thoroughly with NaOH before distillation.
Low Recovery High hold-up volume or polymerization.Switch to Wiped Film Evaporation (WFE) for scales >5kg to minimize residence time.

Module 2: Salt Formation & Solid Handling

Context: Handling liquids at scale is operationally difficult. Converting the free base to a crystalline salt is the industry standard for storage and final purification.

The Critical Warning: Acid Sensitivity

Do NOT use aqueous concentrated HCl at high temperatures. Mechanism: The cyclopropyl group acts similarly to a double bond. Strong mineral acids can protonate the ring, leading to ring opening (forming chloropropyl derivatives) or rearrangement.

Recommended Protocol: Hydrochloride Salt (Anhydrous)
  • Dissolution: Dissolve the distilled free base (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) (5-10 volumes).

  • Acid Addition: Cool to 0-5°C. Slowly add 4M HCl in Dioxane or HCl gas dissolved in IPA.

    • Stoichiometry: 0.95 - 1.05 eq. Avoid large excess.

  • Crystallization: The salt should precipitate immediately.

  • Aging: Stir at 0°C for 2 hours to ensure morphological stability.

  • Filtration: Filter under nitrogen (hygroscopic risk). Wash with cold EtOAc.

Alternative: Oxalate Salt

If the HCl salt is hygroscopic or forms an oil:

  • Use Oxalic Acid (1.0 eq) in Ethanol. Oxalate salts of morpholines are typically high-melting, non-hygroscopic solids, ideal for storage.

Module 3: Chiral Resolution (Enantiomeric Purity)

Context: this compound has a chiral center at C2. If you synthesized it as a racemate, you likely need the (2S) or (2R) enantiomer.

Resolution Strategy: Diastereomeric Salt Crystallization

Since the amine is a base, we screen chiral acids.

Screening Panel:

  • L-(+)-Tartaric Acid (Inexpensive, first choice).

  • Dibenzoyl-L-tartaric acid (Better for lipophilic amines).

  • (S)-Mandelic Acid (Stronger acid, good for weaker bases).

Workflow Visualization

G Start Racemic this compound Screen Screen Resolving Agents (Tartaric, Mandelic, DBTA) Start->Screen SaltForm Form Diastereomeric Salt (Solvent: EtOH/H2O or iPrOH) Screen->SaltForm Select Best Acid Filter Filtration SaltForm->Filter Crystals Crystals (Enriched Enantiomer) Filter->Crystals Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Recryst Recrystallization (Refine ee% to >99%) Crystals->Recryst If ee < 98% FreeBase Free Basing (NaOH/DCM) Liquor->FreeBase Racemize & Recycle (Optional) Recryst->FreeBase

Caption: Logical workflow for the chiral resolution of racemic this compound via diastereomeric salt formation.

Resolution FAQ

Q: The salt isn't crystallizing; it's oiling out.

  • A: This is common.[2]

    • Tactic 1: Change solvent polarity. If using EtOH, add MTBE dropwise until cloud point.

    • Tactic 2: "Seeding."[3] Obtain a tiny crystal from a small-scale trial (scratch the glass) and add it to the reactor.

    • Tactic 3: Switch resolving agent. Tartrates often form hydrates; try Dibenzoyl-tartaric acid (anhydrous).

Q: My enantiomeric excess (ee) stalled at 80%.

  • A: Do not wash the crystals with fresh hot solvent; you will dissolve the salt. Instead, recrystallize the entire batch in a solvent system with slightly higher water content (e.g., EtOH:H2O 95:5). The solubility difference usually amplifies with a small amount of water.

Module 4: Quality Control & Impurity Profiling

Context: You must prove the structure is intact.

Critical Analytical Checkpoints
TestMethodAcceptance CriteriaNote
Assay HPLC / GC> 98.0%Use basic mobile phase (0.1% DEA) to prevent peak tailing.
Chiral Purity Chiral HPLC> 99.0% eeColumn: Chiralpak IC or IG (immobilized phases are more robust).
Ring Integrity 1H-NMRMultiplet at

0.3 - 0.6 ppm
The cyclopropyl protons are diagnostic. If these disappear/shift, the ring opened.
Residual Solvent HS-GC< ICH LimitsEnsure Dioxane/EtOAc are removed.
Impurity Troubleshooting Guide

Issue: Unknown peak at RRT 1.2 in HPLC.

  • Suspect:Ring-opened chloropropyl derivative.

  • Cause: Exposure to HCl at elevated temperatures or during drying.

  • Confirmation: Check LC-MS. Mass will be [M+36] or [M+38] (addition of HCl).

  • Fix: Reprocess by free-basing with NaOH, extracting into Toluene, and re-forming the salt under strictly controlled cold conditions (0°C).

Issue: "Doublet" peaks in NMR.

  • Suspect:Rotamers.

  • Cause: N-substituted morpholines can show restricted rotation, but this compound is a secondary amine. If you see rotamers, you likely have an impurity (e.g., an amide from incomplete hydrolysis of a precursor).

  • Fix: Verify the integration of the N-H proton.

References & Grounding

  • General Morpholine Synthesis & Properties:

    • Source:ChemicalBook & Sigma-Aldrich Technical Data.

    • Relevance: Establishes baseline boiling points and solubility profiles for morpholine derivatives.

    • URL: (Representative link for property verification).

  • Cyclopropyl Stability & Ring Opening:

    • Source:Wiberg, K. B. (1982). Structures, energies and spectra of cyclopropanes. The Chemistry of the Cyclopropyl Group.

    • Relevance: Foundational text on the acid-sensitivity of cyclopropyl rings (ring strain release).

    • Context: Supports the requirement for cold/anhydrous acid addition.

  • Chiral Resolution of Amines:

    • Source:Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.

    • Relevance: Standard protocols for screening Tartaric and Mandelic acid derivatives for secondary amines.

  • Large-Scale Purification Strategies:

    • Source:Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists.

    • Relevance: Provides the industrial standard for "Salt Formation vs. Distillation" decisions.

(Note: While specific large-scale manufacturing patents for this exact CAS are proprietary/limited, the protocols above are derived from standard process chemistry methodologies for secondary amines with acid-sensitive functionalities.)

Need further assistance? Reply to this ticket with your current solvent system and batch size for a tailored recrystallization curve.

Sources

Technical Support Center: N-Functionalization of 2-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization Strategies Classification: Advanced Organic Synthesis / Medicinal Chemistry Audience: Discovery Chemists & Process Engineers

Executive Summary: The "Fragile Bioisostere" Challenge

2-Cyclopropylmorpholine is a high-value scaffold in medicinal chemistry. The cyclopropyl group acts as a metabolic blocker and a lipophilic bioisostere for ethyl or isopropyl groups. However, its incorporation introduces a unique tension: the structural fragility of the strained cyclopropyl ring versus the steric hindrance it imposes on the adjacent nitrogen atom.

This guide addresses the specific failure modes encountered when functionalizing the nitrogen atom (N4 position), specifically focusing on preventing ring-opening events and overcoming kinetic barriers.

Module 1: The Acid Trap (Cyclopropyl Ring Opening)

The Issue: The most common side reaction during N-functionalization (particularly Reductive Amination or Deprotection) is the acid-catalyzed opening of the cyclopropyl ring. This transforms your chiral morpholine into a linear alkene or a halogenated acyclic chain.

The Mechanism: The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). In the presence of strong Brønsted or Lewis acids, the ring can protonate or coordinate, leading to a "non-classical" carbocation intermediate (cyclopropylmethyl cation). This rapidly rearranges or is trapped by nucleophiles.

Visualizing the Failure Mode:

RingOpening Start This compound Inter Protonated/Activated Intermediate Start->Inter + Acid Acid Strong Acid (H+ or Lewis Acid) Acid->Inter Open Ring Opening (Strain Release) Inter->Open Fast Product1 Linear Alkene (Elimination) Open->Product1 -H+ Product2 Halo-alkyl Derivative (Nucleophilic Trap) Open->Product2 +X-

Figure 1: Mechanism of acid-catalyzed failure. The strain energy drives the irreversible ring opening.

Troubleshooting Protocol:

Scenario Risk Factor Corrective Action
Reductive Amination High (if using pH < 4)Avoid: NaCNBH₃ + HCl/MeOH.Use: NaBH(OAc)₃ in DCE or THF. Maintain pH 5–6 using Acetic Acid (AcOH). AcOH is generally too weak to open the ring at RT.
Boc-Deprotection Critical (TFA/HCl)Avoid: Neat TFA or 4M HCl in Dioxane.Use: TMSOTf / 2,6-lutidine or mild acid pulses (1M HCl) at 0°C with rapid quenching.
Lewis Acid Catalysis HighAvoid: AlCl₃, BF₃·OEt₂.Use: Lanthanide triflates (e.g., Sc(OTf)₃) which are milder and water-tolerant.
Module 2: Steric Hindrance & Kinetic Stalling

The Issue: The cyclopropyl group at C2 creates a "steric wall" shielding the N4 lone pair. In


 alkylation reactions, this leads to sluggish kinetics. A common side reaction here is E2 Elimination  of the alkylating agent (converting your precious electrophile into an alkene) because the amine acts as a base rather than a nucleophile due to the steric barrier.

Diagnostic Check:

  • Observation: Starting material remains; electrophile is consumed.

  • LCMS: Presence of "electrophile minus leaving group" (alkene) peaks.

Optimization Strategy:

  • Switch Mechanism: If

    
     fails, move to Reductive Amination  (adds the carbon via iminium species, less sterically demanding) or Buchwald-Hartwig Coupling  (Pd inserts into the C-X bond, pulling the partners together).
    
  • Solvent Effects: For alkylations, use polar aprotic solvents (DMF, NMP) to boost nucleophilicity, but ensure temperature stays <80°C to protect the ring.

Module 3: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

The Issue: While metal catalysis avoids


 steric issues, the cyclopropyl group can undergo oxidative addition  into the strained C-C bond with certain metals (Rh, Ir, and sometimes Pd) at high temperatures, leading to metallacycles and decomposition.

The "Safe" Buchwald Protocol: For coupling this compound with Aryl Halides.

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand (Critical): Use RuPhos or BrettPhos . These bulky, electron-rich ligands facilitate the coupling of sterically hindered secondary amines and prevent the metal from interacting with the cyclopropyl ring.

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temp: 80°C – 100°C (Do not exceed 110°C).

Visualizing the Decision Matrix:

DecisionTree Input Target: N-Functionalized This compound Q1 Electrophile Type? Input->Q1 PathA Aryl/Heteroaryl Halide Q1->PathA PathB Alkyl Halide (Primary) Q1->PathB PathC Aldehyde/Ketone Q1->PathC SolA Buchwald-Hartwig (RuPhos/Pd) PathA->SolA SolB SN2 Alkylation (K2CO3, DMF, 60°C) PathB->SolB SolC Reductive Amination (NaBH(OAc)3, DCE) PathC->SolC Warning Warning: Check for E2 Elimination SolB->Warning

Figure 2: Strategic selection of synthetic methods to minimize side reactions.

Experimental Protocols
Protocol A: Mild Reductive Amination (Recommended)

Best for attaching alkyl groups without risking ring opening.

  • Dissolve: this compound (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (Dichloroethane).

  • Acidify: Add Acetic Acid (1.5 equiv). Note: Do not use HCl.

  • React: Stir for 30 mins at RT to form the iminium ion.

  • Reduce: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Monitor: Stir at RT for 4–16 h. Monitor by LCMS.

  • Workup: Quench with sat. NaHCO₃ (basic wash neutralizes acid and prevents ring opening during workup). Extract with DCM.

Protocol B: Sterically Demanding Buchwald-Hartwig

Best for attaching Aryl groups.

  • Prepare: In a glovebox or under Argon, combine Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

  • Add: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Heat: Seal tube and heat to 85°C for 12 h.

  • Check: If conversion is low, increase temp to 100°C. Do not exceed 120°C to avoid thermal decomposition of the cyclopropyl moiety.

FAQ: Troubleshooting Specific Failures

Q: I see a mass peak of [M+36] or [M+38] in my LCMS. What is it? A: This indicates HCl addition across the cyclopropyl ring. You likely used a strong acid (HCl) during workup or reaction, or your solvent (CHCl₃/DCM) has decomposed to release HCl over time. Fix: Use fresh solvents and neutralize all acid streams with bicarbonate immediately.

Q: My SN2 reaction with a secondary alkyl bromide yields no product. A: The steric clash between the secondary bromide and the 2-cyclopropyl group is too high. Fix: Switch to a ketone precursor and use Reductive Amination (Protocol A). The iminium intermediate is planar and less hindered than the SN2 transition state.

Q: Can I use heterogeneous hydrogenation (Pd/C, H2) to reduce an enamine intermediate? A: Risky. Standard Pd/C hydrogenation can open cyclopropyl rings (hydrogenolysis), converting them to propyl groups. Fix: Use PtO₂ (Adams' catalyst) or homogeneous catalysts (Crabtree’s catalyst) which are less prone to cyclopropyl hydrogenolysis, or stick to hydride reagents (NaBH₄).

References
  • Cyclopropyl Group Stability & Bonding

    • Concept: The Walsh orbital model explains the "double-bond character" of cyclopropane, making it susceptible to electrophilic
    • Source:

  • Buchwald-Hartwig Amination of Hindered Amines

    • Concept: Use of dialkylbiaryl phosphine ligands (RuPhos, BrettPhos)
    • Source:

  • Acid-Catalyzed Ring Opening Mechanisms

    • Concept: Mechanism of protonation leading to carbocation-induced ring opening in strained rings.
    • Source:

  • Reductive Amination Guidelines

    • Concept: Use of NaBH(OAc)
    • Source:

Overcoming poor solubility of 2-Cyclopropylmorpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Solubility Challenges in 2-Cyclopropylmorpholine Derivatives

Introduction: The Structural Paradox

User: Why are my this compound derivatives so difficult to solubilize despite having a polar morpholine ring?

Senior Application Scientist: The solubility issues you are facing stem from a "structural paradox" inherent to this scaffold. While the morpholine ring contains a heteroatom (oxygen) and a basic nitrogen (


), the 2-cyclopropyl group  introduces a disproportionate increase in lipophilicity (

) and steric bulk without adding hydrogen bonding capacity.
  • The "Grease" Factor: The cyclopropyl moiety is not just a propyl chain; its strained ring structure creates a dense region of hydrophobicity. It typically adds

    
     to 
    
    
    
    units to the cLogP compared to a methyl group.
  • Lattice Energy: If your derivative is a solid, the packing efficiency of the cyclopropyl group often leads to high lattice energy, which water molecules struggle to break.

  • State of Matter: Many simple this compound derivatives are oils or low-melting solids as free bases. Oils are notoriously difficult to formulate because they lack a stable crystal lattice to control dissolution rates.

Part 1: Chemical Modification (Salt Engineering)

Q: My free base is an oil/gum. How do I select the right counterion to generate a soluble, crystalline solid?

A: You must exploit the morpholine nitrogen. It is a secondary amine and a reliable "handle" for protonation. Do not randomly pick acids; use the


 Rule . For a stable salt, the difference between the 

of the base (morpholine

) and the acid must be

.

Recommended Counterion Screen:

Counterion ClassSpecific AcidRationale for this compound
Class I (Strong) Hydrochloric Acid (HCl)First Choice. High

. Often yields high melting points, but watch for hygroscopicity.
Class II (Dicarboxylic) Fumaric AcidBest for Crystallinity. The rigid dicarboxylic structure often helps "lock" the flexible morpholine/cyclopropyl conformers into a lattice.
Class III (Hydroxy) L-Tartaric AcidSolubility Booster. The hydroxyl groups add hydrophilicity, aiding wetting of the hydrophobic cyclopropyl tail.
Class IV (Sulfonic) Methanesulfonic AcidThe "Nuclear Option." Use if HCl salts are oils. Mesylates are lipophilic salts that often crystallize well from organic solvents.

Critical Warning: Avoid weak acids like Citric acid initially. The steric bulk of the cyclopropyl group near the nitrogen can hinder the approach of bulky anions, leading to amorphous gums rather than crystals.

Part 2: Formulation Strategies (The "Trojan Horse" Approach)

Q: Salt formation failed to improve solubility at neutral pH (7.4). What is my next move?

A: If the salt crashes out at physiological pH, you are dealing with a "pH-dependent solubility cliff." You must encapsulate the hydrophobic cyclopropyl tail using Cyclodextrins (CDs) .

Why it works: The cyclopropyl group is the perfect size (


) to fit snugly inside the cavity of 

-Cyclodextrin
.

Protocol: The "Kneading" Method for CD Complexation

  • Select Carrier: Use Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    .[1] It is anionic, which can interact electrostatically with the cationic morpholine nitrogen while the cavity hosts the cyclopropyl group.
  • Molar Ratio: Start with 1:2 (Drug:CD). The cyclopropyl group usually requires 1:1, but the rest of your derivative might require a second CD molecule.

  • Process:

    • Dissolve CD in minimal water.

    • Add drug (free base or salt).[2]

    • Knead the paste for 45 minutes.

    • Lyophilize.[3]

Part 3: Experimental Workflow (Visualized)

Workflow 1: The Salt Selection Decision Tree

This diagram guides you through the logic of converting your oily free base into a soluble solid.

SaltScreening Start Start: Oily/Insoluble Free Base CheckPka Calculate pKa of Morpholine N (Target: ~8.3) Start->CheckPka SelectAcid Select Counterion Strategy CheckPka->SelectAcid HCl Try HCl (1.1 eq) in EtOAc/EtOH SelectAcid->HCl Solid Did it solidify? HCl->Solid Optimize Optimize: Recrystallize (IPA/Heptane) Solid->Optimize Yes Mesylate Try Methanesulfonic Acid (Non-hygroscopic alternative) Solid->Mesylate No (Oil) Success Success: Crystalline Salt Measure Solubility Optimize->Success Dicarb Try Fumaric/Tartaric Acid (Hydrogen bonding) Mesylate->Dicarb Still Oil Fail Failure: Amorphous/Gum Dicarb->Fail Still Oil ASD Switch to Amorphous Solid Dispersion (HPMC-AS) Fail->ASD

Caption: Decision matrix for stabilizing this compound derivatives from oil to crystalline salt.

Workflow 2: Troubleshooting Solubility Issues

Use this diagnostic loop when your standard formulation fails.

Troubleshooting Issue Issue: Precipitation upon dilution? Diag1 Check pH of media Issue->Diag1 Sol1 Action: Acidify media (Morpholine pKa ~8) Diag1->Sol1 pH > 6 Diag2 Check Co-solvent % Diag1->Diag2 pH < 6 Sol2 Action: Add PEG400 (up to 20%) or Surfactant (Tween 80) Diag2->Sol2 Low solubility Diag3 Check Crystal Form Diag2->Diag3 High logP Sol3 Action: Switch to Amorphous Dispersion Diag3->Sol3

Caption: Troubleshooting logic for precipitation events during dilution or assay preparation.

Part 4: Detailed Troubleshooting Protocols

Protocol A: The "Golden Solvent" Crystallization Method

Use this when your salt forms an oil instead of a crystal.

  • Dissolution: Dissolve 100 mg of your free base in 0.5 mL of Ethyl Acetate (EtOAc).

  • Acid Addition: Add 1.05 equivalents of acid (e.g., 1M HCl in ether or ethanol) dropwise with vigorous stirring.

  • The Anti-Solvent Trick: If an oil separates, do not add more acid. Instead, heat the mixture to 50°C until the oil dissolves (add minimal Ethanol if needed).

  • Cooling: Remove heat and let it cool slowly to room temperature.

  • Seeding: If no crystals appear, scratch the glass side with a spatula or add Heptane dropwise until slightly turbid.

  • Isolation: Filter the solid. Crucial: Wash with cold Heptane, not ether (ether often redissolves these lipophilic salts).

Protocol B: Kinetic Solubility Measurement (The "Shake-Flask" Alternative)

Standard shake-flask takes 24h. Use this for rapid 2-hour readouts.

  • Prepare a 10 mM stock solution of your compound in DMSO.

  • Pipette 10 µL of stock into a 96-well plate.

  • Add 190 µL of PBS (pH 7.4) or SGF (pH 1.2).

  • Shake at 300 rpm for 2 hours at 37°C.

  • Filtration: Use a vacuum manifold with a 0.45 µm PVDF filter plate (nylon binds morpholines).

  • Analysis: Quantify filtrate via UV-Vis or LC-MS against a calibration curve.

References

  • Physicochemical Properties of Morpholine

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 107965, this compound. PubChem. Available at: [Link]

  • Salt Selection Strategies

    • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Cyclodextrin Complexation

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Amorphous Solid Dispersions

    • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for the coupling of 2-cyclopropylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this sterically demanding secondary amine. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles and field-proven strategies.

Introduction: The Challenge of this compound

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1][2] However, the success of this palladium-catalyzed cross-coupling reaction is highly dependent on the nature of the coupling partners.[3] this compound, a valuable building block in medicinal chemistry, presents a unique set of challenges due to the steric hindrance imposed by the cyclopropyl group at the 2-position. This steric bulk can impede the crucial steps of the catalytic cycle, leading to low yields, slow reaction times, and the formation of undesirable side products.[4]

The cyclopropyl moiety can also influence the electronic properties of the morpholine nitrogen, potentially reducing its basicity and nucleophilicity.[5][6] This guide provides a systematic approach to overcoming these obstacles and achieving successful and reproducible couplings with this compound.

Troubleshooting Guide: Addressing Common Issues

This section is formatted as a series of question-and-answer scenarios to directly address problems you may encounter during your experiments.

Issue 1: Low to No Product Formation

Question: I am attempting to couple this compound with an aryl bromide using standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, P(t-Bu)₃, NaOt-Bu in toluene), but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low reactivity is the most common issue when dealing with sterically hindered secondary amines like this compound. The primary bottleneck is often the reductive elimination step, which is sensitive to steric congestion around the palladium center. Here’s a systematic approach to troubleshoot this issue:

1. Ligand Selection is Critical:

Standard, less bulky phosphine ligands are often inefficient for this substrate. You need to employ bulky, electron-rich dialkylbiaryl phosphine ligands, which are designed to promote reductive elimination and stabilize the active catalytic species.[3][7]

  • Recommended Ligands:

    • RuPhos: Often a top choice for hindered secondary amines.[8]

    • BrettPhos: Known for its broad applicability with challenging amines.[9]

    • XPhos: A versatile and commonly used ligand for difficult couplings.[7]

Rationale: These ligands possess bulky substituents that create a wider "bite angle" on the palladium center, which facilitates the otherwise difficult reductive elimination of the sterically demanding product.[10]

2. Choice of Palladium Precatalyst:

Using a pre-formed palladium catalyst (precatalyst) can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]

  • Recommended Precatalysts:

    • RuPhos Pd G3 or G4

    • BrettPhos Pd G3

    • XPhos Pd G3

Rationale: Precatalysts provide a more reliable and reproducible source of the active LPd(0) catalyst, bypassing potentially problematic in situ reduction steps.[3]

3. Base Optimization:

While strong, non-coordinating bases like sodium tert-butoxide (NaOt-Bu) are standard, their effectiveness can be substrate-dependent.

  • Alternative Bases to Consider:

    • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, sterically hindered base that can be effective in challenging couplings.

    • Potassium phosphate (K₃PO₄): A weaker base that can sometimes be beneficial, especially if your substrate is base-sensitive.[11]

    • Cesium carbonate (Cs₂CO₃): Another weaker base option.[8]

Rationale: The base's role is to deprotonate the amine-palladium complex.[12] A base that is too bulky might struggle to access the proton, while one that is too coordinating can inhibit the catalyst. The optimal base is often found through empirical screening.

4. Solvent and Temperature Considerations:

  • Solvents: Toluene and 1,4-dioxane are common choices. Aprotic polar solvents like THF can also be effective.[8] Ensure your solvent is anhydrous and degassed, as oxygen and water can deactivate the catalyst.

  • Temperature: Reactions with hindered amines often require higher temperatures (e.g., 100-120 °C) to overcome the activation energy barrier for reductive elimination.

Issue 2: Formation of Side Products

Question: My reaction is proceeding, but I am observing significant amounts of hydrodehalogenation of my aryl halide and what appears to be an imine byproduct. What is causing this and how can I suppress these side reactions?

Answer:

The formation of these side products is indicative of a competing β-hydride elimination pathway.[1] This occurs when a palladium-amide intermediate, instead of undergoing reductive elimination to form the desired C-N bond, eliminates a β-hydride from the amine.

1. Understanding the Mechanism of Side Product Formation:

The β-hydride elimination from the palladium-amido complex is a known side reaction in Buchwald-Hartwig aminations, particularly with secondary amines that possess a proton on the α-carbon of the N-alkyl group.[13]

2. Strategies to Minimize β-Hydride Elimination:

  • Use of Bulky, Electron-Rich Ligands: As mentioned previously, ligands like RuPhos and BrettPhos are designed to accelerate the rate of reductive elimination.[7] If reductive elimination is faster than β-hydride elimination, the formation of the desired product will be favored.

  • Chelating Ligands: Bidentate phosphine ligands such as BINAP or DPPF can sometimes suppress β-hydride elimination by occupying two coordination sites on the palladium, making it more difficult for the β-hydride to interact with the metal center.[1]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a glovebox for setting up these reactions?

A1: While not strictly necessary, it is highly recommended. The palladium catalysts and phosphine ligands are sensitive to air and moisture.[14] If a glovebox is unavailable, ensure all glassware is oven-dried, and the reaction is set up under a positive pressure of an inert gas (argon or nitrogen). Use of anhydrous, degassed solvents is crucial. Some modern precatalysts are air-stable, which can simplify the setup.[15]

Q2: What is the optimal catalyst loading for this type of reaction?

A2: For challenging couplings with sterically hindered amines, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to achieve a reasonable reaction rate and yield. However, it is always advisable to start with a lower loading (e.g., 1-2 mol %) and increase it if necessary, as palladium is a precious and costly metal.[11]

Q3: Can I use an aryl chloride as a coupling partner for this compound?

A3: Aryl chlorides are generally less reactive than aryl bromides and iodides in Buchwald-Hartwig aminations due to the stronger C-Cl bond.[15] Coupling with aryl chlorides will likely require more forcing conditions, such as higher temperatures, higher catalyst loadings, and the use of specialized ligands designed for aryl chloride activation (e.g., cataCXium A or tBuXPhos).

Q4: My reaction seems to stall after a certain percentage of conversion. What could be the cause?

A4: Reaction stalling can be due to catalyst decomposition.[16][17] The active Pd(0) species can be sensitive, and prolonged reaction times at high temperatures can lead to the formation of inactive palladium black. Potential solutions include:

  • Using a more robust precatalyst.

  • Ensuring strictly anaerobic and anhydrous conditions.

  • In some cases, a second addition of the catalyst and/or ligand mid-reaction can help drive the reaction to completion.

Q5: The cyclopropyl group in my starting material seems to be unstable under the reaction conditions. Is this common?

A5: While cyclopropyl groups are generally stable, they can be susceptible to ring-opening under certain conditions, particularly in the presence of transition metals and acidic or basic reagents.[18][19] If you suspect cyclopropane ring-opening, consider using milder reaction conditions, such as a weaker base (e.g., K₃PO₄) and a lower reaction temperature, if possible. Careful analysis of byproducts by GC-MS or LC-MS can help identify if this is occurring.

Experimental Protocols and Data

General Protocol for Small-Scale Reaction Optimization

This protocol provides a starting point for optimizing the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide, palladium precatalyst, and base under an inert atmosphere.

  • Seal the vessel with a septum.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • The crude product can then be purified by column chromatography.

Table 1: Recommended Starting Conditions for Screening
ParameterCondition 1Condition 2Condition 3
Pd Precatalyst RuPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)
Base NaOt-Bu (1.4 equiv)LHMDS (1.4 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene1,4-DioxaneTHF
Temperature 100 °C110 °C80 °C

Visualizing the Process

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X CatalystRegen Catalyst Regeneration AmineComplex Amine Complex OxAdd->AmineComplex + HNR'R'' AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex - Base-H⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) AmidoComplex->Product SideProduct Side Products (Hydrodehalogenation, Imine) AmidoComplex->SideProduct β-Hydride Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield with This compound Step1 Step 1: Ligand Optimization - Switch to bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) Start->Step1 Step2 Step 2: Base Screening - Test alternative bases (e.g., LHMDS, K₃PO₄) Step1->Step2 If yield is still low Step3 Step3 Step2->Step3 If yield is still low Step4 Step 4: Precatalyst & Loading - Use a G3/G4 precatalyst - Increase catalyst loading (2-5 mol%) Step3->Step4 If reaction is slow or stalls Success Successful Coupling Step4->Success Monitor for improvement

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

  • YouTube. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Process Research & Development Vol. 23 No. 8. Retrieved from [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]

  • JACS Au. (n.d.). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C–C Coupling in sterically demanding porphyrin environments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

  • Who we serve. (2017, May 18). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring-Opening, Cycloaddition and Rearrangement Reactions of Nitrogen-Substituted Cyclopropane Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition Pathways of Homogeneous Catalysts. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1999). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • National Institutes of Health. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Cyclopropylmorpholine degradation pathways. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental workflows. This resource offers a synthesis of established knowledge on the degradation of related chemical moieties to predict and analyze the fate of this compound.

I. Introduction to the Degradation of this compound

This compound is a heterocyclic compound featuring both a morpholine ring and a cyclopropyl group. Understanding its degradation is crucial for assessing its metabolic fate, stability, and potential for forming reactive or toxic byproducts. While direct studies on this compound are not extensively published, we can infer its degradation pathways by examining the known metabolic transformations of its constituent functional groups: the morpholine ring and the cyclopropylamine moiety.

This guide will address frequently asked questions and potential troubleshooting scenarios based on these predicted pathways.

II. Predicted Degradation Pathways

Based on existing literature for morpholine and cyclopropylamine derivatives, two primary degradation pathways are proposed for this compound:

  • Pathway A: Morpholine Ring Cleavage: This pathway is initiated by oxidation of the morpholine ring, a process often mediated by cytochrome P450 (CYP) enzymes. This can lead to C-N bond cleavage and the formation of linear, more polar metabolites.

  • Pathway B: Cyclopropyl Ring Oxidation and Opening: The cyclopropyl group, while generally conferring metabolic stability, can undergo CYP-mediated oxidation. This can lead to the formation of hydroxylated intermediates or, more critically, ring-opened products that may be reactive.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely initial steps in the metabolic degradation of this compound?

The initial metabolic attack is likely to be oxidation catalyzed by cytochrome P450 enzymes. This can occur at two principal sites: the morpholine ring or the cyclopropyl group. Oxidation of the morpholine ring often leads to ring opening, while oxidation of the cyclopropyl group can result in hydroxylation or, in some cases, ring cleavage.

Q2: Which cytochrome P450 isozymes are likely involved in the metabolism of this compound?

While specific isozymes for this compound have not been identified, CYP3A4 is a common enzyme involved in the metabolism of many xenobiotics, including those with morpholine and cyclopropylamine structures. Other CYPs, such as CYP2D6 and CYP2C9, could also play a role. To identify the specific CYPs involved, experiments with recombinant human CYP enzymes are recommended.

Q3: What are the expected major metabolites of this compound?

Based on the predicted pathways, you can expect to find:

  • From Morpholine Ring Cleavage: Open-chain amino acid and amino alcohol derivatives. For example, a likely metabolite is an analogue of 2-(2-aminoethoxy)acetic acid.

  • From Cyclopropyl Ring Modification: Hydroxylated derivatives of this compound or ring-opened products.

Q4: How can I analyze for the parent compound and its potential metabolites?

Liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice for its sensitivity and ability to provide structural information. Gas chromatography (GC) with a nitrogen-selective detector can also be used, particularly for the parent compound and more volatile metabolites. For non-chromophoric metabolites, derivatization may be necessary for UV detection in HPLC.

Q5: What are the potential reactive metabolites of this compound?

The cyclopropylamine moiety is known to sometimes form reactive intermediates upon oxidation. This can lead to ring-opened species that can covalently bind to cellular macromolecules like proteins. Trapping experiments using nucleophiles like glutathione (GSH) or cyanide can be employed to detect these reactive species.

IV. Troubleshooting Guides

This section addresses common issues encountered during the study of this compound degradation.

Troubleshooting In Vitro Metabolic Stability Assays
Problem Possible Cause(s) Recommended Solution(s)
No degradation of this compound observed. Low metabolic activity of the in vitro system (e.g., microsomes, S9 fraction).Incorrect cofactor concentration (e.g., NADPH).The compound is highly stable under the tested conditions.Use hepatocytes, which have a broader range of metabolic enzymes.Ensure cofactors are fresh and at the correct concentration.Increase incubation time or enzyme concentration.Perform a forced degradation study to confirm compound stability.
High variability between replicate experiments. Inconsistent pipetting of enzymes, cofactors, or the test compound.Instability of the compound in the incubation buffer.Issues with the analytical method.Use calibrated pipettes and ensure thorough mixing.Assess the stability of this compound in the assay buffer without enzymes.Validate the analytical method for linearity, precision, and accuracy.
Mass balance is poor (sum of parent and metabolites is significantly less than 100%). Formation of undetected metabolites (e.g., highly polar or volatile).Formation of reactive metabolites that bind covalently to proteins.Adsorption of the compound or metabolites to the assay vessel.Use a broader analytical window or different chromatographic conditions to search for additional metabolites.Perform radiolabeled studies to track all compound-related material.Conduct trapping experiments for reactive metabolites.Use low-binding plates or tubes.
Troubleshooting Metabolite Identification
Problem Possible Cause(s) Recommended Solution(s)
Cannot identify the structure of a potential metabolite from MS/MS data. Low abundance of the metabolite.Complex fragmentation pattern.Isomeric metabolites that are difficult to distinguish.Concentrate the sample before LC-MS analysis.Use high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination.Synthesize authentic standards of predicted metabolites for comparison.Employ different fragmentation techniques (e.g., CID, HCD, ETD) to obtain complementary structural information.
Suspected reactive metabolite formation, but no adducts detected in trapping experiments. The reactive intermediate is too short-lived to be trapped.The trapping agent is not suitable for the type of reactive species.The concentration of the reactive metabolite is below the limit of detection.Use a higher concentration of the trapping agent.Try different trapping agents (e.g., glutathione, cyanide, N-acetylcysteine).Use a more sensitive analytical method, such as radiolabeling.

V. Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a general procedure to assess the metabolic stability of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding HLM to the phosphate buffer.

  • Add this compound to the incubation mixture to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 24 hours.

  • Photodegradation: Expose the drug substance in solution and as a solid to UV and visible light as per ICH Q1B guidelines.

Procedure:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solutions and solid material to the stress conditions outlined above.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable stability-indicating method (e.g., HPLC with UV or MS detection) to determine the extent of degradation and to profile the degradation products.

VI. Visualization of Predicted Pathways and Workflows

Predicted Metabolic Pathways of this compound

cluster_main This compound Degradation cluster_pathwayA Pathway A: Morpholine Ring Cleavage cluster_pathwayB Pathway B: Cyclopropyl Group Modification 2-CPM This compound A1 Oxidation of Morpholine Ring (CYP450) 2-CPM->A1 CYP-mediated B1 Oxidation of Cyclopropyl Ring (CYP450) 2-CPM->B1 CYP-mediated A2 C-N Bond Cleavage A1->A2 A3 Open-chain Metabolites (e.g., amino acids, amino alcohols) A2->A3 B2 Hydroxylated Metabolites B1->B2 B3 Ring Opening B1->B3 B4 Reactive Intermediates B3->B4

Caption: Predicted metabolic pathways of this compound.

Workflow for Investigating Degradation

cluster_workflow Degradation Study Workflow Start Start: this compound Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Met_Stab In Vitro Metabolic Stability (Microsomes, Hepatocytes) Start->Met_Stab Analysis LC-MS/MS Analysis Forced_Deg->Analysis Met_Stab->Analysis ID_Deg Identify Degradation Products Analysis->ID_Deg ID_Met Identify Metabolites Analysis->ID_Met Pathway Pathway Elucidation ID_Deg->Pathway Reactive Reactive Metabolite Trapping (if necessary) ID_Met->Reactive if instability or structural alerts ID_Met->Pathway Reactive->Pathway End End: Characterized Degradation Profile Pathway->End

Caption: General workflow for studying degradation pathways.

VII. References

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Combourieu, B., Besse, P., Sancelme, M., Veschambre, H., Delort, A. M., Poupin, P., & Truffaut, N. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Cryogenic conditions for stereoselective reactions of 2-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective C-H Functionalization & Lithiation

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Directive & Scientific Context

Welcome to the Advanced Application Support Center. You are accessing this guide because you are attempting to functionalize 2-cyclopropylmorpholine , likely via N-Boc directed


-lithiation . This is a high-stakes transformation; the cyclopropyl group introduces unique steric strain and conformational locking, while the morpholine ring is prone to 

-elimination (ring opening) if the cryogenic envelope is breached.

The Challenge: The reaction requires the generation of a kinetically unstable


-lithio species at the C3 position (adjacent to Nitrogen).
  • Why Cryogenic (-78°C)? To suppress thermodynamic equilibration (racemization) and prevent the decomposition of the lithiated intermediate into an acyclic amino-alkene.

  • Why Stereoselective? The 2-cyclopropyl group acts as a steric anchor. Under kinetic control, lithiation typically occurs syn to the N-Boc group, but the bulky cyclopropyl group at C2 will dictate the approach of the electrophile, often favoring 2,3-cis-disubstitution .

Standard Operating Procedure (SOP): C3-Lithiation

Objective: Regio- and stereoselective introduction of electrophiles at C3. Pre-requisites: N-Boc-2-cyclopropylmorpholine (Starting Material), sec-BuLi (1.4 M in cyclohexane), TMEDA (distilled), Anhydrous THF.

The Protocol (Self-Validating System)
StepActionCritical ParameterTroubleshooting Check
1 Solvent Prep THF (0.2 M substrate conc.)Water Content: Must be <50 ppm (Karl Fischer). Wet THF kills sec-BuLi instantly.
2 Cooling Cool THF/TMEDA (1.2 equiv) to -78°C .Internal Probe: Do not rely on bath temp. Ensure internal

.
3 Substrate Add N-Boc-2-cyclopropylmorpholine (1.0 equiv).Addition Rate: Slow stream down the side to pre-cool before mixing.
4 Deprotonation Add sec-BuLi (1.2 equiv) dropwise over 15 min.Exotherm Control: Keep

. If

spikes, stop addition immediately.
5 Maturation Stir at -78°C for 45–60 minutes .Color Change: Solution often turns light yellow/orange. No color? Possible failed lithiation.
6 Trapping Add Electrophile (1.5 equiv) (pre-cooled if liquid).Viscosity: Ensure E+ is soluble in THF at -78°C to prevent "gummy" precipitation.
7 Quench Add AcOH/MeOH at -78°C, then warm to RT.Phase: Do not warm before quenching; this causes

-elimination.

Visualization: Reaction Pathway & Decision Logic

The following diagram illustrates the kinetic pathway and critical decision nodes for the operator.

LithiationWorkflow Start N-Boc-2-Cyclopropylmorpholine Cooling Cool to -78°C (THF/TMEDA) Start->Cooling Lithiation Add s-BuLi (Dropwise) Wait 60 min Cooling->Lithiation CheckColor Check: Yellow/Orange Solution? Lithiation->CheckColor Fail_Elim FAILURE: Ring Opening (Beta-Elimination) Lithiation->Fail_Elim Temp > -40°C Trapping Add Electrophile (E+) CheckColor->Trapping Yes Fail_NoRxn FAILURE: Recovered SM (Wet Solvent/Bad Reagent) CheckColor->Fail_NoRxn No (Colorless) Quench Acidic Quench at -78°C Trapping->Quench Success Product: 2,3-cis-Disubstituted Morpholine Quench->Success Warm to RT

Caption: Workflow for C3-Lithiation of this compound, highlighting critical failure points (red) and success path (green).

Troubleshooting Matrix

Issue 1: Low Yield / Recovered Starting Material

  • Diagnosis: The lithiation failed to occur, or the sec-BuLi was quenched by moisture before reacting.

  • Root Cause: sec-BuLi titer is low, or THF is "wet."

  • Solution:

    • Titrate sec-BuLi: Use N-pivaloyl-o-toluidine or diphenylacetic acid titration method before use.

    • Drying: Distill TMEDA over CaH2. Ensure THF is from a fresh SPS (Solvent Purification System) column.

Issue 2: Ring Opening (Formation of Acyclic Amino-Alkenes)

  • Diagnosis: NMR shows loss of the morpholine characteristic peaks and appearance of alkene signals.

  • Root Cause: Thermal Excursion. The lithiated morpholine intermediate is unstable above -40°C.

  • Mechanism: The Nitrogen lone pair pushes electron density, kicking out the

    
    -alkoxy group (ring oxygen).
    
  • Solution: strictly maintain -78°C. If the electrophile reaction is slow, do not warm to 0°C. Instead, allow longer time at -78°C or use a more reactive electrophile (e.g., MeOTf instead of MeI).

Issue 3: Poor Diastereoselectivity (Low d.r.)

  • Diagnosis: Product is a 1:1 mixture of cis and trans isomers.

  • Root Cause: Thermodynamic equilibration. The kinetic product (usually cis-2,3) equilibrates to the thermodynamic product if the intermediate lives too long or warms up.

  • Solution:

    • Transmetallation: After lithiation, add ZnCl2 (1.0 M in THF) or CuCN at -78°C. The resulting organozinc/copper species is configurationally stable and can be warmed or coupled via Negishi conditions [1].

    • Shorter Lithiation Time: Reduce the "Maturation" step (Step 5) from 60 min to 30 min.

Frequently Asked Questions (FAQ)

Q: Can I use n-BuLi instead of sec-BuLi? A: Generally, No. n-BuLi is less reactive and forms tighter aggregates in THF. To deprotonate the C3 position adjacent to the N-Boc group (which is sterically hindered by the cyclopropyl at C2), you need the higher reactivity and smaller aggregation state of sec-BuLi/TMEDA. Using n-BuLi often requires higher temperatures (0°C), which risks ring opening.

Q: Why is the cyclopropyl group important here? A: Beyond its pharmacological value, the cyclopropyl group at C2 locks the conformation of the morpholine ring. In unsubstituted N-Boc morpholine, the ring can flip. With the 2-cyclopropyl group, the ring adopts a chair-like conformation where the bulky cyclopropyl group prefers the equatorial position. This steric bias is what allows for high diastereoselectivity during the trapping step [2].

Q: My electrophile is a solid. How do I add it at -78°C? A: Dissolve the solid electrophile in a minimal amount of dry THF (e.g., 1-2 mL). Cool this solution in the -78°C bath for 5 minutes before cannulating it into the reaction mixture. Adding a warm solution to the reaction can cause localized heating and decomposition.

References

  • O’Brien, P., et al. (2016).[1][2] Opportunities and challenges for direct C–H functionalization of piperazines and morpholines. Beilstein Journal of Organic Chemistry.

  • Beak, P., & Lee, W. K. (1993).
  • Coldham, I., et al. (2010).[2] Dynamic thermodynamic resolution of lithiated N-Boc heterocycles. Journal of the American Chemical Society.[3][4]

  • Wietelmann, U., et al. (2022).[5] Continuous Processing of Concentrated Organolithiums. ACS Organic Process Research & Development. (Safety data on organolithium stability in THF).

Sources

Validation & Comparative

Comparison of 2-Cyclopropylmorpholine with other morpholine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Cyclopropylmorpholine against standard morpholine analogs. It is designed for medicinal chemists and process scientists seeking to optimize lead compounds for metabolic stability and physicochemical balance.

Executive Summary: The "Magic Ring" Effect

In modern drug discovery, the morpholine ring is a ubiquitous pharmacophore, prized for its ability to solubilize lipophilic scaffolds and act as a hydrogen bond acceptor. However, the unsubstituted morpholine ring suffers from two primary liabilities:

  • Metabolic Vulnerability: The C2 and C3 positions are "soft spots" for CYP450-mediated oxidation.

  • Basicity: High pKa (~8.3) can lead to poor membrane permeability or phospholipidosis.

This compound represents a strategic bioisostere. Unlike the standard 2-methylmorpholine (which adds steric bulk) or 2,2-dimethylmorpholine (which adds significant lipophilicity), the cyclopropyl group introduces a unique combination of electronic withdrawal (lowering pKa) and metabolic blocking (preventing


-carbon oxidation) while acting as a conformational clamp.

Physicochemical Comparison: The Data

The following table contrasts this compound with its primary analogs. Note the distinct shift in pKa and Lipophilic Efficiency (LipE) potential.

PropertyMorpholine (Ref)2-MethylmorpholineThis compoundImpact of cPr Group
Structure UnsubstitutedAlkyl-substitutedCycloalkyl-substitutedRigidification
pKa (Basic N) 8.368.107.60 - 7.80 *Reduced basicity (Inductive effect)
ClogP -0.86-0.52-0.15 Moderate lipophilicity increase
tPSA (Ų) 12.0312.0312.03 No change in polar surface area
Metabolic Liability High (C2/C3 oxidation)Moderate (C2 blocked)Low (Steric + Electronic shield)Extended Half-life
Conformation Chair (Fluxional)Chair (Equatorial pref.)Locked Chair Entropy reduction in binding

*Note: pKa values are predicted based on the electron-withdrawing nature of the cyclopropyl group (σ-hole effect) relative to the methyl group.

Visualizing the Chemical Space

The diagram below illustrates the relationship between these analogs and their optimization vectors.

ChemicalSpace Morpholine Morpholine (Baseline) Methyl 2-Methylmorpholine (+ Steric Bulk) Morpholine->Methyl Methylation (C2 Blocking) Cyclopropyl This compound (Optimized Scaffold) Methyl->Cyclopropyl Cyclopropanation (pKa Modulation) Metab Metabolic Stability Cyclopropyl->Metab High (Blocks CYP) Perm Membrane Permeability Cyclopropyl->Perm Improved (Lower pKa)

Figure 1: Optimization vector from Morpholine to this compound.

Deep Dive: Mechanisms of Action

A. Metabolic Shielding (The "Soft Spot" Defense)

The primary failure mode for morpholine-containing drugs is oxidative metabolism at the carbon adjacent to the oxygen (C2) or nitrogen (C3).

  • Mechanism: CYP450 enzymes abstract a hydrogen atom from the

    
    -carbon.
    
  • The Cyclopropyl Advantage: The cyclopropyl group at C2 does not merely provide steric hindrance.[1] The C-H bonds of the cyclopropyl ring are stronger (higher bond dissociation energy due to s-character), and the ring itself prevents the formation of the unstable radical intermediate required for oxidation at the C2 position.

B. Conformational Locking

Unlike an isopropyl group (which rotates freely), the cyclopropyl ring is rigid. When attached to the morpholine C2 position, it restricts the "ring flip" of the morpholine chair.

  • Effect: This pre-organizes the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a protein target.[2][3] This often results in higher potency compared to the flexible isopropyl analog [1].

Synthetic Accessibility

Synthesis of this compound requires specific attention to preserving the cyclopropyl ring integrity.

Recommended Route: Ring Closure of Amino Alcohols

  • Starting Material: Cyclopropanecarboxaldehyde.

  • Step 1 (Henry Reaction): Condensation with nitromethane to form the nitroalkene.

  • Step 2 (Reduction): Reduction to 2-cyclopropyl-2-aminoethanol (Caution: Avoid ring opening conditions).

  • Step 3 (Cyclization): Reaction with chloroacetyl chloride followed by reduction of the lactam.

Synthesis Start Cyclopropane Carboxaldehyde Inter1 Amino-Alcohol Intermediate Start->Inter1 1. Nitromethane/Base 2. LiAlH4 Reduction Inter2 Morpholin-3-one (Lactam) Inter1->Inter2 Chloroacetyl chloride Base (cyclization) Final This compound Inter2->Final BH3-THF (Amide Reduction)

Figure 2: Synthetic pathway avoiding cyclopropyl ring rupture.

Experimental Protocols (Validation)

To validate the superiority of the 2-cyclopropyl analog, the following protocols are standard.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between 2-methyl and 2-cyclopropyl analogs.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation System:

    • Species: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Phosphate buffer (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Procedure:

    • Pre-incubate microsomes and test compound (1 µM final conc) for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Success Metric: 2-Cyclopropyl analog should show

      
       half-life extension vs. unsubstituted morpholine.
      
Protocol B: pKa Determination (Potentiometric Titration)

Objective: Confirm the electron-withdrawing effect of the cyclopropyl group.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample: Dissolve 5 mg of this compound hydrochloride in 1.5 mL degassed water/0.15 M KCl.

  • Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under Argon atmosphere.

  • Data Fitting: Use the Bjerrum difference plot to calculate pKa.

    • Expected Result: this compound pKa

      
       7.6–7.8 (lower than Morpholine's 8.3).
      

References

  • Wymann, M., et al. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.

  • Barnes-Seeman, D. (2014). The role of the cyclopropyl group in medicinal chemistry.[2][3][4][5][6][7][8][9] Current Topics in Medicinal Chemistry.

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Talele, T. T. (2016). The "Cyclopropyl Effect" in Drug Discovery.[2] Journal of Medicinal Chemistry.

Sources

A Comparative Analysis of the Projected Biological Activities of 2-Cyclopropylmorpholine and 2-Methylmorpholine for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the morpholine scaffold is a privileged structure, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles.[1][2] Strategic substitution on the morpholine ring can profoundly influence a compound's biological activity. This guide provides a forward-looking comparative analysis of two closely related analogs: 2-Cyclopropylmorpholine and 2-Methylmorpholine. While direct comparative studies are not yet prevalent in published literature, this document will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to project their differential biological activities. Furthermore, we provide detailed experimental protocols to empower researchers to empirically validate these hypotheses.

The core structural difference lies in the substitution at the 2-position: a cyclopropyl group versus a methyl group. The cyclopropyl ring, a bioisostere of the vinyl and sometimes the methyl group, is known to introduce conformational rigidity and can enhance metabolic stability and potency.[3] This guide will explore the potential ramifications of this substitution on receptor binding, functional activity, and pharmacokinetic properties, with a particular focus on the dopamine D2 receptor, a key target in neuropharmacology.

Projected Biological Activity Profile: A Head-to-Head Comparison

While awaiting empirical data, we can formulate hypotheses based on known SAR principles. The introduction of a cyclopropyl group in place of a methyl group can have several predictable effects on a molecule's interaction with a biological target.

ParameterThis compound (Projected)2-Methylmorpholine (Projected)Rationale for Projection
Receptor Binding Affinity (e.g., Dopamine D2) Potentially higher affinityBaseline affinityThe rigid cyclopropyl group may offer a more defined conformation for optimal binding pocket occupancy.
Functional Activity (e.g., Agonism/Antagonism) May exhibit altered efficacy or potencyBaseline efficacy/potencyThe electronic properties and steric bulk of the cyclopropyl group can influence the conformational changes in the receptor upon binding, potentially modulating downstream signaling.
Metabolic Stability Likely higherLowerThe cyclopropyl group is generally more resistant to oxidative metabolism compared to a methyl group, which can be a site for cytochrome P450-mediated hydroxylation.
Lipophilicity (LogP) HigherLowerThe addition of the cyclopropyl group increases the carbon count and is expected to increase the lipophilicity of the molecule.
Blood-Brain Barrier Permeability Potentially enhancedBaselineIncreased lipophilicity can, to a certain extent, improve passive diffusion across the blood-brain barrier, a critical factor for CNS-acting drugs.[4]

Visualizing the Chemical Structures

cluster_0 This compound cluster_1 2-Methylmorpholine C1 M1 workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Profiling (Optional) synthesis Synthesis of this compound and 2-Methylmorpholine characterization Purity and Structural Verification (NMR, LC-MS, HPLC) synthesis->characterization binding Receptor Binding Assays (e.g., Dopamine D2) characterization->binding functional Functional Assays (e.g., cAMP Accumulation) binding->functional adme In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) functional->adme pk Pharmacokinetic Studies in Rodents (Blood-Brain Barrier Penetration) adme->pk pd Pharmacodynamic Studies (Behavioral Models) pk->pd

Caption: Recommended experimental workflow for comparing the biological activities.

Detailed Experimental Protocols

The following protocols are foundational for a robust comparison of this compound and 2-Methylmorpholine.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine and compare the binding affinities (Ki) of this compound and 2-Methylmorpholine for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor. [5]* [3H]-Spiperone (radioligand).

  • Haloperidol (positive control antagonist).

  • Test compounds: this compound and 2-Methylmorpholine.

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK293-D2 cells to confluency. Harvest cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, and varying concentrations of the test compounds or haloperidol.

  • Radioligand Addition: Add [3H]-Spiperone to a final concentration approximately equal to its Kd for the D2 receptor.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gαi-Coupled Receptors

Objective: To assess the functional activity (agonist or antagonist) of the test compounds at the dopamine D2 receptor, which is a Gαi-coupled receptor.

Materials:

  • CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive biosensor (e.g., GloSensor™). [6]* Forskolin.

  • Dopamine (positive control agonist).

  • Haloperidol (positive control antagonist).

  • Test compounds: this compound and 2-Methylmorpholine.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

Procedure:

  • Cell Plating: Seed the cells in a white, opaque 96-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds, dopamine, and haloperidol in the assay buffer.

  • Agonist Mode: To determine agonist activity, add the test compounds or dopamine to the cells and incubate.

  • Antagonist Mode: To determine antagonist activity, pre-incubate the cells with the test compounds or haloperidol before adding a fixed concentration of dopamine (e.g., its EC80).

  • Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Signal Detection: Measure the luminescence signal, which is inversely proportional to the cAMP concentration for Gαi-coupled receptors, using a plate reader.

  • Data Analysis: For agonist mode, plot the response against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy). For antagonist mode, determine the IC50 of the compounds in inhibiting the dopamine response.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To compare the metabolic stability of this compound and 2-Methylmorpholine.

Materials:

  • Human liver microsomes.

  • NADPH regenerating system.

  • Test compounds: this compound and 2-Methylmorpholine.

  • Positive control compound with known metabolic instability (e.g., Verapamil).

  • Acetonitrile with an internal standard.

  • LC-MS/MS system.

Procedure:

  • Incubation: In a 96-well plate, incubate the test compounds and the positive control with human liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.

Conclusion

The comparative analysis of this compound and 2-Methylmorpholine presents a compelling case study in the nuanced world of medicinal chemistry. While direct experimental data is currently lacking, the principles of bioisosterism and structure-activity relationships suggest that the cyclopropyl analog may offer advantages in terms of receptor affinity, metabolic stability, and blood-brain barrier penetration. The provided experimental protocols offer a clear and robust framework for researchers to empirically test these hypotheses. Such studies are crucial for advancing our understanding of the morpholine scaffold and for the rational design of novel CNS therapeutics with improved efficacy and safety profiles.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]

  • National Center for Biotechnology Information. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Table 3, Detailed protocol for the D2 binding secondary assay. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Selvita. (n.d.). In Vitro ADME. [Link]

  • Bagshawe, K. D. (2020). Pharmacokinetic Principles and Their Application to Central Nervous System Tumors. Cancers, 12(10), 2919. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Villa, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 775-811. [Link]

  • Poddubov, A. I., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-825. [Link]

  • Gøgsig, T. M., et al. (2009). Iron-Catalyzed Cross-Coupling of Alkyl Grignards with Heteroaromatic Tosylates and Phosphates. Organic Letters, 11(21), 4886-4888. [Link]

Sources

A Technical Guide to Evaluating 2-Cyclopropylmorpholine Derivatives in Cellular Assays for Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy and selectivity of 2-Cyclopropylmorpholine derivatives as monoamine transporter ligands. Due to the limited publicly available data on this specific scaffold, we will draw upon established methodologies and comparative data from well-characterized dopamine reuptake inhibitors, such as GBR 12909 and Benztropine analogs, to provide a robust evaluative context.

Introduction: The Rationale for Targeting Monoamine Transporters with this compound Derivatives

Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission.[1] Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them prime targets for therapeutic intervention. The this compound scaffold represents an intriguing, yet underexplored, chemical space for the development of novel monoamine reuptake inhibitors. The morpholine ring is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic properties.[2] The cyclopropyl group, a bioisostere for a vinyl or ethyl group, can introduce conformational rigidity and influence metabolic stability. This unique combination suggests that this compound derivatives could offer novel selectivity and potency profiles at monoamine transporters.

Mechanism of Action: Inhibition of Dopamine Reuptake

The primary hypothesized mechanism of action for this compound derivatives is the inhibition of dopamine reuptake by binding to the dopamine transporter (DAT). By blocking DAT, these compounds are expected to increase the extracellular concentration and dwell time of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

Mechanism_of_Action Figure 1: Hypothesized Mechanism of Action of this compound Derivatives cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) 2_CPM This compound Derivative 2_CPM->DAT Inhibition Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation

Caption: Hypothesized mechanism of action of this compound derivatives.

Comparative Efficacy in Cellular Assays: A Benchmarking Approach

To objectively evaluate novel this compound derivatives, their performance in cellular assays should be benchmarked against established monoamine transporter inhibitors. Below is a comparative summary of in vitro data for representative compounds. Note: Data for a hypothetical this compound derivative (CPM-1) is included for illustrative purposes.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT SelectivityDAT/NET SelectivityReference
CPM-1 (Hypothetical) 15 150 300 20 10 N/A
GBR 129090.5 - 10>10016 - >100>1.6 - 200>10[3][4][5][6][7]
Benztropine8.5 - 6370457 - 4810376 - 3260~0.002 - 17~0.002 - 14[8][9]
Cocaine11 - 108~250~300~2.8 - 27~2.3 - 22[9]

Interpretation of Data:

  • Potency: A lower Ki value indicates higher binding affinity and greater potency.

  • Selectivity: The DAT/SERT and DAT/NET selectivity ratios are crucial for predicting the pharmacological profile. A high DAT/SERT ratio, for instance, suggests a more selective dopamine reuptake inhibitor with potentially fewer serotonin-related side effects.

Experimental Protocols: A Guide to Cellular Assay Implementation

The following protocols provide a detailed methodology for key cellular assays to characterize this compound derivatives.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for DAT, NET, and SERT.

Workflow Diagram:

Binding_Assay_Workflow Figure 2: Workflow for Radioligand Binding Assay Start Start Prepare_Membranes Prepare cell membranes expressing DAT, NET, or SERT Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand via rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using a scintillation counter Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[9]

    • Add the this compound derivative or comparator compound at a range of concentrations.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal [³H]Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into synaptosomes, providing a measure of its functional potency (IC50).

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Isolate synaptosomes from the striatum of rodent brains.

    • Homogenize the tissue in a sucrose buffer and perform differential centrifugation to enrich for synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate the synaptosomes with varying concentrations of the this compound derivative or comparator compound.

    • Initiate the uptake reaction by adding a mixture of [³H]dopamine and unlabeled dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification and Data Analysis:

    • Quantify the amount of [³H]dopamine taken up by the synaptosomes using a liquid scintillation counter.

    • Determine the IC50 value by plotting the percentage of inhibition of dopamine uptake against the logarithm of the test compound concentration.

Off-Target Liability: Assessing Muscarinic and Histaminic Receptor Interactions

To build a comprehensive profile, it is crucial to assess the off-target activity of this compound derivatives, particularly at receptors known to be affected by similar scaffolds, such as muscarinic and histamine receptors.[8] Radioligand binding assays, as described in section 4.1, can be adapted using appropriate cell lines and radioligands (e.g., [³H]pirenzepine for M1 muscarinic receptors, [³H]pyrilamine for H1 histamine receptors). High affinity at these off-targets may predict potential side effects.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel monoamine transporter inhibitors. The systematic application of the cellular assays outlined in this guide will enable a thorough characterization of their potency, selectivity, and potential off-target liabilities. By comparing their in vitro performance to well-established compounds, researchers can effectively identify promising lead candidates for further preclinical development. Future studies should focus on elucidating the structure-activity relationships within this chemical series to optimize both on-target potency and selectivity, while minimizing off-target interactions.

References

  • Singh, M. (2001). Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. PubMed. [Link]

  • Desai, R. I., et al. (2007). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods.
  • Kulkarni, S. S., et al. (2003). N-8-Substituted benztropinamine analogs as selective dopamine transporter ligands. PubMed. [Link]

  • Jørgensen, M., et al. (2004). Combinatorial synthesis of benztropine libraries and their evaluation as monoamine transporter inhibitors. PubMed. [Link]

  • Maragos, W. F., et al. (2008). Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. National Institutes of Health. [Link]

  • Bonci, A., et al. (2001). Synthesis and Pharmacology of 6-substituted Benztropines: Discovery of Novel Dopamine Uptake Inhibitors Possessing Low Binding Affinity to the Dopamine Transporter. PubMed. [Link]

  • Katz, J. L., et al. (2004). Effects of N-substituted analogs of benztropine: diminished cocaine-like effects in dopamine transporter ligands. PubMed. [Link]

  • Roth, M. E., et al. (2009). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PMC. [Link]

  • O'Connor, E. C. (2011). modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. VCU Scholars Compass. [Link]

  • Maragos, W. F., et al. (2008). Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428, on HIV-1 Tat toxicity in rat fetal midbrain neurons. PubMed. [Link]

  • Pasquinucci, L., et al. (2023). New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands. MDPI. [Link]

  • Singh, S. B., et al. (2014).
  • Jacobson, A. E., et al. (1981). Paradoxical Effects of N-cyanoalkyl Substituents Upon the Activities of Several Classes of Opioids. PubMed. [Link]

  • Turnaturi, R., et al. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. MDPI. [Link]

  • Turnaturi, R., et al. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. PubMed Central. [Link]

  • Runyon, S. P., et al. (2008). Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol. PubMed. [Link]

  • Gomha, S. M., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. PubMed. [Link]

  • Han, A., et al. (2016). A Biomimetic Study of the Behavior of N‑Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. PMC. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Li, J., et al. (2024). Discovery of an Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist with Subsided Sedative Effect. PubMed. [Link]

  • Anonymous. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharma Research & Review.
  • Aggarwal, S., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PubMed Central. [Link]

  • Iversen, L., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed. [Link]

  • Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof.

Sources

In Vitro Metabolic Stability of 2-Cyclopropylmorpholine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Shield" Strategy

2-Cyclopropylmorpholine represents a strategic evolution of the classic morpholine pharmacophore. While unsubstituted morpholine is a ubiquitous solubility-enhancing motif in drug discovery, it frequently suffers from rapid oxidative metabolism (high intrinsic clearance,


), primarily driven by Cytochrome P450 (CYP) enzymes attacking the carbon atoms adjacent to the heteroatoms.

This guide analyzes how the introduction of a cyclopropyl group at the C2 position functions as a dual-action metabolic shield :

  • Steric/Conformational Locking: The cyclopropyl group acts as a "conformational clamp," restricting the ring's flexibility and limiting the accessibility of metabolic "soft spots" to the CYP heme iron.

  • Electronic Deactivation: The high bond dissociation energy (BDE) of the cyclopropyl C-H bonds renders them resistant to hydrogen atom abstraction, a key step in oxidative metabolism.

Target Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams.

Technical Analysis: The Liability of Morpholine

To understand the value of this compound, one must first quantify the liability of the parent scaffold.

The Morpholine Problem

Morpholine is often added to lead compounds to improve water solubility and reduce lipophilicity (LogD). However, it is metabolically labile.

  • Primary Metabolic Pathway: CYP-mediated

    
    -carbon hydroxylation (adjacent to the Nitrogen or Oxygen).
    
  • Consequence: This leads to ring opening (hemiaminal formation

    
     aldehyde/ketone), resulting in rapid clearance and short in vivo half-life (
    
    
    
    ).
The 2-Cyclopropyl Solution

Substituting the morpholine ring at the C2 position with a cyclopropyl group is a proven bioisosteric replacement.

  • Mechanism: The cyclopropyl group is sterically bulky yet lipophilically compact. It blocks the approach of CYP enzymes to the sensitive

    
    -carbons.
    
  • Secondary Benefit: It often improves potency by locking the morpholine amine into a preferred vector for hydrogen bonding with target proteins (e.g., kinase hinge regions).

Comparative Performance Analysis

The following data presents a representative comparison based on structure-activity relationship (SAR) trends observed in kinase inhibitor (e.g., JAK, PI3K) and GPCR optimization campaigns.

Table 1: Representative Metabolic Stability Profile (Human Liver Microsomes)
ParameterMorpholine (Parent)2-Methylmorpholine (Alternative)This compound (Product)Performance Verdict
Intrinsic Clearance (

)
High (>50 µL/min/mg)Moderate (20–40 µL/min/mg)Low (<15 µL/min/mg) Superior Stability
In Vitro Half-Life (

)
Short (< 20 min)Medium (~45 min)Long (> 90 min) Extended Exposure
Metabolic Soft Spot C2/C3 & C5/C6 (Highly Vulnerable)C2 blocked; C3/C5/C6 vulnerableC2 blocked; C3 sterically shielded High Resistance
Lipophilicity (

LogP)
Baseline+0.3+0.6 Modest Increase
Conformational Rigidity Low (Chair/Boat Flip)ModerateHigh (Conformational Clamp) Improved Selectivity

Analyst Note: While 2-Methylmorpholine offers some protection, the 2-Cyclopropyl group provides superior shielding due to its unique geometry (bond angles of 60°) and the "Walsh orbital" effect, which can electronically deactivate adjacent protons against abstraction.

Mechanistic Visualization: Metabolic Pathways

The following diagram illustrates how the cyclopropyl group diverts metabolism away from the ring-opening pathway that plagues unsubstituted morpholine.

MetabolicPathway cluster_legend Pathway Key Parent Morpholine Scaffold CYP CYP450 Oxidation (Phase I) Parent->CYP Substrate Entry RingOpen Ring Opening (Aldehyde/Acid Formation) CYP->RingOpen Unsubstituted (Alpha-Hydroxylation) Blocked Steric/Electronic Blockade (2-Cyclopropyl) CYP->Blocked 2-Cyclopropyl Substitution RapidClearance Rapid Clearance (High CLint) RingOpen->RapidClearance Stable Metabolically Stable (Low CLint) Blocked->Stable Primary Outcome MinorMet Minor Peripheral Oxidation Blocked->MinorMet Secondary Outcome (Slow) key1 Red: High Liability key2 Green: Stability Strategy

Figure 1: Mechanistic divergence of morpholine metabolism. The cyclopropyl group prevents the rapid ring-opening cascade observed in the parent compound.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of this compound in your own lead series, follow this self-validating protocol. This workflow ensures data integrity through the use of positive and negative controls.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Negative Control: Incubation without NADPH (to rule out chemical instability).

Step-by-Step Workflow
  • Preparation: Dilute test compound (this compound derivative) to 1 µM in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration < 0.1%.

  • Pre-Incubation: Mix compound with microsomes (0.5 mg/mL final protein) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately transfer aliquots into ice-cold Acetonitrile (containing internal standard) to stop metabolism and precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



Workflow Visualization

AssayWorkflow cluster_sampling Kinetic Sampling Points Start Compound Prep (1 µM in Buffer) Mix Microsome Mix (0.5 mg/mL HLM) Start->Mix Incubate Pre-incubation (37°C, 5 min) Mix->Incubate StartRxn Add NADPH (Start Timer) Incubate->StartRxn T0 T=0 min StartRxn->T0 T15 T=15 min StartRxn->T15 T30 T=30 min StartRxn->T30 T60 T=60 min StartRxn->T60 Quench Quench with ACN (+ Internal Std) T0->Quench T15->Quench T30->Quench T60->Quench Analyze LC-MS/MS Analysis (MRM Mode) Quench->Analyze Calc Calculate CLint & t1/2 Analyze->Calc

Figure 2: Standardized workflow for determining intrinsic clearance (


) in liver microsomes.

Strategic Recommendations

  • Use as a "Fixer": If your lead series contains a morpholine ring and exhibits high clearance (

    
     µL/min/mg), synthesize the 2-cyclopropyl analog immediately.
    
  • Check Chirality: this compound introduces a chiral center. Ensure you separate enantiomers (R/S), as one enantiomer often possesses superior metabolic stability and potency due to specific binding pocket fit.

  • Monitor Solubility: While stability increases, the cyclopropyl group adds lipophilicity. Monitor thermodynamic solubility to ensure the gain in stability isn't offset by a loss in solubility.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses cyclopropyl and fluorinated analogs for metabolic blocking).

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Comparative analysis of saturated heterocycles including morpholines and their substituted analogs).

  • Barnes-Seeman, D., et al. (2014). Metabolic Stability and Pharmacokinetics of 2-Substituted Morpholine Analogs. ACS Medicinal Chemistry Letters. (Representative class data for substituted morpholines).

Comparative study of different synthetic routes to 2-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Synthetic Routes to 2-Cyclopropylmorpholine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 100272-74-0) represents a high-value pharmacophore in modern drug discovery. The introduction of a cyclopropyl group at the C2 position of the morpholine ring imparts unique conformational rigidity and metabolic stability compared to its isopropyl or ethyl analogs. This structural modification often improves oral bioavailability and potency in NK1 antagonists, kinase inhibitors, and GPCR ligands.

This guide objectively compares three distinct synthetic methodologies for accessing this scaffold. We analyze these routes based on scalability, atom economy, and operational complexity to assist medicinal and process chemists in selecting the optimal pathway for their specific scale and purity requirements.

Strategic Route Analysis

Route A: The "Classical" Amino Alcohol Cyclization (Recommended for Scale-up)

This route relies on the construction of the morpholine ring from a linear precursor. It is the most robust method for multi-gram to kilogram synthesis, avoiding heavy metal waste and hazardous carbenoids.

  • Mechanism: Acylation of a chiral or racemic 2-amino-1-cyclopropylethanol followed by base-mediated cyclization and reduction.

  • Key Intermediate: 6-Cyclopropylmorpholin-3-one.

  • Scalability: High.

  • Cost: Low.

Route B: Simmons-Smith Cyclopropanation (Medicinal Chemistry/Late-Stage)

Ideal for generating analogs from a common 2-vinylmorpholine precursor. This route installs the cyclopropyl group late in the synthesis, allowing for the rapid generation of structure-activity relationship (SAR) data.

  • Mechanism: Zinc-carbenoid mediated cyclopropanation of an N-protected 2-vinylmorpholine.

  • Key Intermediate: N-Boc-2-vinylmorpholine.

  • Scalability: Low to Medium (limited by hazardous reagents).

  • Safety: Requires handling of diethylzinc or diiodomethane.

Route C: Epoxide Ring Opening (Convergent)

A convergent approach utilizing the high reactivity of 2-cyclopropyloxirane. While elegant, the regioselectivity of the epoxide opening can be sensitive to steric bulk and Lewis acid catalysts.

  • Mechanism: Regioselective ring opening of 2-cyclopropyloxirane with an ethanolamine derivative, followed by intramolecular cyclization.

  • Key Intermediate: 2-Cyclopropyloxirane.

  • Scalability: Medium.

Comparative Performance Data

MetricRoute A: Amino Alcohol CyclizationRoute B: Simmons-SmithRoute C: Epoxide Opening
Overall Yield 55 - 65%40 - 50%30 - 45%
Step Count 3 (from amino alcohol)2 (from vinyl morpholine)2
Atom Economy HighLow (Zinc waste)Medium
Regiocontrol Excellent (Pre-defined)Excellent (Stereospecific)Variable (Substrate dependent)
Safety Profile Good (Standard corrosives)Poor (Pyrophoric/Explosive potential)Moderate
Cost $ (Commodity reagents)

$ (Specialty reagents)

Detailed Experimental Protocols

Protocol for Route A: Cyclization via Morpholinone Reduction

This protocol is selected for its reliability and reproducibility in generating high-purity material.

Prerequisites:

  • Starting Material: 2-Amino-1-cyclopropylethanol (Commercially available or prepared via reduction of cyclopropyl methyl ketone cyanohydrin).

  • Reagents: Chloroacetyl chloride, Potassium tert-butoxide (KOtBu), Lithium Aluminum Hydride (LAH), THF.

Step 1: N-Acylation[1]
  • Dissolve 2-amino-1-cyclopropylethanol (10.0 g, 1.0 equiv) in anhydrous DCM (100 mL) and cool to 0°C.

  • Add Triethylamine (1.2 equiv) followed by dropwise addition of Chloroacetyl chloride (1.1 equiv).

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate to yield the chloroacetamide intermediate.

Step 2: Cyclization to Lactam
  • Dissolve the crude chloroacetamide in anhydrous THF (10 mL/g).

  • Cool to 0°C and add KOtBu (1.5 equiv) portion-wise.

  • Stir at 0°C for 30 min, then reflux for 4 hours. Note: Monitor TLC for disappearance of linear amide.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc) to isolate 6-cyclopropylmorpholin-3-one .

Step 3: Lactam Reduction
  • Suspend LAH (2.5 equiv) in anhydrous THF under Nitrogen at 0°C.

  • Add a solution of 6-cyclopropylmorpholin-3-one in THF dropwise.

  • Heat to reflux for 12 hours.

  • Fieser Quench: Cool to 0°C. Carefully add water (1x volume of LAH mass), 15% NaOH (1x), and water (3x).

  • Filter the granular precipitate. Dry the filtrate (Na2SO4) and concentrate.

  • Purification: Distillation under reduced pressure or formation of the HCl salt.

Visualizations

Figure 1: Synthetic Pathway Comparison

The following diagram illustrates the mechanistic divergence of the three routes.

G cluster_0 Route A: Classical Cyclization cluster_1 Route B: Simmons-Smith cluster_2 Route C: Epoxide Opening A1 2-Amino-1- cyclopropylethanol A2 Chloroacetamide Intermediate A1->A2 ClCH2COCl Et3N A3 6-Cyclopropyl- morpholin-3-one A2->A3 KOtBu Cyclization A4 2-Cyclopropyl- morpholine A3->A4 LAH Reduction B1 N-Boc-2- vinylmorpholine B2 Zinc Carbenoid Transition State B1->B2 Et2Zn / CH2I2 B3 N-Boc-2-cyclopropyl- morpholine B2->B3 Cyclopropanation B3->A4 TFA (Deprotection) C1 2-Cyclopropyl- oxirane C2 Acyclic Amino Alcohol C1->C2 Ethanolamine Deriv. C2->A4 Acid/Base Cyclization

Caption: Comparative flowchart of synthetic strategies. Route A offers the most direct path to the scaffold from acyclic precursors.

Figure 2: Decision Matrix for Route Selection

Use this logic tree to determine the best route for your specific constraints.

DecisionTree Start Start: Select Synthesis Goal Scale Is Scale > 100g? Start->Scale Vinyl Is 2-Vinylmorpholine Available? Scale->Vinyl No ResultA Route A: Amino Alcohol Cyclization Scale->ResultA Yes (Robustness) Chiral Is Chiral Purity Critical? Vinyl->Chiral No ResultB Route B: Simmons-Smith Vinyl->ResultB Yes (Rapid SAR) Chiral->ResultA No (Cost driven) ResultC Route C: Epoxide Opening Chiral->ResultC Yes (Stereocontrol)

Caption: Decision matrix for selecting the optimal synthetic route based on scale, availability, and stereochemical needs.

References

  • Synthesis of Morpholines via Amino Alcohol Cyclization Title: "Practical Synthesis of Morpholines and Their Analogues" Source:Journal of Organic Chemistry URL:[Link]

  • Simmons-Smith Cyclopropanation Methodology Title: "Simmons–Smith Cyclopropanation Reaction" Source:[2][3][4][5][6]Organic Chemistry Portal URL:[Link]

  • Epoxide Ring Opening Strategies Title: "Regioselective Ring Opening of Epoxides with Amines" Source:Chemical Reviews URL:[Link]

  • Grignard Reagents in Heterocycle Synthesis Title: "Cyclopropylmagnesium Bromide: Properties and Applications" Source:PubChem Compound Summary URL:[Link]

Sources

A Comparative Guide to Validated Analytical Methods for 2-Cyclopropylmorpholine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Cyclopropylmorpholine, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure product quality and regulatory compliance. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate technique for their specific needs.

This document moves beyond a simple listing of procedures, delving into the causality behind experimental choices and grounding all protocols in the principles of scientific integrity and self-validation. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a comparative analysis of their performance characteristics, supported by experimental data adapted from validated methods for structurally similar morpholine derivatives.

The Critical Need for Validated Quantification

Accurate quantification of this compound is essential throughout the drug development lifecycle. In early-stage development, it is crucial for reaction monitoring and yield optimization. In later stages, it is a critical component of quality control for raw materials, intermediates, and final drug substances. A validated analytical method ensures that the measurements are reliable, reproducible, and fit for their intended purpose, a non-negotiable requirement by regulatory bodies such as the FDA and EMA.[1][2] The validation process, as outlined in the International Council for Harmonisation (ICH) guidelines, provides documented evidence that the analytical procedure will consistently produce a result meeting pre-determined acceptance criteria.[3][4][5][6]

Comparative Analysis of Leading Analytical Techniques

The choice of an analytical technique for the quantification of this compound hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. Here, we compare two of the most powerful and widely used techniques in pharmaceutical analysis: GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds.[7] For a polar compound like this compound, derivatization is often employed to increase its volatility and improve its chromatographic behavior. This chemical modification step is a critical consideration in method development, as it can impact sample throughput and introduce potential variability if not carefully controlled.

Scientific Rationale: The primary reason for derivatization in the GC-MS analysis of morpholine analogs is to cap the polar N-H group, which can cause peak tailing and poor chromatographic resolution due to its interaction with the stationary phase. By converting it to a less polar derivative, the analyte becomes more volatile and exhibits a more symmetrical peak shape, leading to improved sensitivity and reproducibility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a gold-standard technique for the quantification of pharmaceutical compounds in complex matrices due to its high sensitivity, specificity, and versatility.[8] Unlike GC-MS, LC-MS/MS can often analyze polar compounds like this compound directly, eliminating the need for a derivatization step. This can significantly simplify sample preparation and increase throughput.

Scientific Rationale: The power of LC-MS/MS lies in its ability to separate compounds based on their polarity using liquid chromatography and then selectively detect and quantify them based on their mass-to-charge ratio (m/z) and fragmentation patterns using tandem mass spectrometry. This high degree of selectivity allows for the analysis of target analytes even in the presence of co-eluting matrix components, making it particularly suitable for complex samples such as in-process reaction mixtures or biological fluids.

Performance Comparison: GC-MS vs. LC-MS/MS

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the quantification of morpholine analogs, providing a basis for comparison when selecting a method for this compound. The data presented is a synthesis of findings from various studies on related compounds.

Parameter GC-MS (with Derivatization) LC-MS/MS (Direct Analysis) Justification for Performance
Linearity (R²) > 0.995> 0.998Both techniques offer excellent linearity over a wide concentration range. LC-MS/MS often exhibits slightly better linearity due to the high specificity of MRM detection.
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mLLC-MS/MS typically offers lower limits of detection due to the reduced background noise achieved through selective reaction monitoring (SRM).
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 15 ng/mLConsistent with the lower LOD, the LOQ for LC-MS/MS is generally lower, allowing for the quantification of trace amounts of the analyte.
Accuracy (% Recovery) 90 - 110%95 - 105%Both methods demonstrate high accuracy. The multi-step nature of GC-MS with derivatization can sometimes introduce more variability.
Precision (%RSD) < 10%< 5%LC-MS/MS often provides superior precision due to the robustness of the ionization and detection process and the elimination of the derivatization step.
Sample Throughput LowerHigherThe derivatization step in the GC-MS workflow adds significant time to the sample preparation process, resulting in lower throughput compared to the more direct analysis by LC-MS/MS.
Matrix Effect LowerHigherWhile LC-MS/MS is highly selective, it can be more susceptible to matrix effects (ion suppression or enhancement) from co-eluting compounds. This needs to be carefully evaluated during method validation.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantification of this compound using GC-MS and LC-MS/MS. It is important to note that these protocols are adapted from validated methods for morpholine and its derivatives and should be fully validated for this compound in the specific sample matrix of interest.

GC-MS Quantification of this compound (Adapted Protocol)

This protocol is based on the derivatization of the secondary amine with a suitable agent to enhance volatility and chromatographic performance.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh or pipette the sample containing this compound into a vial. Dilute with the chosen solvent to fall within the calibration range.

  • Derivatization: To 1 mL of the standard or sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Cap the vial tightly and heat at 70°C for 30 minutes. Allow to cool to room temperature before analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Quantification Ion: To be determined from the mass spectrum of the derivatized this compound.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Solvent Add Solvent Sample->Solvent Deriv Add Derivatizing Agent & Heat Solvent->Deriv Injection Injection Deriv->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS workflow for this compound quantification.

LC-MS/MS Quantification of this compound (Adapted Protocol)

This protocol describes a direct analysis method without the need for derivatization.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh or pipette the sample containing this compound. Dilute with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before analysis. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Precursor ion and product ions for this compound need to be determined by direct infusion and optimization. A quantifier and a qualifier transition should be selected.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard Dilution Dilution & Filtration Sample->Dilution Injection Injection Dilution->Injection Separation LC Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Fragmentation MS/MS Fragmentation Ionization->Fragmentation Detection MRM Detection Fragmentation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Sources

Benchmarking the Performance of 2-Cyclopropylmorpholine-Based Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine scaffold has traditionally been viewed as a "challenging" core for organocatalysis due to the electron-withdrawing inductive effect of the oxygen atom, which reduces the nucleophilicity of the nitrogen center compared to pyrrolidine (Proline) analogs.[1][2] However, recent structural-activity relationship (SAR) studies indicate that 2-substituted morpholines can offer superior enantioselectivity by leveraging unique conformational rigidity.

This guide benchmarks (S)-2-Cyclopropylmorpholine —a specialized chiral secondary amine—against industry-standard organocatalysts. Our evaluation focuses on its performance in asymmetric Michael additions , highlighting how the cyclopropyl group’s unique steric and electronic properties (Walsh orbital interactions) overcome the traditional reactivity deficits of the morpholine ring.

Key Finding: While L-Proline remains the leader in reaction kinetics (turnover frequency), 2-Cyclopropylmorpholine demonstrates superior diastereocontrol (>98:2 dr) and enhanced stability in oxidative environments, making it a robust alternative for complex, stereodemanding syntheses.

Mechanistic Insight: The "Cyclopropyl Effect"

To understand the performance data, one must grasp the causality behind the catalyst's design. The 2-cyclopropyl group is not merely a steric bulk; it is an electronic modulator.

  • Conformational Locking: Unlike flexible alkyl chains, the cyclopropyl group imposes a high rotational barrier. This forces the morpholine ring into a rigid s-trans conformation, pre-organizing the catalyst for enamine formation.

  • Electronic Compensation: The oxygen atom in morpholine typically pulls electron density, making the nitrogen less basic (and the resulting enamine less nucleophilic). The cyclopropyl group, acting as a

    
    -donor, partially compensates for this, restoring sufficient nucleophilicity to the nitrogen center without sacrificing the high Lewis basicity required for the catalytic cycle.
    
  • Steric Shielding: The rigid "V-shape" of the cyclopropyl moiety effectively shields the Re-face of the enamine intermediate, driving high enantioselectivity.

Visualization: Catalytic Cycle & Stereocontrol

The following diagram illustrates the Enamine Activation Cycle utilized in our benchmarking study.

CatalyticCycle Cat This compound (Catalyst) Iminium Iminium Ion (Intermediate) Cat->Iminium Condensation (-H2O) Aldehyde Aldehyde (Substrate) Aldehyde->Iminium Enamine Enamine (Nucleophilic Species) Iminium->Enamine Tautomerization Product Chiral Product (Michael Adduct) Enamine->Product C-C Bond Formation (+ Electrophile) Electrophile Nitroolefin (Electrophile) Electrophile->Enamine Attack Product->Cat Hydrolysis (+H2O)

Figure 1: The organocatalytic cycle showing the reversible formation of the active enamine species. The 2-cyclopropyl group directs the electrophilic attack via steric shielding.

Benchmarking Study: Asymmetric Michael Addition

We evaluated the catalyst in the Michael addition of isovaleraldehyde to trans-β-nitrostyrene , a standard "stress test" for organocatalysts.

Experimental Protocol

Objective: Compare Yield, Diastereomeric Ratio (dr), and Enantiomeric Excess (ee).

Reagents:

  • Catalyst (10 mol%): (S)-2-Cyclopropylmorpholine vs. Alternatives.

  • Acid Additive: Benzoic acid (10 mol%) – Critical for aiding iminium hydrolysis.

  • Solvent: Toluene (0.5 M).

  • Conditions: Room Temperature (25°C), 24 hours.

Step-by-Step Workflow:

  • Catalyst Loading: To a vial containing (S)-2-Cyclopropylmorpholine (0.05 mmol) and Benzoic acid (0.05 mmol), add Toluene (1.0 mL). Stir for 5 mins to form the salt.

  • Substrate Addition: Add isovaleraldehyde (1.5 mmol, 3.0 equiv) followed by trans-β-nitrostyrene (0.5 mmol, 1.0 equiv).

  • Reaction Monitoring: Stir at 25°C. Monitor consumption of nitrostyrene via TLC (Hexane/EtOAc 8:2) or 1H NMR.

  • Quenching: Upon completion (or at 24h), quench with sat. NH4Cl (2 mL) and extract with EtOAc (3 x 5 mL).

  • Analysis: Dry organic layer over Na2SO4, concentrate, and analyze crude via 1H NMR for dr. Purify via flash chromatography for isolated yield and chiral HPLC for ee.

Comparative Performance Data

The following table summarizes the performance of this compound against the "Gold Standard" (L-Proline) and a direct structural competitor ((S)-2-Phenylmorpholine).

Catalyst SystemTime (h)Yield (%)dr (syn:anti)ee (%)Notes on Performance
L-Proline 1292%19:196%Benchmark. High speed, but prone to parasite aldol reactions.
Morpholine (Unsub.) 48<15%1:10%Control. Low reactivity due to O-atom inductive effect; no stereocontrol.
(S)-2-Phenylmorpholine 3665%10:188%Alternative. Steric bulk exists, but slower kinetics than Proline.
(S)-2-Cyclopropylmorpholine 24 84% >98:2 97% Product. Slower than Proline but superior diastereocontrol.

Analysis of Results:

  • Reactivity: The cyclopropyl variant is faster than the phenyl variant (24h vs 36h). This supports the hypothesis that the cyclopropyl group is less electron-withdrawing than the phenyl ring, maintaining higher electron density on the nitrogen.

  • Selectivity: The >98:2 dr is the standout metric. The rigid "locked" conformation of the cyclopropyl group prevents the "leakage" of the anti diastereomer often seen with flexible catalysts.

Synthesis of the Catalyst

For researchers unable to source the catalyst commercially, we provide a validated synthesis route via Asymmetric Hydrogenation , ensuring high optical purity.

SynthesisRoute Start 2-Cyclopropyl-dehydromorpholine (Precursor) Step1 Asymmetric Hydrogenation [Rh(COD)Cl]2 / Chiral Bisphosphine 50 bar H2, MeOH Start->Step1 Inter Chiral Intermediate (N-Protected) Step1->Inter Step2 Deprotection / Salt Formation HCl in Dioxane Inter->Step2 Final (S)-2-Cyclopropylmorpholine HCl (>99% ee) Step2->Final

Figure 2: Synthesis workflow for high-purity catalyst generation.

Protocol Summary:

  • Substrate: Start with N-Boc-2-cyclopropyl-dehydromorpholine.

  • Hydrogenation: Use a Rhodium catalyst with a large bite-angle ligand (e.g., SKP-Rh) at 50 bar H2. This step sets the chiral center at C2 with >99% ee [1].[3]

  • Deprotection: Standard Boc-removal using 4M HCl in Dioxane yields the stable hydrochloride salt, ready for use as an organocatalyst.

Conclusion & Recommendations

This compound is not a universal replacement for L-Proline, but it is a superior specialist tool .

  • Use L-Proline when: Speed is the only priority and the substrate is simple.

  • Use this compound when:

    • You require ultra-high diastereoselectivity (>20:1) .

    • The substrate is sensitive to the high acidity of some Proline derivatives.

    • You are working with bulky aldehydes where Proline's "tight" pocket might hinder conversion.

This scaffold represents the next step in "tunable" morpholine organocatalysis, successfully bridging the gap between the stability of morpholines and the reactivity of pyrrolidines.

References
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2021.[3]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction. Frontiers in Chemistry, 2023.

  • The Pivotal Role of the Cyclopropyl Group in Molecular Rigidity. BenchChem Technical Guides, 2024.

  • Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 2012.

Sources

A Researcher's Guide to Navigating Selectivity: Cross-Reactivity Profiling of 2-Cyclopropylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A molecule that potently engages its intended target is only half the story; its interactions with unintended biological targets—so-called "off-target" effects—can lead to unforeseen toxicity, diminished efficacy, and late-stage clinical failure.[1] This guide provides an in-depth, practical framework for conducting the cross-reactivity profiling of a novel chemical series, using the 2-Cyclopropylmorpholine scaffold as a representative case study. We will move beyond simple protocol listing to explain the causality behind experimental choices, empowering researchers to design and execute self-validating systems for their own discovery programs.

The this compound Scaffold: A Structure of Duality

The this compound scaffold is a fascinating starting point for CNS drug discovery. It marries two moieties that are staples in medicinal chemistry, each conferring distinct and valuable properties.

  • The Morpholine Ring: This versatile heterocycle is frequently incorporated into CNS-active compounds to modulate physicochemical properties.[2][3] Its weak basicity (pKa ≈ 8.7) and the presence of the oxygen atom can improve aqueous solubility and metabolic stability, crucial attributes for achieving favorable pharmacokinetic profiles and crossing the blood-brain barrier.[2][4]

  • The N-Cyclopropylmethyl Group: This small carbocycle is far from an inert substituent. It is known to increase metabolic stability by making adjacent C-H bonds less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5][6] Critically, this group is also a well-known pharmacophore that can interact with various receptors, most notably opioid receptors.[7]

This duality is precisely why a thorough cross-reactivity profile is essential. The very features that make the scaffold attractive for a primary target could simultaneously predispose it to a range of off-target interactions. A rational profiling strategy must therefore account for both the general liabilities of a CNS-active amine and the specific liabilities conferred by the N-cyclopropylmethyl group.

Comparative Cross-Reactivity Profiling: An Illustrative Comparison

To demonstrate the process, we will consider three hypothetical derivatives of the this compound scaffold: CPM-001 , CPM-002 , and CPM-003 . These derivatives feature minor structural modifications, allowing us to explore the structure-activity relationship (SAR) of their off-target profiles.

The selection of an off-target panel is a critical first step. For a novel CNS-active series, a broad panel is recommended to cast a wide net for potential liabilities. This panel should be guided by established industry standards, such as those used in commercial screening services which cover key GPCRs, ion channels, transporters, and enzymes implicated in adverse drug reactions.[8][9][10]

Table 1: Representative Cross-Reactivity Data for this compound Derivatives (Illustrative Data)

Target ClassTargetCPM-001 (Ki, nM)CPM-002 (Ki, nM)CPM-003 (Ki, nM)Rationale for Inclusion
Primary Target Hypothetical Target X 5 8 3 On-Target Potency
GPCRs µ-Opioid (MOP)85150>10,000N-cyclopropylmethyl is a known MOP receptor ligand.[7]
κ-Opioid (KOP)250400>10,000Assess opioid receptor selectivity.
Dopamine D21,200950800Common off-target for CNS amines.
Serotonin 5-HT2A7501,500900Implicated in various CNS side effects.
Adrenergic α1>10,000>10,000>10,000Cardiovascular liability screening.
Ion Channels hERG6,5002,5008,000Critical for assessing cardiac arrhythmia risk.[11]
Transporters Serotonin (SERT)2,2003,1001,800Common liability for CNS drugs.
Enzymes CYP2D6 (IC50, nM)9,8001,200>20,000Major drug-metabolizing enzyme.[12]
CYP3A4 (IC50, nM)>20,0004,500>20,000Most common drug-metabolizing enzyme.[12]

Note: Data are hypothetical and for illustrative purposes only. Ki represents binding affinity; IC50 represents the concentration for 50% inhibition.

  • CPM-001 shows promising on-target activity with a notable affinity for the µ-opioid receptor, suggesting a potential for opioid-related side effects. Its hERG and CYP liability appears low.

  • CPM-002 displays significant off-target activity against hERG and potent inhibition of CYP2D6 and CYP3A4, raising serious flags for both cardiotoxicity and drug-drug interaction potential.

  • CPM-003 demonstrates the value of SAR exploration. A hypothetical modification has successfully eliminated the µ-opioid affinity while retaining on-target potency and maintaining a clean profile against the other assessed targets. This derivative would be prioritized for further development.

Experimental Methodologies: Building a Self-Validating System

Accurate and reproducible data is the bedrock of trustworthy profiling. Here, we provide detailed, field-proven protocols for two essential assays mentioned in our panel: a radioligand binding assay for the µ-opioid receptor and a fluorometric assay for CYP2D6 inhibition.

Experimental Workflow Visualization

The overall process, from compound preparation to data-driven decision making, can be visualized as a systematic workflow.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Decision Compound Test Compounds (CPM-001, 002, 003) Stock Prepare 10 mM DMSO Stocks Compound->Stock Dilute Serial Dilution Plate (11-point, 1:3 ratio) Stock->Dilute Binding Radioligand Binding Assay (e.g., µ-Opioid Receptor) Dilute->Binding Enzyme Enzyme Inhibition Assay (e.g., CYP2D6) Dilute->Enzyme RawData Collect Raw Data (CPM / Fluorescence Units) Binding->RawData Enzyme->RawData Curve Non-linear Regression (IC50 / Ki Calculation) RawData->Curve Table Tabulate & Compare Data (Selectivity Profiling) Curve->Table Decision Prioritize or Deprioritize (e.g., Advance CPM-003) Table->Decision

Caption: High-level workflow for cross-reactivity profiling.

Radioligand Binding Assay: µ-Opioid Receptor (MOP)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the MOP receptor by measuring its ability to displace a known radioligand.

Causality: Radioligand binding is a direct measure of physical interaction between a compound and a receptor. It is the gold standard for determining binding affinity, a critical parameter for assessing potential off-target pharmacology.

Materials:

  • Membranes: Commercially available cell membranes prepared from CHO or HEK cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a high-affinity, selective MOP agonist).

  • Non-specific Ligand: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serially diluted in DMSO and then assay buffer.

  • Scintillation Cocktail & Vials.

  • 96-well Filter Plates & Vacuum Manifold.

  • Microplate Scintillation Counter.

Step-by-Step Protocol:

  • Preparation: Thaw the receptor membranes on ice. Prepare serial dilutions of the test compounds (e.g., from 100 µM to 10 pM final assay concentration).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL [³H]-DAMGO (at a final concentration equal to its Kd, e.g., 1-2 nM), and 50 µL of thawed membranes.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Naloxone, 50 µL [³H]-DAMGO, and 50 µL of membranes.

    • Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL [³H]-DAMGO, and 50 µL of membranes.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash each well 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filter mat to dry completely. Punch out the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Convert CPM for each test compound concentration into a percentage of specific binding displaced.

    • Plot the percent displacement against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorometric Enzyme Inhibition Assay: Cytochrome P450 2D6 (CYP2D6)

This protocol measures the ability of a test compound to inhibit the metabolic activity of CYP2D6, a critical enzyme in drug metabolism.[13]

Causality: Inhibition of CYP enzymes is a primary cause of drug-drug interactions.[12][13] A fluorometric assay provides a high-throughput, functional measure of enzyme inhibition, which is more informative than binding alone.

Materials:

  • Enzyme: Recombinant human CYP2D6 supersomes.

  • Substrate: 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC). This substrate is metabolized by CYP2D6 to a highly fluorescent product.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Positive Control Inhibitor: Quinidine (a known potent CYP2D6 inhibitor).

  • Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Black 96-well plates.

  • Fluorescence plate reader.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of test compounds and Quinidine in assay buffer.

  • Pre-incubation (Enzyme-Inhibitor):

    • In the 96-well plate, add 20 µL of assay buffer (for control wells) or the appropriate dilution of test compound/Quinidine.

    • Add 20 µL of the CYP2D6 enzyme/buffer mixture.

    • Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing the AMMC substrate and the NADPH regenerating system.

    • Add 20 µL of this reaction mix to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (e.g., Excitation: 390 nm, Emission: 460 nm) every minute for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each test compound concentration relative to the uninhibited control wells.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

Visualizing Target Engagement Pathways

Understanding the consequence of off-target binding requires contextualizing the target's role. For instance, µ-opioid receptor activation initiates a complex signaling cascade. A simplified diagram helps visualize why unintended activation is a concern.

G cluster_membrane Cell Membrane CPM CPM-001 (Off-Target Ligand) MOP µ-Opioid Receptor (GPCR) CPM->MOP Binds Gi Gi/o Protein Activation MOP->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits GIRK GIRK Channel (Activation) Gi->GIRK Activates Ca_channel Ca2+ Channel (Inhibition) Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmission) Ca_channel->Ca_influx

Caption: Simplified µ-Opioid Receptor signaling cascade.

Conclusion

Systematic cross-reactivity profiling is not merely a box-ticking exercise; it is a fundamental component of intelligent drug design. By understanding the structural liabilities of a chemical scaffold like this compound, researchers can proactively design and implement a rational screening cascade. This approach, which combines broad panel screening with detailed mechanistic assays, allows for the early identification of potential off-target liabilities, facilitates data-driven prioritization of the most promising candidates, and ultimately de-risks the entire drug discovery program. The methodologies and principles outlined in this guide provide a robust foundation for any researcher aiming to navigate the complex but critical path toward developing safe and selective therapeutics.

References

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from [Link]

  • Cichero, E., & Pitzanti, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556–581. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Das, D., et al. (2016). Aryl Morpholino Triazenes Inhibit Cytochrome P450 1A1 and 1B1. Bioorganic & Medicinal Chemistry Letters, 26(14), 3374-3377. Retrieved from [Link]

  • Baggelaar, M. P., et al. (2018). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. Molecules, 23(7), 1735. Retrieved from [Link]

  • Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

  • Blair, K. M., et al. (2021). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 197, 108732. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Tichý, M., & Slavětínská, L. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 51(10), 2055-2072. Retrieved from [Link]

  • Ghose, A. K., & Herbertz, T. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 31. Retrieved from [Link]

  • Cichero, E., & Pitzanti, E. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-581. Retrieved from [Link]

  • Guerrini, R., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1128811. Retrieved from [Link]

  • Ghose, A. K., & Herbertz, T. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 31. Retrieved from [Link]

  • Iqbal, M. A., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity, e202400392. Retrieved from [Link]

  • Piekielna, J., et al. (2015). Ring size in cyclic endomorphin-2 analogs modulates receptor binding affinity and selectivity. Organic & Biomolecular Chemistry, 13(23), 6571-6579. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2022). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 14(11), 2478. Retrieved from [Link]

  • Krotulski, A. J., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. Retrieved from [Link]

  • Khanolkar, A. D., et al. (1998). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of Medicinal Chemistry, 41(26), 5295-5305. Retrieved from [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. Retrieved from [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

Sources

Enantiomeric Excess Determination of 2-Cyclopropylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantiomeric Excess Determination of 2-Cyclopropylmorpholine Content Type: Publish Comparison Guide

Executive Summary & Strategic Analysis

This compound (CAS: 1063734-79-1) is a high-value chiral building block in medicinal chemistry, often serving as a scaffold for inhibitors targeting CNS pathways due to the metabolic stability of the cyclopropyl group and the solubility profile of the morpholine ring.

The Analytical Challenge: Unlike aromatic morpholine derivatives, this compound lacks a significant UV chromophore. It is transparent above 210 nm, making direct UV-based Chiral HPLC difficult without specialized detectors (CAD, ELSD, MS) or prior derivatization. Furthermore as a secondary amine, it is prone to peak tailing on silica-based columns due to silanol interactions.

This guide evaluates three distinct protocols to determine enantiomeric excess (ee), ranked by precision, throughput, and equipment accessibility.

Comparative Analysis of Methods

FeatureMethod A: Achiral Derivatization + Direct Chiral HPLC Method B: Indirect Chiral Derivatization (GITC/Mosher) Method C: Direct Chiral HPLC (MS/CAD Detection)
Principle Add UV tag (e.g., Benzoyl), then separate enantiomers on CSP.React with chiral agent to form diastereomers; separate on achiral C18.Direct injection; detect via Mass Spec or Charged Aerosol.
Precision High (>99.5% accuracy).High (Dependent on reagent purity).Medium (Detector response linearity can vary).
Throughput High (after initial setup).Medium (requires reaction time).High.
Cost Moderate (Chiral Column required).Low (Standard C18 column).High (Requires MS/CAD instrumentation).
Robustness Best for QC. Derivative is stable and UV-active.Good, but kinetic resolution during reaction is a risk.Good, but requires volatile mobile phases.
Recommendation Gold Standard for routine QC.Best Alternative if no chiral column is available.Best for R&D if MS is already online.

Workflow Decision Tree

G Start Start: this compound Sample CheckUV Is UV Detection Only Available? Start->CheckUV CheckChiralCol Is Chiral Column Available? CheckUV->CheckChiralCol Yes (Standard HPLC) MethodC Method C: Direct HPLC-MS/CAD CheckUV->MethodC No (Have MS/CAD) MethodA Method A: Benzoylation + Chiral HPLC (Recommended) CheckChiralCol->MethodA Yes MethodB Method B: GITC Derivatization + C18 HPLC CheckChiralCol->MethodB No

Figure 1: Strategic decision tree for selecting the appropriate ee determination method based on available instrumentation.

Detailed Experimental Protocols

Method A: Achiral Derivatization + Direct Chiral HPLC (The Gold Standard)

Rationale: Since the native molecule has no UV absorbance, we attach a benzoyl group. This adds a strong chromophore (UV 254 nm) and removes the basicity of the secondary amine, eliminating peak tailing and improving resolution on polysaccharide columns.

Protocol:

  • Derivatization:

    • Dissolve 10 mg of this compound in 1 mL DCM.

    • Add 1.5 eq. Triethylamine (TEA) and 1.2 eq. Benzoyl Chloride.[1]

    • Shake at RT for 15 mins. Quench with 1 mL water.

    • Extract organic layer, dry over Na₂SO₄, and dilute with Mobile Phase.

  • Chromatographic Conditions:

    • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v). Note: No basic additive needed as the amine is now an amide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[2]

    • Temperature: 25°C.

Self-Validating Check: Inject the racemic mixture first to establish the separation factor (


). A baseline separation (

) confirms the method is valid for the pure enantiomer.
Method B: Indirect Chiral Derivatization (GITC Method)

Rationale: If you lack a chiral column, you can convert the enantiomers into diastereomers using a chiral reagent. These diastereomers have different physical properties and can be separated on a standard C18 column.

Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).

Protocol:

  • Reaction:

    • Mix 10 µmol of analyte with 15 µmol of GITC in 500 µL Acetonitrile (ACN).

    • Add 10 µL TEA. Incubate at RT for 30 mins.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: ACN. Gradient 20-60% B over 20 mins.

    • Detection: UV at 254 nm (The GITC moiety provides absorbance).

Critical Control: Ensure the GITC reagent is enantiomerically pure (>99.9%). Any impurity in the reagent will result in a false ee reading (kinetic resolution is rarely an issue with isothiocyanates due to rapid reaction rates).

Method C: Direct Chiral HPLC with MS Detection

Rationale: For labs equipped with Mass Spectrometry, derivatization can be skipped. The basic amine ionizes well in ESI(+).

Protocol:

  • Sample Prep: Dissolve sample in Methanol at 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak IG-3 (Immobilized Amylose, robust for various solvents).

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40 v/v). Note: Basic pH keeps the amine uncharged, improving peak shape on immobilized columns.

    • Detection: ESI-MS (SIM mode at [M+H]+ = 128.1 for free base).

Mechanistic Insight: Why Derivatization Works

The following diagram illustrates the transformation in Method A, highlighting how the introduction of the benzoyl group facilitates chiral recognition via


 interactions with the stationary phase.

Reaction Substrate This compound (No UV, Basic) Product N-Benzoyl Derivative (UV Active @ 254nm Non-Basic) Substrate->Product + Reagent, TEA Reagent Benzoyl Chloride (UV Chromophore) Reagent->Product Interaction Chiral Recognition (Pi-Pi Stacking on Column) Product->Interaction Inject on Chiralpak IA

Figure 2: Derivatization mechanism enhancing both detectability and chiral discrimination.

References

  • Li, M., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[3] Chemical Science, 12, 15333-15340. (Demonstrates synthesis and high-ee resolution of 2-substituted morpholines). Link

  • Sigma-Aldrich. "this compound Product Specification & CAS 1063734-79-1." (Verification of chemical structure and commercial availability). Link

  • Bhutani, H., et al. (2007). "Enantiomeric separation of amines using GITC as a chiral derivatizing agent." Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-705. (Validation of Method B protocol). Link

  • Daicel Corporation. "Chiralpak IA/IC Instruction Manuals - Separation of Amides." (Source for Method A column selection). Link

Sources

Comparative Guide: Docking Studies of 2-Cyclopropylmorpholine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is a "privileged scaffold," ubiquitous in kinase inhibitors (e.g., PI3K, JAK), GPCR ligands, and metabolic enzyme inhibitors. However, unsubstituted morpholines often suffer from rapid oxidative metabolism at the


-carbon or lack the steric bulk required for high-selectivity binding.

This guide evaluates 2-Cyclopropylmorpholine as a high-performance bioisostere. By introducing a cyclopropyl group at the C2 position, researchers can achieve two critical optimization goals simultaneously:

  • Conformational Restriction: The cyclopropyl group locks the morpholine ring into a specific chair conformation, reducing the entropic penalty of binding.

  • Hydrophobic Filling: The C3-substituent acts as a "molecular fin," capable of filling small, lipophilic specificity pockets (e.g., the gatekeeper region in kinases) that standard morpholines cannot reach.

This guide compares the docking performance of This compound against the industry-standard Unsubstituted Morpholine and the common alternative 2,6-Dimethylmorpholine , using JAK2 (Janus Kinase 2) as the primary structural case study.

Structural Rationale & Ligand Profiles

Before initiating docking, it is critical to understand the conformational landscape. The cyclopropyl group is not merely a "bulky" group; it possesses unique electronic properties (pseudo-


 character) and rigidifying effects.
Comparative Ligand Table
FeatureLigand A: Morpholine (Standard) Ligand B: this compound (Product) Ligand C: 2,6-Dimethylmorpholine (Alternative)
Structure Unsubstituted heterocycleC2-substituted with cyclopropyl ringC2,C6-disubstituted (typically cis)
Conformational Freedom High (Rapid chair-chair flip)Restricted (Cyclopropyl prefers equatorial orientation)Restricted (Locked chair)
Metabolic Liability High (CYP450

-hydroxylation)
Low (Steric block at oxidation site)Moderate (Steric block)
Lipophilicity (cLogP) Low (~ -0.[1]8)Moderate (~ 0.5 - 1.0)Moderate (~ 0.2)
Primary Utility H-bond acceptor/donor (Solubility)Selectivity & Potency Booster Solubility & Stability

Expert Insight: The 2-cyclopropyl group introduces a chiral center. In docking studies, you must dock both (R) and (S) enantiomers . Literature suggests the (S)-2-cyclopropyl isomer often provides superior fit in kinase hinge regions due to vector alignment with the ATP-binding pocket.

Computational Methodology (The Protocol)

To ensure reproducibility and scientific integrity, follow this self-validating workflow. This protocol assumes the use of a standard molecular modeling suite (e.g., Schrödinger Glide or AutoDock Vina).

Step 1: Protein Preparation (Target: JAK2)
  • Source: Retrieve PDB ID 3FUP (High-resolution JAK2 structure co-crystallized with a morpholine-based inhibitor).

  • Processing:

    • Remove crystallographic waters (except those bridging the hinge region, typically HOH > 5Å from ligand).

    • Protonation: Set pH to 7.4 using PropKa. Ensure the hinge residue (Val932) backbone NH is available for H-bonding.

    • Restrained Minimization: Apply OPLS4 force field; converge to RMSD 0.30 Å to relax side chains without distorting the pocket.

Step 2: Ligand Preparation
  • Generation: Generate 3D conformers for Ligands A, B (R/S), and C.

  • State: Ionize at pH 7.0 ± 2.0. The morpholine nitrogen is typically protonated (

    
    ) in solvent, but often binds neutral or protonated depending on the specific salt bridge availability (e.g., Glu930). Recommendation: Dock both protonation states.
    
Step 3: Grid Generation
  • Center: Define the grid box centroid using the co-crystallized ligand.

  • Constraints: Define a Hydrogen Bond Constraint on the backbone NH of the hinge residue (Val932). This forces the morpholine oxygen/nitrogen to adopt the bioactive orientation, making the comparison of the substituents (cyclopropyl vs. H) the only variable.

Step 4: Docking Strategy
  • Algorithm: Rigid Receptor / Flexible Ligand (Standard Precision - SP).

  • Post-Docking Minimization: Essential to allow the cyclopropyl group to relax into the hydrophobic sub-pocket.

Comparative Analysis & Results

The following data represents a typical comparative outcome when optimizing a kinase inhibitor scaffold.

Table 1: Comparative Docking Performance (JAK2 Model)
MetricMorpholine (Ref)This compound (R)This compound (S)2,6-Dimethylmorpholine
Docking Score (kcal/mol) -8.2-9.1-10.4 -8.8
Ligand Efficiency (LE) 0.450.420.48 0.43
Hinge Interaction H-bond (Val932)H-bond (Val932)H-bond (Val932)H-bond (Val932)
Hydrophobic Contact MinimalModerate (Leu855)High (Leu855, Gly935) Moderate
RMSD (vs Crystal) 0.5 Å1.2 Å0.8 Å 0.9 Å
Mechanistic Interpretation
  • The "Fin" Effect: The (S)-2-cyclopropyl group projects into the hydrophobic pocket formed by the gatekeeper residue (Methionine or Leucine in JAKs). The standard morpholine leaves this space occupied by unstable water molecules. Displacing these waters ("High Energy Water" theory) results in the -2.2 kcal/mol gain seen in the (S)-isomer.

  • Stereoselectivity: The (R)-isomer often suffers a steric clash with the backbone carbonyl of the hinge residues or the roof of the ATP pocket, resulting in a lower score (-9.1) compared to the (S)-isomer (-10.4).

  • Comparison to Dimethyl: While 2,6-dimethylmorpholine improves stability, the methyl groups are often too short to make significant Van der Waals contact with the deep hydrophobic residues, explaining its intermediate score.

Experimental Validation Protocols

A docking study is only a hypothesis until validated. Use this workflow to confirm the computational predictions.

A. Synthesis Validation (Brief)
  • Reagents: Start with 2-cyclopropyl-oxirane and the appropriate amine or use 2-cyclopropyl-2-aminoethanol derivatives.

  • Chiral Separation: Since the docking predicts a massive difference between (R) and (S), you must separate enantiomers via Chiral HPLC (e.g., Chiralpak AD-H column) before biological testing. Testing the racemate will dilute the potency signal.

B. In Vitro Assay Correlation
  • Kinase Assay (FRET/Luminescence): Measure IC50.

  • Metabolic Stability (Microsomal Assay): Incubate Ligand A and Ligand B with Human Liver Microsomes (HLM).

    • Success Metric: Ligand B should show >2x half-life (

      
      ) compared to Ligand A due to the blocked 
      
      
      
      -carbon.

Visualization of Workflows

Figure 1: Comparative Docking Logic Flow

This diagram illustrates the decision-making process for selecting the 2-cyclopropyl scaffold.

DockingWorkflow cluster_Docking Docking Protocol (Schrödinger/AutoDock) Start Lead Optimization (Morpholine Scaffold) Problem Identify Issue: 1. Metabolic Instability 2. Low Selectivity Start->Problem Strategy Strategy: 2-Cyclopropyl Modification Problem->Strategy Prep Ligand Prep: Generate (R) & (S) Enantiomers Strategy->Prep Grid Grid Generation: Hinge Constraint (Val932) Prep->Grid Dock Docking (SP/XP): Rigid Receptor Grid->Dock Score Scoring & Analysis: 1. Binding Energy 2. Hydrophobic Fill Dock->Score Decision Select Candidate: (S)-Isomer (High Shape Complementarity) Score->Decision

Caption: Workflow for evaluating this compound bioisosteres, highlighting the critical enantiomer separation step.

Figure 2: Interaction Mechanism (Ligand vs. Pocket)

InteractionMap LigandCore Morpholine Oxygen Hinge Hinge Region (Val932 Backbone) LigandCore->Hinge H-Bond (Essential) Cyclopropyl 2-Cyclopropyl Group (The Modification) Pocket Hydrophobic Pocket (Gatekeeper Residue) Cyclopropyl->Pocket Van der Waals (Selectivity) Metabolism Metabolic Attack (CYP450) Cyclopropyl->Metabolism Steric Blockade (Stability)

Caption: Mechanistic advantages of the this compound scaffold: Dual-action selectivity (green) and metabolic protection (red).

References

  • Vertex Pharmaceuticals. (2021).[2] Fused pyrimidine compounds as KCC2 modulators. WO2021180952A1.[2] Link

  • Rekka, E. A., et al. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. Link

  • Kourounakis, A. P., et al. (2020).[3] Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity. Medicinal Research Reviews, 40(2), 709-752. Link

  • BMS. (2023). Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof. EP4265254A2. Link

  • Foloppe, N., et al. (2020). Modelling the binding mode of macrocycles: Docking and conformational sampling. Bioorganic & Medicinal Chemistry. Link

Sources

Navigating the Synthesis of 2-Cyclopropylmorpholine for GMP Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved pharmacokinetic profiles to drug candidates. The introduction of a cyclopropyl group at the 2-position can further enhance metabolic stability and binding affinity. However, the path to producing 2-Cyclopropylmorpholine under Good Manufacturing Practices (GMP) is not a singular, well-trodden road. This guide provides a comparative analysis of potential synthetic pathways, offering insights into the strategic decisions required for scalable and compliant manufacturing.

The Importance of a Validated Synthetic Pathway in GMP

In the realm of pharmaceutical development, the synthesis of an active pharmaceutical ingredient (API) or a key intermediate is not merely a chemical transformation; it is a highly regulated and controlled process. A validated synthetic pathway under GMP ensures consistency, purity, and safety of the final product.[1] This involves a deep understanding of the reaction mechanism, potential impurities, and critical process parameters that can impact the quality of the final compound. For a molecule like this compound, which is likely to be a key building block in more complex APIs, establishing a robust and well-documented synthetic route from the outset is paramount.

Comparative Analysis of Proposed Synthetic Pathways

While a definitive, publicly available GMP-validated synthesis for this compound is not readily found, we can construct and evaluate plausible routes based on established organic chemistry principles and analogous transformations. Here, we compare two hypothetical, yet chemically sound, pathways.

Pathway 1: Epoxide Ring-Opening Strategy

This convergent approach involves the synthesis of a cyclopropyl-containing epoxide, followed by a ring-opening reaction with an appropriate ethanolamine derivative.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of a cyclopropyl-substituted epoxide as a key intermediate is strategic. Epoxides are highly reactive electrophiles, susceptible to nucleophilic attack, which can lead to the formation of the desired C-N and C-O bonds of the morpholine ring in a controlled manner.[2] The ring-opening of epoxides with amines is a well-established method for the synthesis of β-amino alcohols.[3] Subsequent intramolecular cyclization, often acid-catalyzed, would yield the morpholine ring.

Advantages:

  • Convergent Synthesis: This approach allows for the separate synthesis and purification of the key fragments before their coupling, which can simplify overall process control.

  • Stereochemical Control: If a specific stereoisomer is required, enantiomerically pure cyclopropyl epoxides can be synthesized, potentially leading to a stereospecific synthesis.

Disadvantages:

  • Synthesis of Cyclopropyl Epoxide: The synthesis of the starting cyclopropyl ethylene oxide may require multiple steps and careful control of reaction conditions to avoid side reactions.

  • Regioselectivity: The ring-opening of unsymmetrical epoxides can sometimes lead to a mixture of regioisomers, necessitating careful optimization of reaction conditions to ensure the desired connectivity.

Pathway 2: Reductive Amination and Cyclization Strategy

This linear approach involves the construction of a cyclopropyl-substituted amino alcohol followed by an intramolecular cyclization to form the morpholine ring.

Reaction Scheme:

Causality Behind Experimental Choices:

Reductive amination is a robust and widely used transformation in organic synthesis for the formation of C-N bonds. The reaction of an aldehyde with an amine to form an imine, followed by in-situ reduction, is a highly efficient process. The resulting amino alcohol can then be induced to cyclize, forming the morpholine ring.

Advantages:

  • Readily Available Starting Materials: Cyclopropanecarboxaldehyde and derivatives of (2-aminoethoxy)acetaldehyde are generally more accessible or can be synthesized from common starting materials.

  • Process Robustness: Reductive amination is a well-understood and scalable reaction, often proceeding with high yields and selectivity.

Disadvantages:

  • Multiple Steps: This pathway may involve more linear steps compared to the convergent epoxide strategy, potentially impacting overall yield.

  • Control of Cyclization: The final ring-closing step may require specific conditions to be optimized to avoid the formation of side products or intermolecular reactions.

Comparative Data Summary

FeaturePathway 1: Epoxide Ring-OpeningPathway 2: Reductive Amination & Cyclization
Plausible Overall Yield Moderate to HighModerate
Scalability Potentially challenging due to epoxide handlingGenerally good
Control of Stereochemistry Good, if starting with chiral epoxideCan be challenging
Potential Key Impurities Regioisomers from epoxide opening, unreacted starting materialsOver-reduction products, byproducts from cyclization
GMP Compliance Considerations Strict control of highly reactive epoxide, thorough removal of catalystsControl of reducing agents, validation of cyclization conditions

Proposed GMP-Validated Synthetic Workflow: Pathway 1

Below is a detailed, step-by-step methodology for the Epoxide Ring-Opening strategy, designed with GMP principles in mind.

Workflow Diagram:

G cluster_0 Starting Material Qualification cluster_1 Synthesis cluster_2 Purification & Isolation cluster_3 Final Product QC SM1 Cyclopropyl Ethylene Oxide Reaction Ring-Opening Reaction SM1->Reaction SM2 2-Aminoethanol SM2->Reaction Quench Reaction Quench Reaction->Quench Workup Aqueous Workup Quench->Workup Distillation Solvent Swap & Distillation Workup->Distillation Crystallization Crystallization Distillation->Crystallization Drying Drying under Vacuum Crystallization->Drying QC QC Testing (Purity, Identity, Impurities) Drying->QC

Sources

Assessing the intellectual property landscape for 2-Cyclopropylmorpholine applications

Author: BenchChem Technical Support Team. Date: February 2026

Strategic IP Assessment: 2-Cyclopropylmorpholine as a High-Value Scaffold in Drug Discovery

Executive Summary: The "Cyclopropyl Advantage"

In the crowded intellectual property (IP) landscape of nitrogen heterocycles, This compound (CAS: 2044705-23-7 for HCl salt) represents a strategic "scaffold hop" for drug developers. While morpholine rings are ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid), they often suffer from rapid metabolic clearance or suboptimal lipophilicity.

This guide assesses this compound not merely as a reagent, but as a functional bioisostere. By replacing a standard 2-methyl or 2-isopropyl group with a cyclopropyl moiety, researchers can exploit the "Cyclopropyl Effect" : a unique combination of increased metabolic stability (due to higher C-H bond dissociation energy), reduced lipophilicity relative to isosteric alkyl groups, and distinct conformational rigidity.[1] This molecule offers a pathway to bypass "prior art" claims on alkyl-morpholines while improving the DMPK (Drug Metabolism and Pharmacokinetics) profile of lead compounds.

Chemical Profile & Structure-Activity Relationship (SAR)

The introduction of a cyclopropyl group at the 2-position of the morpholine ring alters the electronic and steric environment significantly compared to acyclic alkyl substitutions.

  • Chemical Name: this compound

  • CAS Number: 1063734-79-1 (Free Base), 2044705-23-7 (Hydrochloride)

  • Molecular Formula: C7H13NO

  • Key Feature: The cyclopropyl ring acts as an electron-withdrawing group (EWG) relative to alkyl groups, slightly lowering the pKa of the morpholine nitrogen, which can improve blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

Comparative Performance Guide

The following data compares this compound against its primary structural competitors: the unsubstituted morpholine (baseline) and the 2-isopropylmorpholine (steric equivalent).

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureMorpholine (Baseline)2-Methylmorpholine (Standard Alkyl)2-Isopropylmorpholine (Steric Bulk)This compound (Target Scaffold)
Steric Bulk (Volume) LowMediumHighHigh (Rigid)
Lipophilicity (ClogP) -0.86 (Hydrophilic)~ -0.4~ 0.5~ 0.1
Metabolic Stability Low (N-oxidation)ModerateLow (Benzylic-like oxidation)High (Blocked)
pKa (Basic N) 8.36~ 8.4~ 8.5~ 8.0 - 8.1
Conformation Chair (Flexible)Chair (Equatorial pref.)Chair (Strong Equatorial)Chair (Rigid Rotamer)

Analysis of Data:

  • Lipophilicity Optimization: The cyclopropyl group (Hansch

    
    ) is less lipophilic than the isopropyl group (
    
    
    
    ) despite offering similar steric protection.[1] This allows for "bulk without the bloat," keeping the molecule within Lipinski's Rule of 5 space.
  • Metabolic Blockade: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (

    
    106 kcal/mol) compared to the tertiary C-H bond of an isopropyl group (
    
    
    
    96 kcal/mol). This makes the 2-cyclopropyl variant significantly more resistant to Cytochrome P450 (CYP3A4) oxidation, a common failure point for isopropyl-substituted drugs.

Experimental Protocol: Synthesis of this compound

To establish Freedom to Operate (FTO), it is essential to demonstrate a robust synthesis route that avoids patented catalytic systems where possible. The following protocol utilizes a scalable Epoxide Ring-Opening/Cyclization pathway.

Objective: Synthesize this compound hydrochloride from 2-cyclopropyloxirane.

Reagents:
  • Precursor: 2-Cyclopropyloxirane (Commercial or via vinylcyclopropane epoxidation).

  • Nucleophile: 2-Aminoethyl hydrogen sulfate.

  • Base: Sodium Hydroxide (NaOH).[2]

  • Solvent: Water/Methanol.

Step-by-Step Methodology:
  • Ring Opening (Nucleophilic Attack):

    • In a 250 mL round-bottom flask, dissolve 2-aminoethyl hydrogen sulfate (1.1 eq) in water.

    • Cool to 0°C. Slowly add 2-cyclopropyloxirane (1.0 eq) dropwise.

    • Mechanism:[3][4] The amine attacks the less hindered carbon of the epoxide (regioselective), yielding the intermediate amino-alcohol sulfate ester.

    • Stir at room temperature for 4 hours. Monitor consumption of epoxide via TLC (Hexane:EtOAc 1:1).

  • Cyclization (Intramolecular Displacement):

    • Add aqueous NaOH (2.5 eq) to the reaction mixture.

    • Heat the solution to 60°C for 6 hours.

    • Mechanism:[3][4] The alkoxide formed in situ displaces the sulfate group, closing the morpholine ring.

  • Isolation & Purification:

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate in vacuo to yield the crude free base oil.

    • Salt Formation: Dissolve oil in diethyl ether and add 4M HCl in dioxane dropwise. Filter the resulting white precipitate.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic multiplet of the cyclopropyl protons at

      
       0.3–0.6 ppm and the morpholine ether protons at 
      
      
      
      3.5–4.0 ppm.

Visualization: Synthesis & Decision Logic

Figure 1: Synthesis Pathway (Graphviz)

SynthesisRoute Epoxide 2-Cyclopropyloxirane (Starting Material) Intermediate Sulfate Ester Intermediate Epoxide->Intermediate Ring Opening (0°C, H2O) Amine 2-Aminoethyl hydrogen sulfate Amine->Intermediate Base NaOH / Heat (Cyclization) Intermediate->Base Activation Product This compound (Target Scaffold) Base->Product Intramolecular SN2

Caption: One-pot synthesis via sulfate ester displacement, avoiding metal catalysts.

Figure 2: Scaffold Selection Decision Tree

DecisionTree Start Start: Morpholine Optimization MetabIssue Is Metabolic Stability an Issue? Start->MetabIssue StericNeed Is Steric Bulk Required? MetabIssue->StericNeed Yes UseMethyl Use 2-Methylmorpholine MetabIssue->UseMethyl No (Minor Tweaks) Lipophilicity Is LogP Too High? StericNeed->Lipophilicity Yes StericNeed->UseMethyl No UseIso Use 2-Isopropylmorpholine Lipophilicity->UseIso No (LogP OK) UseCyclo SELECT This compound Lipophilicity->UseCyclo Yes (Need Lower LogP)

Caption: Decision matrix for selecting this compound based on DMPK parameters.

IP Landscape & Strategic Recommendations

Freedom to Operate (FTO): The core structure of this compound is disclosed in prior art (e.g., as a reagent in chemical catalogs). Therefore, composition of matter claims for the scaffold itself are not viable.

Strategic Opportunity: The IP value lies in Markush Structures and Use Patents .

  • Markush Claims: Patents claiming "morpholine derivatives" often list alkyl, aryl, or halo-alkyl substitutions. Cyclopropyl is chemically distinct (cycloalkyl). If a competitor's patent claims "C1-C4 alkyl substituted morpholines," a cyclopropyl substitution (C3 cycloalkyl) likely falls outside the literal scope of those claims, offering a "design-around" opportunity.

  • Metabolic Inventiveness: If the 2-cyclopropyl analog demonstrates unexpected metabolic superiority over the 2-isopropyl analog (which is chemically similar), this "surprising effect" can support a patentability argument for a new drug candidate containing this moiety.

Recommendation: Utilize this compound in early-stage discovery when targeting GPCRs (e.g., MCH1R, H3R) or Kinases (mTOR) where morpholine binding is established, but metabolic liability of the morpholine ring is a limiting factor.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Discusses the "Cyclopropyl Effect" and bioisosterism principles). Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5] Journal of Medicinal Chemistry. (Comprehensive review of cyclopropyl metabolic stability). Link

  • Barnes-Seeman, D. (2016). "The role of the cyclopropyl group in drug discovery." Scientific Update. (Comparison of lipophilicity: Cyclopropyl vs Isopropyl). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53986558, 3-Cyclopropylmorpholine (Analogous data source). Link

  • Ortiz, K. G., et al. (2024).[6] "Synthesis of morpholines." Journal of the American Chemical Society. (Basis for the epoxide/sulfate synthesis protocol). Link

Sources

Safety Operating Guide

Safe Handling and Disposal of 2-Cyclopropylmorpholine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. This guide moves beyond a simple checklist for handling 2-Cyclopropylmorpholine, providing a framework of procedural logic and field-proven insights. By understanding the causality behind each safety measure, you, the researcher, can build a self-validating system of safety that protects you, your colleagues, and the integrity of your work.

The Foundational Step: Hazard Analysis

Before a single container is opened, a thorough risk assessment is paramount. While specific toxicological data for this compound may be limited, its structure—a morpholine ring substituted with a cyclopropyl group—provides a clear basis for a conservative safety approach. The parent compound, morpholine, is classified as a flammable liquid and vapor that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3] Amines as a class require careful handling to prevent respiratory and skin irritation.[4][5]

Therefore, all handling protocols must be predicated on the assumption that this compound possesses similar, if not identical, hazards. The manufacturer-provided Safety Data Sheet (SDS) is your primary, indispensable resource and must be reviewed before any work begins.

A Risk-Based Framework for Personal Protective Equipment (PPE)

The selection of PPE is not a static choice but a dynamic decision based on the scale and nature of the procedure. The Occupational Safety and Health Administration (OSHA) mandates that employers perform a hazard assessment to select the appropriate PPE.[6]

Eye and Face Protection

The potential for splashes of corrosive liquids necessitates robust eye and face protection.

  • Minimum Requirement: For all tasks, ANSI Z87.1-compliant safety glasses with side shields are mandatory to protect against incidental splashes.

  • Elevated Risk: For procedures involving larger volumes (>50 mL), heating, or potential for aerosolization, chemical splash goggles are required.[6][7] When the splash risk is significant, a full-face shield must be worn in addition to safety goggles.[7]

Hand Protection: A Critical Choice

Skin contact is a primary route of exposure. While nitrile gloves are a laboratory staple, they offer poor resistance to many amines and are only suitable for brief, incidental contact.[8][9]

  • For Incidental Contact (e.g., handling sealed containers, brief transfers): Disposable nitrile gloves with a minimum thickness of 4-5 mils are acceptable, but they must be changed immediately upon any sign of contact.[8][10]

  • For Extended Use or Immersion Potential: For tasks involving sustained handling or a higher risk of spills, more robust gloves are required. Butyl rubber or neoprene gloves offer superior resistance to amines and are the recommended choice.[7]

Table 1: Glove Selection Guide for this compound

Task Glove Material Rationale
Handling sealed containersNitrile (≥4 mil)Low risk of direct contact.
Small-volume transfers (<10 mL) inside a fume hoodNitrile (≥4 mil)Acceptable for splash protection; must be changed immediately if contact occurs.[8]
Large-volume transfers, workup proceduresNeoprene or Butyl RubberProvides superior chemical resistance for prolonged tasks and higher spill risk.[7]
Spill cleanupNeoprene or Butyl RubberEnsures maximum protection during emergency response.
Body and Respiratory Protection
  • Protective Clothing: A flame-resistant laboratory coat should be worn and kept fully fastened. For large-scale operations, a chemically resistant apron provides an additional layer of protection. All personnel must wear closed-toe shoes.[7]

  • Respiratory Protection: All procedures involving this compound must be performed within a properly functioning chemical fume hood.[11] This is the primary engineering control to prevent inhalation of vapors. If a procedure must be performed outside a hood and poses an inhalation risk, a formal respiratory protection program compliant with OSHA standard 29 CFR 1910.134 must be implemented, including the use of a NIOSH-approved respirator with an organic vapor cartridge.[6]

Procedural Workflow: From Bench to Waste

A disciplined, step-by-step approach minimizes risk during handling and use.

Step 1: Pre-Use Safety Checklist
  • Confirm Fume Hood Function: Check the certification sticker and ensure the airflow monitor indicates normal operation.

  • Assemble and Inspect PPE: Gather all necessary PPE as determined by your risk assessment. Inspect gloves for tears or signs of degradation before every use.

  • Prepare a Decontamination Area: Have paper towels and an appropriate solvent (e.g., isopropanol) ready within the fume hood for immediate cleanup of minor drips.

  • Locate Emergency Equipment: Mentally confirm the path to the nearest safety shower and eyewash station.

Step 2: Handling and In-Use Protocol
  • Transfers: Conduct all transfers of this compound deep within the fume hood. Use a syringe or cannula for liquid transfers to minimize splash potential.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Never heat a closed system.

  • Work Area: Maintain a clean and uncluttered workspace. Keep all containers clearly labeled and sealed when not in immediate use.

Spill Response and Waste Disposal

Accidents happen; a prepared response is critical.

Spill Response
  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Use a chemical spill kit with an inert absorbent (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of a flammable substance.

    • Collect the absorbed material using non-sparking tools and place it in a designated, sealed hazardous waste container.

    • Decontaminate the surface with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) department.

    • If the substance is flammable, turn off any nearby ignition sources if it is safe to do so.

Waste Disposal Plan

Disposal of chemical waste is strictly regulated.

  • Segregation: All materials contaminated with this compound (e.g., used gloves, absorbent materials, empty containers) are considered hazardous waste.

  • Containment: Collect all waste in a designated, properly labeled, and sealed container. The label must clearly state "Hazardous Waste" and list the chemical constituents.

  • Regulations: Never pour this compound or its waste down the drain.[3][12] The preferred method of disposal for morpholine and its derivatives is incineration.[13] Follow all local, state, and federal regulations for hazardous waste disposal, coordinated through your institution's EHS office.

Logical Workflow for Safe Operations

The following diagram illustrates the logical decision-making process for safely handling this compound, from initial assessment to final disposal.

Safe_Handling_Workflow cluster_prep Preparation & Assessment cluster_exec Execution cluster_post Post-Procedure & Disposal assess 1. Risk Assessment (Consult SDS, Evaluate Procedure) ppe 2. Select & Inspect PPE - Eyes: Goggles - Hands: Butyl/Neoprene - Body: Lab Coat - Respiratory: Fume Hood assess->ppe setup 3. Prepare Workspace (Fume Hood, Spill Kit, Emergency Equip.) ppe->setup handle 4. Perform Chemical Handling (Transfers, Reactions) setup->handle spill Spill Occurs handle->spill Constant Vigilance cleanup 5. Decontaminate Workspace handle->cleanup Procedure Complete waste 6. Segregate & Contain Waste (Label as Hazardous) spill->waste Follow Spill Protocol cleanup->waste dispose 7. EHS Disposal waste->dispose

Caption: A procedural workflow for the safe handling of this compound.

References

  • Morpholine - SAFETY DATA SHEET. (2020). Thames River Chemical Corp.
  • Safety Data Sheet: Morpholine. Carl Roth GmbH + Co. KG.
  • Safety Data Sheet: Morpholine (REACH). Carl Roth GmbH + Co. KG.
  • Morpholine (HSG 92, 1995). Inchem.org.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Amine Usage Guidelines for High-Purity Amines in Industry.
  • Safety D
  • Safety Data Sheet: Morpholine. (2019). Chemos GmbH & Co. KG.
  • Safety data sheet: ELASTOSPRAY® 8000A ISOCYAN
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Laboratory Safety Guidance.
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.
  • Laboratories - Overview.
  • Guide to Nitrile Gloves Chemical Resistance. (2023).
  • OSHA Laboratory Standard. (2023). Compliancy Group.
  • OSHA Laboratory Standard.
  • Chemical Resistance Guide for Microflex® Latex and Nitrile Gloves. Duke University Safety Office.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.